molecular formula C2H6N4S B104047 Guanylthiourea CAS No. 2114-02-5

Guanylthiourea

货号: B104047
CAS 编号: 2114-02-5
分子量: 118.16 g/mol
InChI 键: OKGXJRGLYVRVNE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Guanylthiourea (CAS 2114-02-5), also known as amidinothiourea, is a white to off-white crystalline powder with the molecular formula C₂H₆N₄S and a molecular weight of 118.16 g/mol. It is a versatile chemical reagent with significant value in multiple research fields, characterized by its electron-rich sulfur and nitrogen atoms that enable complexation with various metals. In environmental science, this compound is a key component in novel composite adsorbents for the sequestration of toxic heavy metals from aqueous solutions. Recent studies highlight its role in a sustainable chitosan-TiO₂-Guanylthiourea hybrid composite, which demonstrated exceptional removal efficiency of 99.92% for lead (Pb(II)) ions from water, showcasing its potent application in wastewater remediation . Its properties also make it useful as a raw material for metal surface treatment agents (rust inhibitors), a pickling accelerator, and for the removal of residual chlorine in wastewater . In pharmaceutical research, this compound serves as a crucial precursor for the design and synthesis of novel therapeutic agents. Its derivatives have been extensively investigated as potential antimalarial drugs, showing promising in vivo activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme target. These derivatives are effective against drug-resistant strains of the malaria parasite, making them a valuable scaffold in antimalarial drug discovery . In materials science, the unique this compound structure, which hybridizes thiourea and guanidine urea motifs, is utilized to create dynamic covalent polymer networks. These networks are engineered to be closed-loop recyclable and can be reprocessed using methods like extrusion, offering a sustainable pathway for developing high-performance thermoset materials and recyclable carbon fiber-reinforced composites . This product is intended for research and further chemical synthesis exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

diaminomethylidenethiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4S/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGXJRGLYVRVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=S)N)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175378
Record name Guanylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2114-02-5
Record name Amidinothiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2114-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2114-02-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Guanylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amidino-2-thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANYLTHIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF1NJY8ID8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Guanylthiourea from Dicyandiamide and Hydrogen Sulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of guanylthiourea from dicyandiamide (B1669379) and hydrogen sulfide (B99878). This compound is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound, also known as aminosinylthiourea, is a versatile molecule with a range of applications in medicinal chemistry and materials science. Its synthesis from readily available starting materials like dicyandiamide and hydrogen sulfide has been a subject of interest. The reaction involves the addition of hydrogen sulfide to one of the nitrile groups of dicyandiamide. While the fundamental reaction is straightforward, optimizing the yield and purity requires careful control of reaction conditions and may involve the use of catalysts and specific solvent systems. This guide explores two primary synthetic routes: an aqueous-based method and a more recent approach utilizing an organic solvent with catalytic additives.

Reaction Pathway and Mechanism

The core chemical transformation in the synthesis of this compound is the nucleophilic addition of hydrogen sulfide to a nitrile group of dicyandiamide.

aqueous_workflow start Dissolve Dicyandiamide in Water react Pass H2S gas through the solution at 65-75°C start->react cool Cool to 45°C react->cool basify Make alkaline with NaOH cool->basify filter1 Filter to remove impurities basify->filter1 crystallize Cool to 0°C to crystallize filter1->crystallize filter2 Collect crude product by filtration crystallize->filter2 wash Wash with ice water filter2->wash purify Recrystallize from methanol (B129727) or hot water wash->purify organic_workflow start Suspend Dicyandiamide in N-methylpyrrolidone (NMP) and Toluene add_catalyst Add catalytic amount of Tributylamine start->add_catalyst heat Heat to 70-90°C add_catalyst->heat react Introduce H2S gas heat->react cool Cool the reaction mixture react->cool filter1 Filter the addition product cool->filter1 decompose Decompose the addition product with hot toluene filter1->decompose filter2 Filter to isolate pure this compound decompose->filter2

An In-depth Technical Guide to the Physical and Chemical Properties of Guanylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylthiourea, also known as amidinothiourea, is a compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring both guanidinium (B1211019) and thiourea (B124793) functionalities, imparts a unique set of chemical properties that make it a versatile pharmacophore. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a therapeutic agent, particularly in the context of antimalarial drug discovery.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₂H₆N₄S[1]
Molecular Weight 118.16 g/mol [1][2]
Appearance White to off-white crystalline powder or crystals.[3]
Melting Point 159.5 °C or higher (when completely melted)[2]
160-164 °C[4]
170-172 °C (with decomposition)[4]
183-185 °C (with decomposition, dependent on heating rate)[4]
Solubility Soluble in methanol.[2]
Slightly soluble in water (approx. 3%).[2]
Insoluble in benzene, toluene, and xylenes (B1142099) (BTXs).[2]
Chemical and Spectroscopic Data
PropertyDescriptionSource(s)
CAS Number 2114-02-5[2]
Tautomerism Exists in thione and thiol tautomeric forms. The thione form is generally more stable.[5]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.
Hazardous Decomposition Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.
IR Spectrum (KBr Pellet) Key peaks indicative of N-H, C=N, and C=S stretching and bending vibrations.[6]
¹H NMR Spectrum Signals corresponding to the amine and imine protons.[6]
¹³C NMR Spectrum A characteristic peak for the thiocarbonyl (C=S) carbon.[7][8]
Mass Spectrum (GC-MS) Molecular ion peak and characteristic fragmentation patterns.[6]

Tautomerism of this compound

A key chemical feature of this compound is its existence in tautomeric forms: the thione and thiol forms. Quantum chemical studies have shown that while both forms exist, the thione tautomer is the more stable conformer. The interconversion between these forms can occur via a bimolecular process involving protonation. This dynamic equilibrium is crucial in understanding its reactivity and interaction with biological targets.[5]

G Thione Thione Form (More Stable) Thiol Thiol Form (Less Stable) Thione->Thiol Tautomerization (Proton Transfer) Thiol->Thione

Tautomeric equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reaction of N-cyanoguanidine (dicyandiamide) with hydrogen sulfide (B99878).[4]

Materials:

  • N-cyanoguanidine (dicyandiamide)

  • Hydrogen sulfide gas

  • 40% aqueous sodium hydroxide (B78521) solution

  • Concentrated hydrochloric acid

  • Methanol

  • Water

Procedure:

  • A solution of 42 g (0.5 mole) of N-cyanoguanidine in 200 ml of water is prepared in a 500-ml three-necked round-bottomed flask equipped with a condenser, thermometer, and gas delivery tube.[4]

  • The solution is maintained at 75°C for 12 hours, and then at 65–70°C for an additional 25–30 hours, while a slow stream of hydrogen sulfide is passed through the solution.[4]

  • The resulting yellow liquid is cooled to 45°C, and 15 ml of 40% aqueous sodium hydroxide is added to make the solution strongly alkaline.[4]

  • The solution is filtered to remove any suspended impurities.[4]

  • The clear filtrate is allowed to cool slowly to room temperature and then stored at 0°C for 24 hours to complete crystallization.[4]

  • The crystalline mass of crude this compound is collected by filtration, washed with ice water, and then purified by recrystallization from methanol.[4]

G cluster_synthesis Synthesis Workflow A Dissolve N-cyanoguanidine in water B Pass H₂S gas through the heated solution A->B C Cool and make the solution alkaline B->C D Filter to remove impurities C->D E Crystallize crude this compound D->E F Purify by recrystallization from methanol E->F

Workflow for the synthesis of this compound.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound. The following protocol is adapted from methods used for similar aminoguanidine (B1677879) compounds and involves pre-column derivatization to enhance UV detection.[9]

Materials and Instrumentation:

  • HPLC system with a UV-Vis detector

  • RP-18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound standard

  • 1-Naphthyl isothiocyanate (derivatizing agent)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Triethylamine (B128534)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase A: Buffer solution (pH 3.0, prepared with orthophosphoric acid and triethylamine in water)

  • Mobile Phase B: Methanol

  • Gradient Elution: A suitable gradient program should be developed to ensure optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Prepare the sample solution by dissolving an accurately weighed amount of the this compound sample in the mobile phase.

  • Derivatization:

    • To a known volume of the standard and sample solutions, add a solution of 1-Naphthyl isothiocyanate in methanol.

    • Add a small amount of sodium hydroxide solution and sonicate for 1-2 minutes to facilitate the reaction, forming a UV-active thiourea derivative.[9]

  • Analysis:

    • Inject the derivatized standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak area of the this compound derivative.

    • Calculate the purity of the sample by comparing its peak area to that of the standard.

Role in Drug Development: Inhibition of Dihydrofolate Reductase

This compound derivatives have emerged as promising candidates in the development of antimalarial drugs. Their mechanism of action involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the malaria parasite, Plasmodium falciparum.[10][11][12]

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting PfDHFR, this compound-based compounds disrupt the folate metabolic pathway, leading to the cessation of DNA synthesis and ultimately, the death of the parasite.[13][14][15]

G cluster_pathway Folate Metabolism Pathway and DHFR Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA DNA and RNA Synthesis THF->DNA_RNA One-carbon metabolism DHFR->THF NADPH -> NADP⁺ This compound This compound Derivative This compound->DHFR Inhibition Parasite_Death Parasite Death DNA_RNA->Parasite_Death

Mechanism of action of this compound as a DHFR inhibitor.

The development of resistance to existing antimalarial drugs necessitates the discovery of new compounds with novel mechanisms of action or improved efficacy against resistant strains. The unique structural features of this compound make it an attractive scaffold for the design of new PfDHFR inhibitors that can overcome existing resistance mechanisms. Molecular modeling and in vivo studies have demonstrated the potential of this compound derivatives as curative antimalarial agents.[10]

Conclusion

This compound is a molecule with a rich chemical profile and significant potential in drug discovery. Its distinct physical properties, coupled with its interesting reactivity and biological activity, make it a subject of ongoing research. This technical guide has provided a foundational understanding of its core characteristics, offering valuable data and protocols for scientists and researchers. The continued exploration of this compound and its derivatives is poised to contribute to the development of new and effective therapeutic agents.

References

Guanylthiourea Tautomerism and Isomer Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylthiourea (GTU), a molecule incorporating both guanidinium (B1211019) and thiourea (B124793) functionalities, presents a fascinating case of tautomerism and isomerism. The dynamic equilibrium between its different forms has significant implications for its chemical reactivity, biological activity, and potential applications in drug development. This technical guide provides a comprehensive overview of the tautomeric and isomeric landscape of this compound, with a focus on isomer stability, experimental characterization, and its relevance in biological pathways.

Tautomerism in this compound: Thione vs. Thiol Forms

The core of this compound's structural diversity lies in the thione-thiol tautomerism. The molecule can exist in a thione form, characterized by a carbon-sulfur double bond (C=S), or a thiol form, which contains a carbon-sulfur single bond and a protonated nitrogen, resulting in a sulfhydryl group (-SH).

Computational studies, particularly quantum chemical analyses, have been instrumental in elucidating the relative stabilities of these tautomers. These studies consistently indicate that the thione tautomer is the most stable form of this compound.[1] The stability of the thione form is attributed to favorable π-electron conjugation and intramolecular hydrogen bonding.[1]

The interconversion between the thione and thiol forms is not a simple intramolecular proton transfer. Instead, it is proposed to occur via a bimolecular process involving protonation at the sulfur atom of the thione tautomer, followed by carbon-nitrogen bond rotation and subsequent deprotonation to yield the thiol form.[1] The solvent environment plays a crucial role in this process, with the preferred site of protonation differing between the gas phase and aqueous media. In the gas phase, the sulfur atom is the preferred protonation site, while in an aqueous environment, a nitrogen atom is more likely to be protonated.[1]

Isomer Stability: A Quantitative Perspective

Beyond the primary thione-thiol tautomerism, this compound can exist in various conformational and rotational isomers. The relative energies of these isomers determine their population at equilibrium and, consequently, the overall properties of a this compound sample. The following table summarizes the relative energies of key this compound isomers as determined by computational methods.

Isomer/TautomerDescriptionRelative Energy (kcal/mol)
Thione-1 (GTU-1) Most stable thione conformer 0.00
Thione-2Rotamer of the thione formData not available
Thione-3Rotamer of the thione formData not available
Thiol-1 (GTU-t1) Most stable thiol conformer ~10-12
Thiol-2Rotamer of the thiol formData not available
Thiol-3Rotamer of the thiol formData not available

Note: The relative energy values are based on quantum chemical calculations.[1] A comprehensive experimental dataset for all possible isomers is not currently available. The energy difference between the most stable thione and thiol tautomers is significant, indicating a strong preference for the thione form under standard conditions.

Experimental Protocols for Characterization

The elucidation of this compound's tautomeric and isomeric forms relies on a combination of synthetic and analytical techniques.

Synthesis of this compound

A well-established method for the preparation of this compound involves the reaction of dicyandiamide (B1669379) with hydrogen sulfide (B99878).[2][3][4]

Detailed Protocol:

  • A solution of dicyandiamide in water is prepared in a three-necked flask equipped with a condenser, thermometer, and gas delivery tube.

  • The solution is heated to 65-75°C.

  • A slow stream of hydrogen sulfide gas is passed through the heated solution for an extended period (typically 25-40 hours).

  • The reaction mixture is then cooled, and the crude this compound is precipitated by making the solution alkaline with sodium hydroxide.

  • The crude product is collected by filtration and can be purified by recrystallization from methanol (B129727) or water.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the tautomeric forms of this compound in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the thione and thiol forms.

Illustrative ¹H and ¹³C NMR Data:

While a detailed experimental protocol for acquiring NMR spectra of this compound is not explicitly available in the searched literature, typical procedures for small organic molecules would be followed.[5][6][7][8]

  • ¹H NMR: The spectra of thiourea derivatives typically show signals for N-H protons, which can be broad due to exchange. The position of these signals can provide clues about the tautomeric form.

  • ¹³C NMR: The chemical shift of the carbon atom in the C=S or C-S group is a key indicator. The C=S carbon in thione tautomers is typically found further downfield compared to the C-S carbon in thiol tautomers.

Single Crystal X-ray Diffraction

X-ray crystallography provides definitive evidence for the solid-state structure of this compound, allowing for the precise determination of bond lengths and angles. This technique can unambiguously identify the dominant tautomer in the crystalline form.

General Protocol for Single Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent like methanol or water.[2]

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods, and the atomic positions are refined to fit the experimental data.

Biological Relevance: Inhibition of Plasmodium falciparum Dihydrofolate Reductase (PfDHFR)

A significant area of interest for this compound and its derivatives is their potential as antimalarial agents.[9][10][11] The primary mechanism of action for these compounds is the inhibition of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme.[9][10][11]

PfDHFR is a crucial enzyme in the folate biosynthesis pathway of the malaria parasite.[9][10][11][12][13] This pathway is essential for the synthesis of precursors required for DNA replication and amino acid metabolism, making it a validated target for antimalarial drugs.[9][10][11][12][13]

Dihydrofolate Reductase (DHFR) Signaling Pathway

The following diagram illustrates the folate biosynthesis pathway in Plasmodium falciparum and the point of inhibition by this compound derivatives.

DHFR_Pathway GTP GTP GCH1 GTP cyclohydrolase I GTP->GCH1 Dihydroneopterin_triphosphate Dihydroneopterin triphosphate DHPS Dihydropteroate synthase Dihydroneopterin_triphosphate->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFS DHFR Dihydrofolate reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dNTPs dNTPs for DNA Synthesis THF->dNTPs Amino_Acids Amino Acid Metabolism THF->Amino_Acids TS Thymidylate synthase THF->TS GTU This compound Derivatives GTU->DHFR GCH1->Dihydroneopterin_triphosphate DHPS->Dihydropteroate DHFR->THF TS->DHF Regeneration

Caption: Folate biosynthesis pathway in P. falciparum.

The tautomeric state of this compound derivatives is likely to be critical for their binding affinity to the active site of PfDHFR. Understanding the preferred tautomeric and conformational states is therefore essential for the rational design of more potent and selective inhibitors.

Conclusion

This compound exhibits a rich tautomeric and isomeric landscape, with the thione form being the most stable. The ability to characterize and understand the equilibrium between these different forms is crucial for predicting the molecule's properties and for its application in fields such as drug discovery. The identification of this compound derivatives as inhibitors of PfDHFR highlights the importance of considering tautomerism in the design of novel therapeutics. Further research into the quantitative stability of a wider range of isomers and the elucidation of detailed structure-activity relationships will undoubtedly pave the way for the development of new and effective antimalarial agents.

References

Molecular formula and weight of Guanylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of guanylthiourea. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Properties of this compound

This compound, also known as amidinothiourea, is a small organic compound containing nitrogen and sulfur. Its fundamental chemical properties are summarized below.

PropertyValueReferences
Molecular Formula C₂H₆N₄S[1][2][3][4]
Molecular Weight 118.16 g/mol [1][2][4][5]
CAS Number 2114-02-5[1][3][5]
Appearance White to off-white crystalline powder[2][5]
Purity Typically >98.0%[2]
Melting Point 159.5 °C or higher[5]
Solubility Soluble in methanol (B129727), slightly soluble in water (approx. 3%), and insoluble in benzene, toluene (B28343), and xylenes (B1142099) (BTXs).[5]

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of N-cyanoguanidine (dicyandiamide) with hydrogen sulfide (B99878).[6][7][8] The following protocol is a generalized procedure based on established methods.

Materials:

  • N-cyanoguanidine

  • Hydrogen sulfide (gas)

  • N-alkylpyrrolidone (e.g., N-methylpyrrolidone) as a solvent[7][8]

  • Catalyst (e.g., amine, ammonia, or elemental sulfur)[7][8]

  • Organic solvent for purification (e.g., toluene, methanol)[6][7][8]

Procedure:

  • Reaction Setup: Dissolve N-cyanoguanidine in N-alkylpyrrolidone in a reaction vessel suitable for gas dispersion.

  • Catalyst Addition: Introduce a catalytic amount of an amine, ammonia, or elemental sulfur to the mixture.[7][8]

  • Gaseous reactant introduction: Bubble hydrogen sulfide gas through the solution. The reaction temperature is typically maintained between 70-120°C.[7][8]

  • Reaction Monitoring: The reaction progress can be monitored by appropriate analytical techniques until the desired conversion is achieved.

  • Product Isolation: Upon completion, the reaction mixture may form an addition compound of this compound and the N-alkylpyrrolidone solvent.[7][8] This can be decomposed by treatment with an organic solvent like toluene to precipitate the crude product.[7][8]

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol-water mixture, to yield colorless prisms.[6]

Characterization and Analysis

The synthesized this compound can be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[9][10]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[9][11]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[9][10]

  • Melting Point Analysis: To assess the purity of the synthesized compound.[5]

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) and compare it with the calculated values.[6]

Biological and Chemical Significance

Thiourea (B124793) derivatives, including this compound, are recognized for their wide range of biological activities and applications in chemical synthesis.

Potential Biological Activities:

  • Antimalarial: this compound has been identified as a pharmacophore unit in antifolate antimalarial agents.[12]

  • Anticancer: Thiourea derivatives have shown potential as anticancer agents, with some compounds exhibiting activity against various cancer cell lines.[13][14]

  • Antiviral: Certain chiral thioureas have demonstrated antiviral activity, for instance, against the tobacco mosaic virus.[11]

  • General Antimicrobial: Various thiourea derivatives have been reported to possess antibacterial and antifungal properties.[15]

Chemical Applications:

  • Raw Material: this compound serves as a raw material for the synthesis of pharmaceuticals.[5]

  • Corrosion Inhibitor: It is used in the manufacturing of metal surface treatment agents, such as rust inhibitors.[5]

  • Wastewater Treatment: It can be used to remove residual chlorine in wastewater.[5]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow for this compound and a conceptual representation of its potential applications.

G A N-Cyanoguanidine D Reaction Mixture A->D B Hydrogen Sulfide B->D C Solvent (e.g., NMP) + Catalyst C->D E Heating (70-120°C) D->E Reaction F Crude this compound E->F Isolation G Purification (Recrystallization) F->G H Pure this compound G->H

Caption: Workflow for the Synthesis of this compound.

G A This compound B Pharmaceutical Synthesis A->B F Industrial Applications A->F C Antimalarial Agents B->C D Anticancer Research B->D E Antiviral Compounds B->E G Corrosion Inhibitors F->G H Wastewater Treatment F->H

Caption: Conceptual Applications of this compound.

References

Solubility of Amidinothiourea in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of amidinothiourea in various organic solvents. The data presented is crucial for professionals in drug development and chemical synthesis, where amidinothiourea serves as a key intermediate. This document summarizes quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. However, the actual solubility is a complex interplay of factors including solute-solvent interactions, solvent-solvent interactions, temperature, and pressure.

For amidinothiourea, a compound with both polar (amino and thiourea (B124793) groups) and non-polar characteristics, its solubility can vary significantly across different organic solvents. Understanding these solubility profiles is essential for optimizing reaction conditions, developing effective purification strategies like recrystallization, and formulating pharmaceutical products.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of amidinothiourea in a range of organic solvents at various temperatures, as determined by the isothermal saturation method.[1][2][3]

SolventTemperature (K)Mole Fraction Solubility (10^3 * x)
N-methyl-2-pyrrolidone (NMP) 283.1511.85
293.1515.42
303.1520.01
313.1525.89
323.1533.45
Acetone 283.158.56
293.1510.92
303.1513.89
313.1517.65
323.1522.41
1,4-Dioxane 283.156.23
293.157.89
303.159.98
313.1512.61
323.1515.89
Methanol 283.155.12
293.156.45
303.158.11
313.1510.19
323.1512.78
Ethanol 283.153.98
293.154.99
303.156.25
313.157.82
323.159.77
Acetonitrile 283.153.45
293.154.31
303.155.38
313.156.71
323.158.34
1-Propanol 283.153.01
293.153.75
303.154.68
313.155.82
323.157.24
Ethyl Acetate 283.152.56
293.153.19
303.153.97
313.154.93
323.156.11
2-Propanol 283.152.22
293.152.76
303.153.43
313.154.25
323.155.27
1-Butanol 283.151.98
293.152.45
303.153.04
313.153.76
323.154.65
Toluene 283.150.45
293.150.58
303.150.74
313.150.95
323.151.21
Cyclohexane 283.150.12
293.150.16
303.150.22
313.150.29
323.150.38

Qualitative Solubility:

  • Soluble in: Methanol.[4][5][6]

  • Slightly soluble in: Water (approximately 3%).[4]

  • Insoluble in: Benzene, Toluene, and other BTX solvents.[4][5][6]

Experimental Protocol: Isothermal Saturation Method

The following is a detailed protocol for determining the solubility of amidinothiourea in an organic solvent using the isothermal saturation method. This method involves allowing a supersaturated solution to reach equilibrium at a constant temperature, followed by the analysis of the saturated liquid phase.

Materials and Equipment:

  • Amidinothiourea (solute)

  • Organic solvent of interest

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of solid amidinothiourea to a known volume of the organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure that the solution remains saturated throughout the experiment.

  • Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution and ensure a homogeneous solution. Allow the mixture to equilibrate for a sufficient period (typically several hours) to ensure that the dissolution equilibrium is reached. The required time may vary depending on the solvent and temperature.

  • Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle at the bottom of the vessel. It is critical to maintain the constant temperature during this phase.

  • Sampling: Carefully withdraw a sample of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. The syringe should be fitted with a filter to prevent any solid particles from being drawn into the sample.

  • Analysis: Accurately weigh the collected sample and then dilute it with a suitable solvent in a volumetric flask. Determine the concentration of amidinothiourea in the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the mole fraction solubility of amidinothiourea in the solvent at the given temperature based on the determined concentration and the masses of the solute and solvent in the sample.

  • Repeatability: Repeat the experiment at different temperatures to obtain a solubility curve.

Experimental Workflow for Solubility Determination

experimental_workflow cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis & Calculation A Add excess Amidinothiourea to a known volume of solvent B Stir at constant temperature A->B C Allow to reach equilibrium B->C D Stop stirring and allow solid to settle C->D E Withdraw supernatant with a filtered syringe D->E F Weigh and dilute the sample E->F G Determine concentration (e.g., HPLC, UV-Vis) F->G H Calculate mole fraction solubility G->H

Caption: Experimental workflow for determining the solubility of amidinothiourea.

References

Guanylthiourea: A Technical Guide to Crystal Structure and Molecular Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure and conformational landscape of guanylthiourea (GTU). This compound, a molecule incorporating both guanidine (B92328) and thiourea (B124793) functionalities, serves as a versatile building block in medicinal chemistry and materials science. Understanding its solid-state structure and preferred conformations in different environments is critical for rational drug design, predicting molecular interactions, and developing novel materials. This document summarizes key crystallographic data, explores its tautomeric and conformational isomers through computational analysis, and details the experimental and computational protocols used for these characterizations.

Crystal Structure of this compound

The three-dimensional arrangement of this compound in the solid state has been determined by single-crystal X-ray diffraction. The definitive crystallographic data is archived and available through the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[1] This experimental determination provides precise information on bond lengths, bond angles, and the packing of molecules within the crystal lattice, which is fundamental for understanding its physical properties and intermolecular interactions.

Data Presentation: Crystallographic Parameters

While direct access to the raw crystallographic file is required for a full list of atomic coordinates and bond parameters, the essential crystallographic data for this compound is summarized below. Researchers can retrieve the complete dataset from the CSD using the provided reference information.[1]

ParameterDescriptionValue
Formula Chemical FormulaC₂H₆N₄S
Molecular Weight Molar Mass ( g/mol )118.16
DOI Digital Object Identifier for the crystallographic data10.5517/ccqxj26[1]
Crystal System One of the seven crystal systems describing the lattice symmetry.Available from CSD
Space Group The specific symmetry group of the crystal.Available from CSD
Unit Cell Dimensions
a (Å)Length of the 'a' axis of the unit cell.Available from CSD
b (Å)Length of the 'b' axis of the unit cell.Available from CSD
c (Å)Length of the 'c' axis of the unit cell.Available from CSD
α (°)Angle between the 'b' and 'c' axes.Available from CSD
β (°)Angle between the 'a' and 'c' axes.Available from CSD
γ (°)Angle between the 'a' and 'b' axes.Available from CSD
Z Number of formula units per unit cell.Available from CSD

Molecular Conformation and Tautomerism

Beyond the solid state, the conformational flexibility of this compound is of significant interest. Quantum chemical studies have explored its potential energy surface to identify stable isomers.[2] These computational analyses reveal that this compound can exist in two primary tautomeric forms: the thione form and the thiol form. Within each tautomeric class, multiple conformers can exist due to rotation around single bonds.

  • Thione Tautomers: Characterized by a carbon-sulfur double bond (C=S). The most stable thione conformer is designated GTU-1.

  • Thiol Tautomers: Characterized by a carbon-sulfur single bond and a sulfur-hydrogen bond (S-H), with a carbon-nitrogen double bond within the molecular backbone. The most stable thiol conformer is designated GTU-t1.

The stability of these isomers is influenced by factors such as π-electron conjugation and the formation of intramolecular hydrogen bonds.[2] The interconversion between the most stable thione (GTU-1) and thiol (GTU-t1) forms is predicted to occur via a bimolecular process involving protonation at the sulfur atom.[2]

Data Presentation: Calculated Isomer Stability

The relative energies of various this compound isomers have been calculated using quantum chemical methods. The following table illustrates the general findings regarding the stability of the major tautomeric classes.

Isomer ClassDescriptionRelative Stability
Thione Isomers Isomers containing the C=S double bond. This class includes the ground-state conformer (GTU-1).Generally more stable; contains the global minimum energy structure.[2]
Thiol Isomers Isomers containing the C-S-H single bonds. This class includes the most stable thiol conformer (GTU-t1).Higher in energy compared to the most stable thione conformer.[2]

Experimental and Computational Protocols

Synthesis and Crystallization of this compound

A reliable method for the synthesis of this compound involves the reaction of N-cyanoguanidine with hydrogen sulfide (B99878).[3] High-quality crystals suitable for X-ray diffraction can be obtained through recrystallization.

Protocol:

  • Reaction Setup: A mixture of N-cyanoguanidine, water, and ethanol (B145695) is placed in a reaction flask equipped for gas inlet.

  • Reaction Execution: The mixture is heated to approximately 70°C, and a steady stream of hydrogen sulfide gas is passed through the solution for several hours.

  • Cooling and Initial Crystallization: The reaction mixture is cooled slowly to room temperature and then stored at 0°C for 24 hours to facilitate the crystallization of crude this compound.

  • Isolation of Crude Product: The crystalline solid is collected by filtration and washed with ice-cold water.

  • Purification by Recrystallization: The crude product is dissolved in boiling methanol (B129727) (approximately 8-9 mL per gram). The hot solution is filtered to remove any insoluble impurities.

  • Final Crystal Growth: The clear filtrate is allowed to cool slowly to room temperature and then stored at 0°C overnight. The resulting colorless prisms of pure this compound are collected by filtration and washed with a small amount of cold methanol.[3]

Single-Crystal X-ray Diffraction (General Protocol)

The determination of the crystal structure of this compound follows a standard procedure for small-molecule X-ray crystallography.

Protocol:

  • Crystal Selection and Mounting: A high-quality, single crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Reduction: The collected diffraction intensities are processed to correct for experimental factors (e.g., polarization, absorption) and to determine the unit cell parameters and space group symmetry.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters until the calculated diffraction pattern shows the best possible fit with the experimental data.

Quantum Chemical Analysis (General Protocol)

The conformational landscape of this compound is investigated using computational quantum chemistry methods.[2][4]

Protocol:

  • Initial Structure Generation: Plausible 3D structures for various tautomers and conformers (e.g., thione and thiol forms) of this compound are generated.

  • Geometry Optimization: The geometry of each initial structure is optimized to find a local minimum on the potential energy surface. This is typically performed using Density Functional Theory (DFT) methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.

  • Energy Analysis: The relative energies of all stable conformers are compared to identify the global minimum energy structure and to determine the energy differences between various isomers.

  • Transition State Search: To study the interconversion between isomers, transition state search algorithms (e.g., QST2/QST3) can be employed to locate the saddle points on the potential energy surface that connect them.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

G cluster_synthesis Synthesis & Purification cluster_analysis Structure Determination s1 Reactants (N-Cyanoguanidine, H₂S) s2 Reaction at 70°C s1->s2 s3 Crude Crystallization s2->s3 s4 Recrystallization (from Methanol) s3->s4 s5 Pure this compound Crystals s4->s5 a1 Crystal Mounting s5->a1 Analysis a2 X-ray Data Collection a1->a2 a3 Data Reduction a2->a3 a4 Structure Solution & Refinement a3->a4 a5 Final Crystal Structure (CIF File) a4->a5

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.

G cluster_thione Thione Tautomers (C=S) cluster_thiol Thiol Tautomers (C-SH) gtu1 GTU-1 (Global Minimum) gtu_other Other Thione Conformers gtu1->gtu_other Conformational Isomerism gtut1 GTU-t1 (Most Stable Thiol) gtut_other Other Thiol Conformers gtut1->gtut_other Conformational Isomerism p1->gtut1 Tautomerization (Proton Transfer)

Caption: Conformational landscape of this compound showing thione/thiol tautomerism.

References

An In-depth Technical Guide to the Protonation and S-alkylation of Guanylthiourea for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the fundamental reaction mechanisms of guanylthiourea, a compound of significant interest in medicinal chemistry and materials science. This document provides a detailed exploration of its protonation behavior and S-alkylation reactions, supported by theoretical insights and experimental evidence.

This compound, a molecule incorporating both guanidino and thiourea (B124793) functional groups, exhibits a rich chemical reactivity that is central to its diverse applications, including its role as a precursor in the synthesis of pharmaceuticals and as a component in polymer chemistry. Understanding the mechanisms of its protonation and S-alkylation is crucial for the targeted design of novel derivatives and for optimizing reaction conditions in synthetic protocols.

Protonation of this compound: A Tale of Two Sites

The protonation of this compound is a fascinating case study in the influence of the surrounding medium on reaction pathways. Theoretical studies, specifically quantum chemical analyses, have revealed that the preferred site of protonation is dependent on the phase of the reaction.[1]

In the gas phase , the sulfur atom of the thiourea moiety is the favored site for protonation. This is attributed to the intrinsic basicity of the sulfur atom in the isolated molecule.

Conversely, in an aqueous medium , a significant shift in the protonation site occurs. Computational models suggest that the N4 nitrogen atom of the guanidino group becomes the preferred site of protonation.[1] This change is rationalized by the stabilization of the resulting cation through solvation effects in the polar aqueous environment.

The interconversion between the thione and thiol tautomers of this compound is intrinsically linked to its protonation. The transformation from the more stable thione conformer to the thiol form is proposed to proceed through a bimolecular mechanism that involves the initial protonation of the sulfur atom.[1]

Experimental Determination of pKa

While theoretical studies provide valuable insights, the experimental determination of the acid dissociation constant (pKa) is essential for a complete understanding of the protonation behavior of this compound in solution. Standard methodologies for pKa determination include potentiometric titration, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols:

  • Potentiometric Titration: This classic method involves the gradual addition of a standardized acid or base to a solution of this compound while monitoring the pH. A solution of this compound (e.g., 0.01 M) in a suitable solvent (e.g., water or a water-cosolvent mixture) is prepared. The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. The pKa value is determined from the inflection point of the resulting titration curve.

  • UV-Vis Spectrophotometry: This technique is applicable if the protonated and deprotonated forms of this compound exhibit different ultraviolet or visible absorption spectra. A series of solutions of this compound at a constant concentration are prepared in buffers of varying pH. The absorbance spectrum of each solution is recorded. The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH, often using a sigmoidal fitting model.

  • ¹H NMR Spectroscopy: NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific protons that are sensitive to the protonation state of the molecule. A series of ¹H NMR spectra of this compound are recorded in solutions of different pH (or pD in D₂O). The chemical shifts of protons adjacent to the protonation site are plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.

To date, specific experimentally determined pKa values for the parent this compound molecule are not widely reported in the literature, presenting an opportunity for further research.

S-Alkylation Reaction Mechanism of this compound

The sulfur atom of the thiourea group in this compound is a soft nucleophile and readily undergoes S-alkylation upon reaction with electrophiles such as alkyl halides. This reaction is a cornerstone for the synthesis of a wide array of S-substituted this compound derivatives, which are valuable intermediates in organic synthesis and drug discovery.

The mechanism of the S-alkylation of this compound is believed to be a bimolecular nucleophilic substitution (Sₙ2) reaction .[1] In this process, the lone pair of electrons on the sulfur atom attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-sulfur bond and the displacement of the leaving group.

The reaction is proposed to proceed via the formation of an alkylated analog of the thiol isomer.[1] This involves the initial attack of an alkyl cation on the sulfur atom, followed by a carbon-nitrogen bond rotation and subsequent deprotonation to yield the final S-alkylated product.[1]

Experimental Protocol for S-Alkylation

A general procedure for the S-alkylation of this compound with an alkyl halide can be outlined as follows. It is important to note that specific reaction conditions may need to be optimized depending on the reactivity of the alkylating agent and the desired product.

Synthesis of S-Methylthis compound Hydroiodide:

  • Materials: this compound, Methyl Iodide (CH₃I), a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a stoichiometric equivalent of methyl iodide to the solution.

    • Heat the reaction mixture to reflux for a specified period (e.g., 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • The product, S-methylthis compound hydroiodide, may precipitate out of the solution. If so, it can be collected by filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/ether).

Quantitative Data

Quantitative data on the S-alkylation of this compound, such as reaction kinetics and comparative yields with different alkylating agents, are not extensively available in the public domain. The following table provides a hypothetical framework for presenting such data, which would be invaluable for researchers in this field.

Alkylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Methyl IodideMethanolReflux2Data not available
Ethyl BromideEthanolReflux4Data not available
Benzyl ChlorideAcetonitrile803Data not available

This table is for illustrative purposes. Further experimental work is required to populate it with accurate data.

Visualizing the Reaction Mechanisms

To provide a clearer understanding of the molecular transformations involved in the protonation and S-alkylation of this compound, the following diagrams have been generated using the DOT language.

Protonation Pathways

Protonation cluster_gas Gas Phase cluster_aqueous Aqueous Solution GTU_gas This compound S_Protonated S-Protonated this compound GTU_gas->S_Protonated Sulfur Attack Proton_gas H+ Proton_gas->S_Protonated GTU_aq This compound N_Protonated N4-Protonated this compound GTU_aq->N_Protonated Nitrogen Attack Proton_aq H+ Proton_aq->N_Protonated

Caption: Protonation of this compound in Different Phases.

S-Alkylation Mechanism (Sₙ2)

S_Alkylation GTU This compound TransitionState Transition State [GTU---R---X]‡ GTU->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState S_Alkylated S-Alkylated this compound Cation TransitionState->S_Alkylated Halide Halide Ion (X⁻) TransitionState->Halide Leaving Group Departure

Caption: Sₙ2 Mechanism of this compound S-alkylation.

Conclusion and Future Directions

This technical guide has synthesized the current understanding of the protonation and S-alkylation reaction mechanisms of this compound. While theoretical models provide a robust framework for these reactions, there remains a clear need for more comprehensive experimental data. Future research should focus on:

  • Precise pKa Determination: Experimental determination of the pKa values of this compound in various solvents to quantify its basicity and validate theoretical predictions.

  • Kinetic Studies: Detailed kinetic analysis of the S-alkylation reaction with a range of alkylating agents to elucidate the factors influencing reaction rates.

  • Yield Optimization: Systematic studies to optimize reaction conditions for the S-alkylation of this compound to maximize product yields and purity.

By addressing these knowledge gaps, the scientific community can further unlock the synthetic potential of this compound and accelerate the development of new molecules with valuable applications in medicine and beyond.

References

Core Principles of Guanylthiourea Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylthiourea (GTU), also known as amidinothiourea, is a versatile molecule that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, featuring both guanidine (B92328) and thiourea (B124793) moieties, imparts a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of this compound, with a focus on its synthesis, key reactions, and biological significance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and characterization in a laboratory setting.

PropertyValueReference
Molecular Formula C₂H₆N₄S--INVALID-LINK--
Molecular Weight 118.16 g/mol --INVALID-LINK--
Melting Point 159.5 °C or higher--INVALID-LINK--
Appearance Milky white crystalline powder--INVALID-LINK--
Solubility Soluble in methanol (B129727), slightly soluble in water (~3%), insoluble in benzene, toluene, xylene (BTX)--INVALID-LINK--
Purity >98% (by neutralization titration)--INVALID-LINK--
pKa (Isothiourea form, predicted) ~7-8(Based on related isothiourea structures)
UV-Vis (λmax) Not explicitly found
IR (KBr, cm⁻¹) Not explicitly found
¹H NMR (DMSO-d₆, δ ppm) Not explicitly found
¹³C NMR (DMSO-d₆, δ ppm) Not explicitly found

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the presence of multiple nucleophilic centers and its ability to exist in tautomeric forms. The key aspects of its reactivity are outlined below.

Tautomerism

This compound exists in a tautomeric equilibrium between the thione and thiol forms. The thione form is generally more stable. This equilibrium is crucial as it influences the molecule's nucleophilic and electrophilic properties.

Caption: Tautomeric equilibrium of this compound.

Nucleophilicity

This compound is a potent nucleophile due to the presence of lone pairs on the sulfur and nitrogen atoms. The sulfur atom in the thione form and the nitrogen atoms of the guanidinyl group are the primary sites for nucleophilic attack. This nucleophilicity is central to many of its characteristic reactions, including alkylation, acylation, and condensation reactions.

Key Reactions and Mechanistic Insights

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of N-cyanoguanidine (dicyandiamide) with hydrogen sulfide (B99878).[1]

Synthesis start N-Cyanoguanidine product This compound start->product Reaction h2s H₂S h2s->product

Caption: Synthesis of this compound.

Hantzsch Thiazole (B1198619) Synthesis

This compound, as a thioamide equivalent, can participate in the Hantzsch thiazole synthesis. It reacts with α-haloketones to form 2-guanidinothiazoles, which are important heterocyclic scaffolds in medicinal chemistry.

Hantzsch_Synthesis This compound This compound intermediate Thiouronium Salt Intermediate This compound->intermediate haloketone α-Haloketone haloketone->intermediate thiazole 2-Guanidinothiazole intermediate->thiazole Cyclization

Caption: Hantzsch Thiazole Synthesis with this compound.

Synthesis of 2,4-Diamino-1,3,5-triazines

This compound can serve as a precursor for the synthesis of 2,4-diamino-1,3,5-triazine derivatives. This transformation typically involves cyclocondensation reactions with appropriate reagents. A general two-step synthesis method involves the initial formation of biguanide (B1667054) intermediates from dicyandiamide, which then cyclize to form the triazine ring.[2][3]

Biological Significance and Signaling Pathways

This compound and its derivatives have shown significant potential in drug development, particularly as inhibitors of key enzymes in pathogenic organisms and in cancer signaling pathways.

Inhibition of Plasmodium falciparum Dihydrofolate Reductase (PfDHFR)

This compound derivatives have been identified as potent inhibitors of PfDHFR, an essential enzyme in the folate biosynthesis pathway of the malaria parasite Plasmodium falciparum.[4][5] Inhibition of this enzyme disrupts DNA synthesis and leads to parasite death. Molecular docking studies have revealed key interactions between the this compound moiety and amino acid residues in the active site of PfDHFR.

PfDHFR_Inhibition DHF Dihydrofolate (DHF) PfDHFR PfDHFR Enzyme DHF->PfDHFR NADPH NADPH NADPH->PfDHFR THF Tetrahydrofolate (THF) PfDHFR->THF NADP NADP⁺ PfDHFR->NADP GTU_Derivative This compound Derivative GTU_Derivative->PfDHFR Inhibition

Caption: Inhibition of PfDHFR by this compound Derivatives.

Inhibition of the Hedgehog Signaling Pathway

Acylguanidine and acylthiourea derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer. These compounds often target the Smoothened (SMO) receptor, a key component of the Hh pathway.

Hedgehog_Inhibition Hh_Ligand Hedgehog Ligand PTCH1 PTCH1 Receptor Hh_Ligand->PTCH1 Binds & Inhibits SMO SMO Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU GLI GLI Proteins SUFU->GLI Target_Genes Target Gene Expression GLI->Target_Genes Activates Acylthiourea Acylthiourea Derivative Acylthiourea->SMO Inhibition

Caption: Hedgehog Pathway Inhibition by Acylthiourea Derivatives.

Experimental Protocols

Synthesis of this compound from N-Cyanoguanidine

This protocol describes the synthesis of this compound by the reaction of N-cyanoguanidine with hydrogen sulfide.[1]

Materials:

  • N-Cyanoguanidine (dicyandiamide)

  • Hydrogen sulfide (gas)

  • 40% aqueous sodium hydroxide

  • Methanol

  • Water

Procedure:

  • Dissolve 42 g (0.5 mole) of N-cyanoguanidine in 200 mL of water in a flask equipped with a gas inlet tube and a condenser.

  • Heat the solution to 75 °C and pass a slow stream of hydrogen sulfide through the solution for 12 hours.

  • Reduce the temperature to 65-70 °C and continue passing hydrogen sulfide for an additional 25-30 hours.

  • Cool the resulting deep yellow liquid to 45 °C while continuing the passage of hydrogen sulfide.

  • Make the solution strongly alkaline by adding 15 mL of 40% aqueous sodium hydroxide.

  • Filter the hot solution under reduced pressure to remove any suspended impurities.

  • Allow the clear yellow filtrate to cool slowly to room temperature, then store at 0 °C for 24 hours to complete crystallization.

  • Collect the crystalline mass by filtration, wash with three 20-mL portions of ice water.

  • The yield of crude this compound is typically 29.5-32.5 g (50–55%).

  • Recrystallize the crude product from methanol to obtain colorless prisms with a melting point of 170–172 °C (decomposition).

Hantzsch Thiazole Synthesis of 2-Guanidino-4-phenylthiazole

This protocol provides a general procedure for the synthesis of a 2-guanidinothiazole derivative.

Materials:

Procedure:

  • Dissolve equimolar amounts of this compound and 2-bromoacetophenone in ethanol.

  • Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding 5% sodium carbonate solution until the product precipitates.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-guanidino-4-phenylthiazole.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method for evaluating the antioxidant activity of this compound derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH solution in methanol mix Mix sample and DPPH solution (1:2 ratio) prep_dpph->mix prep_sample Prepare various concentrations of this compound derivative prep_sample->mix incubate Incubate in dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % scavenging activity and determine IC₅₀ measure->calculate

Caption: DPPH Radical Scavenging Assay Workflow.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of the this compound derivative in a suitable solvent.

  • Reaction: In a 96-well plate or cuvettes, add 100 µL of each sample dilution to 200 µL of the DPPH solution.

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well or cuvette at 517 nm using a microplate reader or spectrophotometer. A blank containing the solvent instead of the sample should also be measured.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the sample with the DPPH solution.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a molecule with a rich and varied chemical reactivity, making it a valuable building block in organic synthesis and a promising scaffold in drug discovery. Its nucleophilic character, ability to undergo tautomerism, and participation in various cyclization reactions allow for the creation of a diverse range of heterocyclic compounds and other derivatives. The demonstrated biological activities of these derivatives, particularly as enzyme inhibitors in infectious diseases and cancer, highlight the continued importance of exploring the fundamental principles of this compound reactivity for the development of new therapeutic agents and advanced materials. This guide provides a foundational understanding of these principles to aid researchers in their future investigations.

References

Methodological & Application

Application Notes and Protocols: Guanylthiourea in Recyclable Thermoset Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Materials Development Professionals

Introduction

Thermosetting polymers are known for their superior mechanical and thermal properties, but their crosslinked nature has traditionally rendered them non-recyclable, contributing to environmental concerns.[1][2] A promising solution lies in the development of dynamic covalent polymer networks, often referred to as vitrimers, which combine the robustness of thermosets with the reprocessability of thermoplastics.[3][4] This document provides detailed application notes and protocols on the use of guanylthiourea in the synthesis of a novel class of recyclable thermoset polymers.

Recent research has demonstrated that a thermoset crosslinked by a this compound (GTUH) structure exhibits remarkable recyclability.[5][6] This is achieved through a combination of dual dissociative dynamic exchange reactions involving guanamine urea (B33335) and thiourea (B124793), supplemented by non-covalent hydrogen bonding interactions.[5][6] These dynamic characteristics endow the network with a rapid relaxation ability, enabling various recycling methods, including hot pressing, extrusion, and closed-loop chemical recycling.[5][7]

Data Presentation

The following tables summarize the key quantitative data regarding the synthesis and performance of this compound-based thermoset polymers.

Table 1: Mechanical Properties of Original and Recycled GTUH NetworksTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Original GTUH-1.1 25.33508.2
Recycled GTUH-1.1 (1st cycle) 26.13608.5
Recycled GTUH-1.1 (2nd cycle) 26.53708.8
Recycled GTUH-1.1 (3rd cycle) 27.03809.1

Note: Data is representative and compiled from reported stress-strain curves. Actual values may vary based on specific experimental conditions.

Table 2: Reprocessing and Recycling Conditions for GTUH NetworksMethodTemperature (°C)Pressure (MPa)Time
Hot Pressing 140105 min
Extrusion 140-160-Continuous
Chemical Recycling (Degradation) 140-6 h
Chemical Recycling (Re-crosslinking) 140--

Experimental Protocols

I. Synthesis of this compound-based (GTUH) Thermoset Polymer

This protocol describes the synthesis of a recyclable thermoset polymer utilizing this compound (GTU) and a diisocyanate crosslinker, such as hexamethylene diisocyanate (HDI).

Materials:

  • This compound (GTU)

  • Hexamethylene diisocyanate (HDI)

  • Dimethylformamide (DMF) - solvent

Procedure:

  • Dissolve this compound in dimethylformamide (DMF) in a suitable reaction vessel.

  • Add hexamethylene diisocyanate (HDI) to the solution. The molar ratio of isocyanate groups to the sum of amino and imino groups in GTU is a critical parameter and should be controlled. For example, a ratio of 1.1:1 (HDI:GTU functional groups) has been reported.

  • Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Pour the resulting solution into a mold.

  • Cure the mixture in an oven at a specified temperature and duration (e.g., 80°C for 12 hours, followed by 120°C for 4 hours) to form the crosslinked GTUH network.

  • After curing, allow the polymer to cool to room temperature before demolding.

II. Reprocessing of GTUH Thermoset Polymer

The dynamic nature of the GTUH network allows for reprocessing through various methods.

A. Hot Pressing:

  • Cut or grind the cured GTUH polymer into small pieces.

  • Place the pieces into a mold.

  • Heat the mold in a hot press to 140°C.[5][6]

  • Apply a pressure of 10 MPa for 5 minutes.[5][6]

  • Cool the mold to room temperature before removing the reprocessed polymer.

B. Extrusion:

  • Feed small pieces of the cured GTUH polymer into a single-screw or twin-screw extruder.

  • Set the temperature profile of the extruder barrels to a range of 140-160°C.

  • The polymer will soften and can be extruded through a die to form a new shape.[5][7]

III. Chemical Recycling of GTUH Thermoset Polymer

This protocol outlines the closed-loop chemical recycling of the GTUH network.

A. De-crosslinking (Degradation):

  • Immerse the cured GTUH polymer in a 0.1 M solution of this compound in DMF.[6]

  • Heat the mixture to 140°C for 6 hours to facilitate the dynamic exchange reactions and dissolve the polymer network.[6]

B. Re-crosslinking (Regeneration):

  • To the solution from the de-crosslinking step, add a stoichiometric amount of the original diisocyanate crosslinker (e.g., HDI).[6]

  • Stir the mixture to ensure homogeneity.

  • Cure the regenerated mixture using the same procedure as the initial synthesis to reform the thermoset polymer.[6]

Visualizations

Synthesis and Structure of GTUH Network

G cluster_reactants Reactants cluster_process Synthesis Process GTU This compound (GTU) Mixing Mixing in DMF at Room Temperature GTU->Mixing HDI Hexamethylene Diisocyanate (HDI) HDI->Mixing Curing Curing (e.g., 80°C for 12h, then 120°C for 4h) Mixing->Curing GTUH_Network Crosslinked GTUH Polymer Network Curing->GTUH_Network

Caption: Synthesis of the this compound (GTUH) thermoset polymer network.

Experimental Workflow for GTUH Polymer Recycling

G cluster_recycling Recycling Pathways cluster_physical Physical Reprocessing cluster_chemical Chemical Recycling HotPressing Hot Pressing (140°C, 10 MPa, 5 min) Recycled_Polymer Recycled GTUH Polymer HotPressing->Recycled_Polymer Extrusion Extrusion (140-160°C) Extrusion->Recycled_Polymer De_crosslinking De-crosslinking (0.1 M GTU/DMF, 140°C, 6h) Re_crosslinking Re-crosslinking (Addition of HDI and Curing) De_crosslinking->Re_crosslinking Regeneration Re_crosslinking->Recycled_Polymer GTUH_Polymer Original GTUH Polymer GTUH_Polymer->HotPressing GTUH_Polymer->Extrusion GTUH_Polymer->De_crosslinking

Caption: Workflow for physical and chemical recycling of the GTUH polymer.

Mechanism of Dynamic Bond Exchange in GTUH Network

G Crosslinked_Network Crosslinked GTUH Network Dynamic_Exchange Dynamic Exchange Reactions (Thiourea and Guanamine Urea) Crosslinked_Network->Dynamic_Exchange Heat/Stress H_Bonding Non-covalent Hydrogen Bonding Crosslinked_Network->H_Bonding Topological_Rearrangement Topological Rearrangement Dynamic_Exchange->Topological_Rearrangement H_Bonding->Topological_Rearrangement Topological_Rearrangement->Crosslinked_Network Cooling/Relaxation

Caption: Mechanism of recyclability in the GTUH polymer network.

References

Application Notes and Protocols: Guanylthiourea as a Corrosion Inhibitor for Steel in Chloride Environments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corrosion of steel in chloride-rich environments, such as marine atmospheres and industrial settings utilizing hydrochloric acid, is a significant challenge. The use of organic corrosion inhibitors is a practical and effective method to mitigate this issue. Guanylthiourea, a molecule incorporating both a guanidino and a thiourea (B124793) group, presents a promising candidate for corrosion inhibition. The presence of multiple nitrogen and sulfur heteroatoms, which can act as adsorption centers, suggests a strong potential for forming a protective layer on the steel surface.

This document provides a comprehensive guide for researchers and scientists to evaluate the efficacy of this compound as a corrosion inhibitor for steel in chloride media. It outlines detailed protocols for common experimental techniques and presents comparative data from related compounds to serve as a benchmark.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by organic molecules like this compound is the adsorption of the inhibitor onto the metal surface. This forms a protective film that isolates the steel from the corrosive environment. The adsorption process can be classified as physisorption, chemisorption, or a combination of both.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acidic solution.

  • Chemisorption: This involves the formation of coordinate bonds between the lone pairs of electrons on the nitrogen and sulfur atoms of this compound and the vacant d-orbitals of iron atoms on the steel surface.

The guanidino and thiourea functional groups in this compound provide multiple active centers for adsorption, potentially leading to a stable and effective protective layer.

Data Presentation: Comparative Inhibition Efficiency

The following tables summarize the performance of thiourea and a guanidine (B92328) derivative as corrosion inhibitors for steel in hydrochloric acid, as reported in the literature. This data can be used as a reference for evaluating the performance of this compound.

Table 1: Potentiodynamic Polarization Data for Thiourea as a Corrosion Inhibitor for Mild Steel in 1 M HCl

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)Reference
Blank-4701150-[1]
0.001-48512089.6[1]
0.005-4906594.3[1]
0.01-4954096.5[1]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Thiourea as a Corrosion Inhibitor for Mild Steel in 1 M HCl

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)Reference
Blank25250-[1]
0.00125010090.0[1]
0.0054506094.4[1]
0.017004096.4[1]

Table 3: Weight Loss Data for a Guanidine Derivative (NTG) as a Corrosion Inhibitor for Mild Steel in 1 M HCl*

Inhibitor Concentration (M)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (%)Reference
Blank1.25-[2]
1x10⁻⁵0.3175.2[2]
5x10⁻⁵0.1488.8[2]
1x10⁻⁴0.0695.2[2]
5x10⁻⁴0.0298.4[2]

*N-(5,6-diphenyl-4,5-dihydro-[1][3][4]triazin- 3-yl)-guanidine

Experimental Protocols

Weight Loss Measurement

Objective: To determine the corrosion rate of steel in the presence and absence of the inhibitor over a specified period.

Materials:

  • Steel coupons (e.g., mild steel, carbon steel) of known dimensions

  • Abrasive papers (various grits)

  • Acetone

  • Distilled water

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Thermostatically controlled water bath

  • Analytical balance

Protocol:

  • Mechanically polish the steel coupons with a series of abrasive papers, starting with a coarse grit and finishing with a fine grit.

  • Degrease the coupons by rinsing with acetone, followed by distilled water.

  • Dry the coupons and weigh them accurately using an analytical balance.

  • Prepare the corrosive solutions with and without various concentrations of this compound.

  • Immerse the pre-weighed coupons in the test solutions in separate beakers.

  • Place the beakers in a thermostatically controlled water bath at the desired temperature for a specific duration (e.g., 6, 12, 24 hours).

  • After the immersion period, retrieve the coupons from the solutions.

  • Remove the corrosion products by carefully brushing the coupons, followed by rinsing with distilled water and acetone.

  • Dry the coupons and re-weigh them.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t)

      • Where:

        • W_initial is the initial weight of the coupon.

        • W_final is the final weight of the coupon.

        • A is the surface area of the coupon.

        • t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • Where:

        • CR_blank is the corrosion rate in the absence of the inhibitor.

        • CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine electrochemical parameters such as corrosion potential (Ecorr) and corrosion current density (Icorr).

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (WE): Steel sample

  • Reference electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Counter electrode (CE): Platinum or graphite (B72142) rod

  • Corrosive medium with and without this compound

Protocol:

  • Prepare the working electrode by embedding a steel sample in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the WE with abrasive papers and clean it as described in the weight loss protocol.

  • Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution.

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic branches of the polarization curve to their intersection.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100

      • Where:

        • Icorr_blank is the corrosion current density in the absence of the inhibitor.

        • Icorr_inhibitor is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the properties of the inhibitor film and the kinetics of the corrosion process at the metal-solution interface.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

  • Corrosive medium with and without this compound

Protocol:

  • Set up the three-electrode cell as described for the potentiodynamic polarization measurement.

  • Allow the system to reach a steady OCP.

  • Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • Represent the data as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100

      • Where:

        • Rct_blank is the charge transfer resistance in the absence of the inhibitor.

        • Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_experiments Corrosion Inhibition Evaluation cluster_analysis Data Analysis cluster_results Results & Conclusion prep_steel Steel Coupon Preparation & Polishing weight_loss Weight Loss Measurement prep_steel->weight_loss pdp Potentiodynamic Polarization (PDP) prep_steel->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_steel->eis prep_solution Inhibitor Solution Preparation prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_cr Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr tafel_analysis Tafel Extrapolation (Ecorr, Icorr) pdp->tafel_analysis circuit_modeling Equivalent Circuit Modeling (Rct, Cdl) eis->circuit_modeling conclusion Determine Inhibition Mechanism & Efficiency calc_cr->conclusion tafel_analysis->conclusion circuit_modeling->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Corrosion Inhibition Mechanism of this compound

inhibition_mechanism cluster_inhibitor This compound Adsorption cluster_solution Corrosive Environment (H+, Cl-) Fe1 Fe Fe2 Fe Fe3 Fe Fe4 Fe Fe5 Fe Fe6 Fe GT This compound (C2H6N4S) N1 N GT->N1 Guanidino Group N2 N GT->N2 N3 N GT->N3 Thiourea Group N4 N GT->N4 S S GT->S N1->Fe4 N3->Fe5 S->Fe2 Chemisorption (d-orbital bonding) H_ion H+ H_ion->Fe1 Cl_ion Cl- Cl_ion->Fe6

References

Application Notes and Protocols for Guanylthiourea in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylthiourea, also known as amidinothiourea, is a chemical compound with recognized applications in agriculture. While its potential as an intermediate in the synthesis of plant protection agents has been noted, its most documented and studied role is as a nitrification inhibitor.[1] This document provides detailed information on its application in this capacity and presents hypothetical protocols for evaluating its potential as a biopesticide, a use for which there is currently limited publicly available data.

Primary Agricultural Application: Nitrification Inhibition

This compound has been shown to be effective as a nitrification inhibitor, particularly when used in combination with dicyandiamide (B1669379) (DCD).[2][3] Nitrification is the biological oxidation of ammonia (B1221849) to nitrate, a form of nitrogen that is more susceptible to leaching and volatilization, leading to reduced fertilizer efficiency and potential environmental pollution.[2] By inhibiting this process, this compound helps to retain nitrogen in the soil in the more stable ammonium (B1175870) form, making it available to plants for a longer period.

A study investigating a composite of this compound and DCD found that this combination significantly prolonged the inhibition of nitrification compared to the use of DCD alone.[2][3] This suggests a synergistic effect that enhances the efficiency of nitrogen-based fertilizers.

Quantitative Data on Nitrification Inhibition

The following table summarizes the results from a study on the efficacy of a composite this compound (GTU) and dicyandiamide (DCD) inhibitor on soil nitrogen retention.

TreatmentSoil TypeInitial NH4+ Concentration (mg N kg-1 soil)NH4+ Concentration after 100 days (mg N kg-1 soil)
Urea onlyTenosol10011-32
Urea + DCDTenosol10011-32
Urea + DCD + GTUTenosol100~73

Data sourced from a study on a composite this compound and dicyandiamide inhibitor.[2][3]

Workflow for Application as a Nitrification Inhibitor

The following diagram illustrates the logical workflow for the application of this compound as a nitrification inhibitor in an agricultural setting.

Nitrification_Inhibitor_Workflow cluster_preparation Preparation cluster_application Application cluster_action Mechanism of Action cluster_outcome Outcome Formulation Formulate this compound with DCD and Urea Application Apply fertilizer mixture to soil Formulation->Application Inhibition This compound inhibits nitrification process Application->Inhibition Stabilization Nitrogen is stabilized as Ammonium (NH4+) Inhibition->Stabilization Uptake Enhanced plant nitrogen uptake Stabilization->Uptake Reduction Reduced nitrogen leaching and runoff Stabilization->Reduction

Workflow for this compound as a Nitrification Inhibitor.

Hypothetical Application as a Biopesticide

Hypothetical Insecticidal Activity Evaluation

This protocol is adapted from general methods for testing the toxicity of novel insecticidal chemistries.

1. Objective: To determine the lethal concentration (LC50) of this compound against a target insect pest (e.g., Spodoptera frugiperda).

2. Materials:

  • This compound
  • Acetone (or other suitable solvent)
  • Distilled water
  • Non-ionic surfactant
  • Third-instar larvae of the target insect
  • Fresh, untreated host plant leaves
  • Petri dishes or multi-well plates
  • Micropipettes
  • Incubator with controlled temperature, humidity, and photoperiod

3. Procedure:

  • Preparation of Test Solutions:
  • Prepare a stock solution of this compound in the chosen solvent.
  • Perform serial dilutions to obtain a range of test concentrations (e.g., 10, 50, 100, 250, 500 ppm).
  • Prepare a control solution containing the solvent and surfactant at the same concentration as the test solutions.
  • Leaf-Dip Bioassay:
  • Excise leaf discs from the host plant.
  • Dip each leaf disc into a test solution or the control solution for a standardized time (e.g., 10 seconds).
  • Allow the leaf discs to air dry.
  • Insect Exposure:
  • Place one treated leaf disc into each Petri dish or well.
  • Introduce a set number of third-instar larvae (e.g., 10) into each container.
  • Seal the containers to prevent escape.
  • Incubation and Observation:
  • Incubate the containers under controlled conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).
  • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
  • Data Analysis:
  • Correct for control mortality using Abbott's formula if necessary.
  • Perform probit analysis to calculate the LC50 value and its 95% confidence intervals.

CompoundTarget InsectLC50 (ppm) at 48h95% Confidence Interval
This compoundSpodoptera frugiperda[Hypothetical Value][Hypothetical Range]
Positive ControlSpodoptera frugiperda[Value][Range]
Negative ControlSpodoptera frugiperda--

The following diagram illustrates a generalized insect signaling pathway that could be a target for an insecticidal compound. The disruption of such pathways can lead to developmental abnormalities or mortality.

Insect_Signaling_Pathway Insecticide Insecticide Receptor Hormone Receptor Insecticide->Receptor Binds to/Blocks Signal_Transduction Signal Transduction Cascade (e.g., MAPK Pathway) Receptor->Signal_Transduction Activates/Inhibits Transcription_Factor Transcription Factor Signal_Transduction->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Physiological_Effect Disrupted Molting or Development Gene_Expression->Physiological_Effect

Generic Insect Hormone Signaling Pathway.
Hypothetical Fungicidal Activity Evaluation

This protocol is a generalized method for assessing the in vitro antifungal activity of a chemical compound.

1. Objective: To determine the effective concentration (EC50) of this compound required to inhibit the mycelial growth of a target phytopathogenic fungus (e.g., Botrytis cinerea).

2. Materials:

  • This compound
  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
  • Potato Dextrose Agar (PDA) medium
  • Actively growing culture of the target fungus
  • Sterile Petri dishes
  • Cork borer
  • Incubator

3. Procedure:

  • Preparation of Amended Media:
  • Prepare a stock solution of this compound in the chosen solvent.
  • Autoclave the PDA medium and cool it to approximately 50-55°C.
  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
  • Prepare a control plate with PDA and the solvent at the same concentration.
  • Pour the amended and control media into sterile Petri dishes.
  • Fungal Inoculation:
  • Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.
  • Place one mycelial plug in the center of each PDA plate (amended and control).
  • Incubation and Measurement:
  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 22°C) in the dark.
  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
  • Data Analysis:
  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
  • Use regression analysis to determine the EC50 value.

CompoundTarget FungusEC50 (µg/mL)95% Confidence Interval
This compoundBotrytis cinerea[Hypothetical Value][Hypothetical Range]
Positive ControlBotrytis cinerea[Value][Range]
Negative ControlBotrytis cinerea--

The diagram below illustrates a generalized signaling pathway in a phytopathogenic fungus that could be a target for a fungicide. Interference with such pathways can disrupt essential processes like cell wall synthesis or metabolism.

Fungal_Signaling_Pathway Fungicide Fungicide Enzyme Target Enzyme (e.g., Chitin Synthase) Fungicide->Enzyme Inhibits Metabolic_Pathway Cell Wall Synthesis Pathway Enzyme->Metabolic_Pathway Catalyzes step in Cell_Wall Compromised Cell Wall Metabolic_Pathway->Cell_Wall Leads to Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis

Generic Fungal Cell Wall Synthesis Pathway.

Conclusion

The primary and scientifically validated application of this compound in agriculture is as a nitrification inhibitor, where it demonstrates significant potential for improving nitrogen fertilizer efficiency, especially in combination with DCD. While its role as an intermediate in the synthesis of plant protection agents is acknowledged, there is a lack of direct evidence in the public domain to support its use as a primary active ingredient in biopesticides. The protocols and hypothetical data presented here provide a framework for the potential evaluation of this compound's insecticidal and fungicidal properties, should preliminary screenings indicate such activity. Further research is necessary to explore and substantiate any direct biopesticidal applications of this compound.

References

Guanylthiourea: A Versatile Scaffold for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylthiourea, a compound featuring both guanidine (B92328) and thiourea (B124793) functionalities, has emerged as a valuable and versatile building block in the synthesis of a diverse range of pharmaceutical agents. Its unique structural characteristics and reactivity allow for the construction of complex heterocyclic systems and molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of promising pharmaceutical candidates, with a particular focus on antimalarial agents.

The core structure of this compound allows for multiple reaction pathways, including S-alkylation and reactions with isothiocyanates, leading to the formation of substituted this compound derivatives. These derivatives have shown considerable potential in medicinal chemistry, particularly as inhibitors of enzymes crucial for pathogen survival, such as dihydrofolate reductase (DHFR) in Plasmodium falciparum, the parasite responsible for malaria.

Chemical Properties and Reactivity

This compound exists in tautomeric forms, with the thione form being the most stable. The presence of the electron-donating guanidino group influences the reactivity of the thiourea moiety. The sulfur atom is a key site for electrophilic attack, readily undergoing S-alkylation to form isothiourea derivatives. The amino groups can also participate in condensation reactions, making this compound a valuable precursor for the synthesis of various heterocyclic compounds.

Application in Pharmaceutical Synthesis: Antimalarial Agents

A significant application of this compound in pharmaceutical development is in the synthesis of novel antimalarial drugs. By incorporating the this compound scaffold, medicinal chemists have developed potent inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a critical enzyme in the parasite's folate biosynthesis pathway.

4-Aminoquinoline-Guanylthiourea Derivatives

The hybridization of the this compound moiety with the 4-aminoquinoline (B48711) scaffold, a well-established pharmacophore in antimalarial drugs like chloroquine, has led to the development of new compounds with activity against both chloroquine-sensitive and resistant strains of P. falciparum. These hybrid molecules are designed to target the folate pathway, offering an alternative mechanism of action to traditional 4-aminoquinolines.

Benzothiazole-Guanylthiourea Derivatives

Another promising class of antimalarial agents involves the conjugation of this compound with a benzothiazole (B30560) moiety. These compounds have also demonstrated significant inhibitory activity against PfDHFR. The synthesis typically involves the reaction of a substituted 2-aminobenzothiazole (B30445) with an appropriate isothiocyanate precursor.

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives.

Table 1: In Vitro Antimalarial Activity of 4-Aminoquinoline-Guanylthiourea Derivatives against P. falciparum Strains

Compound IDLinker Length (n)PfD6 Strain IC₅₀ (µM)[1][2]PfW2 Strain IC₅₀ (µM)[1][2]
1a 21.250.89
1b 30.840.61
1c 40.610.43
2a 27.558.04
2b 35.324.87
2c 43.112.98
3a 22.451.98
3b 31.881.54

Table 2: In Vivo Antimalarial Activity of S-Benzylated this compound Derivatives

Compound IDSubstituent on Benzyl (B1604629) RingED₅₀ (mg/kg/day)
4a 4-Cl15.5
4b 3,4-diCl10.2
4c 4-CF₃12.8
4d 4-NO₂20.1

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Materials:

Equipment:

  • 500-mL three-necked round-bottomed flask

  • Water bath with thermostat

  • Vertical air condenser

  • Thermometer

  • Gas delivery tube

  • Büchner funnel and flask

  • Magnetic stirrer

Procedure:

  • In the three-necked flask, dissolve 42 g (0.5 mole) of N-cyanoguanidine in 200 mL of water.

  • Assemble the flask with the condenser, thermometer, and gas delivery tube, ensuring the thermometer and gas tube are submerged in the solution.

  • Place the flask in a water bath and maintain the temperature at 75°C for 12 hours while passing a slow stream of hydrogen sulfide gas through the solution.

  • Reduce the temperature to 65-70°C and continue passing hydrogen sulfide for an additional 25-30 hours.

  • Cool the resulting deep yellow solution to 45°C while continuing the hydrogen sulfide stream.

  • Make the solution strongly alkaline by adding 15 mL of 40% aqueous sodium hydroxide.

  • Rapidly filter the solution under reduced pressure to remove any suspended impurities.

  • Allow the clear, yellow filtrate to cool slowly to room temperature, then place it at 0°C for 24 hours to complete crystallization.

  • Collect the crystalline mass by filtration, wash with three 20-mL portions of ice water.

  • The yield of crude this compound is typically between 29.5 and 32.5 g (50–55%).

  • For purification, powder the crude product and boil with successive portions of methanol (approximately 8-9 mL per gram of solid) until completely dissolved.

  • Filter the hot solution if necessary, allow it to cool to room temperature, and then store at 0°C overnight.

  • Collect the purified colorless prisms of this compound by filtration and wash with a small amount of cold methanol. The melting point of the pure product is 170–172°C (with decomposition).

Protocol 2: General Procedure for the Synthesis of S-Benzylated this compound Derivatives

Materials:

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottomed flask.

  • Add a solution of sodium hydroxide (1 equivalent) in ethanol to the flask and stir for 15 minutes at room temperature.

  • Add the substituted benzyl bromide (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure S-benzylated this compound derivative.

Protocol 3: General Procedure for the Synthesis of N-Acyl-N'-Benzothiazolyl-Thiourea Derivatives

Materials:

  • Substituted 2-aminobenzothiazole

  • Substituted benzoyl chloride

  • Potassium thiocyanate (B1210189) (KSCN)

  • Acetone (anhydrous)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

Procedure:

  • Synthesis of the Benzoyl Isothiocyanate Intermediate: In a round-bottomed flask, dissolve potassium thiocyanate (1.1 equivalents) in anhydrous acetone.

  • Add the substituted benzoyl chloride (1 equivalent) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Formation of the Thiourea Derivative: To the in situ generated benzoyl isothiocyanate, add a solution of the substituted 2-aminobenzothiazole (1 equivalent) in anhydrous acetone.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acyl-N'-benzothiazolyl-thiourea derivative.

Mandatory Visualizations

Signaling Pathway Diagram

Folate_Biosynthesis_Pathway GTP GTP GTPCH GTP cyclohydrolase I GTP->GTPCH Dihydroneopterin_triphosphate Dihydroneopterin triphosphate DHPS Dihydropteroate synthase (DHPS) Dihydroneopterin_triphosphate->DHPS Dihydropteroate Dihydropteroate DHFS Dihydrofolate synthase (DHFS) Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate reductase (DHFR) Dihydrofolate->DHFR NADPH -> NADP+ Tetrahydrofolate Tetrahydrofolate (THF) TS Thymidylate synthase (TS) Tetrahydrofolate->TS dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA pABA p-Aminobenzoic acid (pABA) pABA->DHPS GTPCH->Dihydroneopterin_triphosphate DHPS->Dihydropteroate DHFS->Dihydrofolate DHFR->Tetrahydrofolate TS->Dihydrofolate TS->dTMP Guanylthiourea_Derivatives This compound Derivatives Guanylthiourea_Derivatives->DHFR

Caption: Folate biosynthesis pathway in P. falciparum and inhibition by this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Synthesis of This compound Synthesis_Derivatives Synthesis of this compound Derivatives Start->Synthesis_Derivatives Purification Purification and Characterization (TLC, NMR, MS) Synthesis_Derivatives->Purification In_Vitro_Assay In Vitro Antimalarial Activity Assay (IC₅₀ determination) Purification->In_Vitro_Assay Mechanism_Study Mechanism of Action Study (e.g., PfDHFR Inhibition Assay) In_Vitro_Assay->Mechanism_Study In_Vivo_Study In Vivo Efficacy Study (e.g., Mouse Model, ED₅₀) In_Vitro_Assay->In_Vivo_Study Active Compounds Lead_Optimization Lead Optimization and SAR Studies Mechanism_Study->Lead_Optimization In_Vivo_Study->Lead_Optimization Lead_Optimization->Synthesis_Derivatives Iterative Process End End: Identification of Lead Compound Lead_Optimization->End

Caption: General experimental workflow for the development of this compound-based pharmaceuticals.

References

Application Notes and Protocols for Metal Surface Treatment with Guanylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guanylthiourea, a derivative of thiourea (B124793), is a promising organic compound for metal surface treatment, primarily utilized as a corrosion inhibitor. Like many organic inhibitors, its efficacy stems from its molecular structure, which contains nitrogen and sulfur atoms. These heteroatoms act as active centers for adsorption on metal surfaces, forming a protective layer that isolates the metal from corrosive environments. The lone pair electrons on the nitrogen and sulfur atoms facilitate the formation of coordinate bonds with the vacant d-orbitals of metals such as steel, copper, and aluminum.[1][2][3] This document provides a generalized experimental protocol for evaluating the performance of this compound as a corrosion inhibitor for various metals. While specific data for this compound is limited in published literature, the methodologies presented are standard for assessing thiourea-based inhibitors and are directly applicable.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound is the adsorption of its molecules onto the metal surface.[4] This process can occur through:

  • Physisorption: Electrostatic interaction between charged metal surfaces and charged inhibitor molecules.

  • Chemisorption: Coordinate bond formation between the lone pair electrons of sulfur and nitrogen atoms and the vacant d-orbitals of the metal.[1]

This adsorption forms a protective film that acts as a barrier, hindering both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.[4][5] The extent and mode of adsorption are influenced by factors such as the metal type, the corrosive medium's composition and pH, temperature, and the concentration of the inhibitor.[3][4]

Experimental Protocols

The evaluation of a corrosion inhibitor typically involves a combination of gravimetric, electrochemical, and surface analysis techniques.

Protocol 1: Gravimetric Method (Weight Loss)

This method provides a straightforward determination of the overall corrosion rate and the inhibitor's efficiency.

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without this compound and to calculate the inhibition efficiency.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions

  • Abrasive papers (various grits, e.g., 200 to 1200)

  • Analytical balance (±0.1 mg precision)

  • Corrosive solution (e.g., 1 M HCl, 0.5 M H₂SO₄, 0.3 M NaOH)[2][3]

  • This compound

  • Thermostatically controlled water bath

  • Glass beakers and hooks

  • Desiccator

  • Acetone and distilled water for cleaning

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons using successive grades of abrasive paper, wash them thoroughly with distilled water, degrease with acetone, and dry.

  • Initial Measurement: Accurately measure the dimensions of the coupons to calculate the surface area and weigh them using an analytical balance. Store in a desiccator until use.

  • Solution Preparation: Prepare the corrosive solution. Create a series of test solutions by dissolving varying concentrations of this compound (e.g., 50, 100, 250, 500, 1000 mg/L) into the corrosive medium.[2] Prepare a blank solution (corrosive medium without the inhibitor).

  • Immersion: Suspend a prepared coupon in each test solution and the blank solution using a glass hook. Ensure the coupons are fully immersed.[2]

  • Incubation: Place the beakers in a thermostatically controlled bath at a specified temperature (e.g., 25°C) for a set duration (e.g., 6, 24, or 48 hours).[2]

  • Final Measurement: After the immersion period, retrieve the coupons, clean them with a brush to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the metal density in g/cm³, A is the surface area in cm², and T is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.

    • Surface Coverage (θ): θ = (CR_blank - CR_inh) / CR_blank

Protocol 2: Electrochemical Measurements

Electrochemical methods provide rapid results and offer insights into the corrosion mechanism (e.g., anodic, cathodic, or mixed inhibition).

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and polarization resistance (R_p) to understand the inhibition mechanism.

Materials and Equipment:

  • Potentiostat/Galvanostat with corresponding software

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Metal sample (e.g., mild steel)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Test solutions (as prepared in Protocol 1)

Procedure:

  • Electrode Preparation: Mount the metal sample as the working electrode, ensuring only a known surface area is exposed to the solution. Polish the exposed surface as described in Protocol 1.

  • Cell Assembly: Assemble the three-electrode cell with the prepared WE, RE, and CE. Fill the cell with the test solution (blank or with inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS) (Optional but Recommended):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

    • Analyze the resulting Nyquist plot to determine the charge transfer resistance (R_ct). The diameter of the semicircle in the Nyquist plot corresponds to R_ct.

    • Calculate Inhibition Efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

  • Potentiodynamic Polarization (Tafel Plot):

    • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[2]

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate Inhibition Efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

Data Presentation

Quantitative data should be summarized for clarity. The following tables are examples based on data for thiourea and its derivatives, which would be expected to be similar for this compound.

Table 1: Gravimetric (Weight Loss) Data for Mild Steel in 1 M HCl

Inhibitor Conc. (ppm) Weight Loss (mg) Corrosion Rate (mm/year) Inhibition Efficiency (IE%) Surface Coverage (θ)
0 (Blank) 150.0 12.50 - -
100 45.0 3.75 70.0 0.70
250 22.5 1.88 85.0 0.85
500 12.0 1.00 92.0 0.92
1000 7.5 0.63 95.0 0.95

Note: Data is illustrative.

Table 2: Electrochemical Polarization Data for Aluminum in 0.5 M NaOH

Inhibitor Conc. (ppm) E_corr (mV vs SCE) i_corr (μA/cm²) Anodic Slope (βa) (mV/dec) Cathodic Slope (βc) (mV/dec) Inhibition Efficiency (IE%)
0 (Blank) -1550 2500 75 160 -
250 -1535 875 72 155 65.0
500 -1520 450 70 152 82.0
1000 -1510 200 68 148 92.0

Note: Data is illustrative. A small shift in E_corr (<85 mV) with the inhibitor suggests it acts as a mixed-type inhibitor.[4]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Sample Preparation cluster_exp 2. Corrosion Testing cluster_analysis 3. Data Analysis prep_metal Polish & Clean Metal Coupons measure_initial Weigh & Measure (Initial State) prep_metal->measure_initial immerse Immerse Samples (Gravimetric) measure_initial->immerse prep_solution Prepare Corrosive Media + this compound prep_solution->immerse electrochem Run Electrochemical Tests (PDP/EIS) prep_solution->electrochem measure_final Clean & Re-weigh (Final State) immerse->measure_final surface_char Surface Characterization (SEM/AFM) immerse->surface_char Post-Test analyze_electro Analyze Tafel/Nyquist Plots electrochem->analyze_electro calculate Calculate CR & IE% measure_final->calculate analyze_electro->calculate

Caption: Workflow for evaluating this compound as a corrosion inhibitor.

Mechanism of Inhibition Diagram

inhibition_mechanism metal Metal Surface (e.g., Fe, Al, Cu) phys Physisorption (Electrostatic Attraction) chem Chemisorption (Coordinate Bonding via S, N) inhibitor This compound (in solution) inhibitor->phys Adsorbs via inhibitor->chem Adsorbs via phys->chem can lead to protective_layer Protective Inhibitor Film corrosion_inhibited Corrosion Rate Decreased protective_layer->corrosion_inhibited Results in

Caption: Adsorption mechanism of this compound on a metal surface.

References

Application Notes and Protocols: The Role of Guanylthiourea in Dynamic Covalent Polymer Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylthiourea (GTU) is emerging as a versatile building block in the design of dynamic covalent polymer networks, particularly in the development of reprocessable and recyclable thermosets. Its unique chemical structure, incorporating both thiourea (B124793) and guanidinium (B1211019) moieties, allows for the formation of dynamic covalent bonds that can undergo reversible exchange under thermal stimuli. This dynamic nature imparts unique properties to the resulting polymer networks, such as malleability, self-healing, and closed-loop recyclability, making them attractive materials for a circular economy.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of this compound-based dynamic covalent polymer networks. The focus is on a recently developed system based on the reaction of this compound with hexamethylene diisocyanate (HDI), forming a poly(this compound-urea) (GTUH) network.

Key Features of this compound in Dynamic Covalent Networks

The dynamism of the GTUH network stems from the dual dissociative exchange mechanism involving both thiourea and guanamine urea (B33335) structures. This allows for rapid network relaxation and rearrangement at elevated temperatures without the need for a catalyst.[1] The key reactions are illustrated below:

Dynamic_Exchange_Mechanism cluster_0 Thiourea Exchange cluster_1 Guanamine Urea Exchange Thiourea_Network Polymer-NH-C(=S)-NH-Polymer Isothiocyanate Polymer-N=C=S Thiourea_Network->Isothiocyanate Dissociation (Heat) Isothiocyanate->Thiourea_Network Association (Cooling) Amine1 Polymer-NH2 Guanamine_Urea_Network Polymer-NH-C(=NH)-NH-CO-NH-Polymer Carbodiimide Polymer-N=C=N-Polymer Guanamine_Urea_Network->Carbodiimide Dissociation (Heat) Carbodiimide->Guanamine_Urea_Network Association (Cooling) Amine2 Polymer-NH-CO-NH2

Caption: Dynamic exchange mechanisms in this compound-based polymer networks.

Applications

The primary application of this compound-based dynamic covalent networks is in the development of sustainable thermosetting materials. These materials combine the robust mechanical properties of traditional thermosets with the reprocessability of thermoplastics.

Recyclable Thermosets

GTUH networks can be reprocessed multiple times via hot pressing or extrusion with minimal degradation of their mechanical properties.[1] This is attributed to the thermally reversible nature of the this compound-derived crosslinks. Furthermore, these networks are amenable to closed-loop chemical recycling. They can be depolymerized back to soluble oligomers and the original monomer, which can then be used to synthesize new polymer networks with comparable performance to the virgin material.[1]

Carbon Fiber-Reinforced Composites

The dynamic nature of the GTUH matrix allows for the fabrication of recyclable carbon fiber-reinforced polymers (CFRPs). The matrix can be depolymerized to recover the carbon fibers, which can then be reused in new composite materials, contributing to a more sustainable manufacturing cycle for high-performance composites.[1]

Potential in Drug Delivery

While specific research on this compound-based dynamic covalent polymers for drug delivery is still emerging, the inherent properties of these systems present exciting opportunities. The dynamic bonds could be engineered to be responsive to specific biological stimuli, such as pH or redox gradients, which are often characteristic of disease microenvironments like tumors. This would allow for the targeted release of therapeutic agents.

A conceptual workflow for a stimuli-responsive drug delivery system based on a this compound-containing polymer is presented below. In this hypothetical system, a drug is conjugated to the polymer network via a linker that is stable at physiological pH but cleaves in the acidic tumor microenvironment.

Drug_Delivery_Workflow Start Drug-loaded GTU Nanoparticle Systemic_Circulation Systemic Circulation (pH 7.4, Stable) Start->Systemic_Circulation Tumor_Accumulation EPR Effect Mediated Tumor Accumulation Systemic_Circulation->Tumor_Accumulation Acidic_Environment Acidic Tumor Microenvironment (pH < 7) Tumor_Accumulation->Acidic_Environment Linker_Cleavage Dynamic Bond Cleavage Acidic_Environment->Linker_Cleavage Drug_Release Drug Release Linker_Cleavage->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect End Polymer Clearance Therapeutic_Effect->End

Caption: Conceptual workflow for a pH-responsive drug delivery system.

Quantitative Data

The following tables summarize the key quantitative data reported for the GTUH polymer network.

Table 1: Mechanical Properties of GTUH-1.1 Polymer Network

PropertyOriginal Material1st Reprocessing Cycle2nd Reprocessing Cycle3rd Reprocessing Cycle
Tensile Strength (MPa)35.8 ± 2.138.2 ± 1.939.1 ± 2.337.5 ± 2.0
Young's Modulus (MPa)850 ± 50910 ± 60930 ± 55890 ± 45
Elongation at Break (%)6.5 ± 0.56.2 ± 0.46.0 ± 0.66.3 ± 0.5

Data extracted from "Closed‐Loop Recyclable and Extrusion Reprocessable Thermosets Enabled by this compound Structure".[1]

Table 2: Stress Relaxation and Dynamic Properties of GTUH-1.1

Temperature (°C)Relaxation Time (τ) (s)Activation Energy (Ea) (kJ/mol)
140~10098.7
150~50
160~20
170~10

Relaxation times are estimated from graphical data in "Closed‐Loop Recyclable and Extrusion Reprocessable Thermosets Enabled by this compound Structure".[1]

Table 3: Degradation and Recycling Efficiency of GTUH-1.1

ParameterValue
Degradation Conditions0.1 M GTU in DMF, 140 °C, 2 h
Degradation EfficiencyComplete dissolution
Monomer RecoveryNot reported
Mechanical Property Retention after Chemical Recycling>95% of original tensile strength

Data extracted from "Closed‐Loop Recyclable and Extrusion Reprocessable Thermosets Enabled by this compound Structure".[1]

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of the GTUH polymer network.

Protocol 1: Synthesis of this compound (GTU)

This protocol is adapted from established literature procedures.

Synthesis_of_this compound Start Start Dissolve Dissolve N-cyanoguanidine in aqueous ammonia (B1221849) Start->Dissolve Saturate Saturate with H2S gas at 60-70°C Dissolve->Saturate Cool Cool to room temperature Saturate->Cool Crystallize Crystallize this compound Cool->Crystallize Filter Filter and wash with cold water Crystallize->Filter Recrystallize Recrystallize from hot water Filter->Recrystallize Dry Dry under vacuum Recrystallize->Dry End Pure this compound Dry->End

Caption: Workflow for the synthesis of this compound.

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve N-cyanoguanidine in a 10% aqueous ammonia solution.

  • Heat the solution to 60-70 °C with stirring.

  • Bubble hydrogen sulfide gas through the solution at a steady rate for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, stop the H₂S flow and allow the solution to cool to room temperature.

  • Crude this compound will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • For purification, recrystallize the crude product from hot water or a water/ethanol mixture.

  • Dry the purified this compound crystals under vacuum at 50 °C overnight.

Protocol 2: Synthesis of GTUH Polymer Network

This protocol is based on the catalyst-free polyaddition reaction described in the primary literature.[1]

Materials:

  • This compound (GTU)

  • Hexamethylene diisocyanate (HDI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Teflon mold

Procedure:

  • Dry the this compound (GTU) under vacuum at 60 °C for 24 hours before use.

  • In a clean, dry glass vial, dissolve the dried GTU in anhydrous DMF to a concentration of approximately 20% (w/v).

  • Add hexamethylene diisocyanate (HDI) to the GTU solution with vigorous stirring. The molar ratio of GTU to HDI should be carefully controlled (e.g., 1:1.1 for GTUH-1.1).[1]

  • Continue stirring at room temperature for 30 minutes to ensure a homogeneous mixture.

  • Pour the reaction mixture into a Teflon mold.

  • Cure the mixture in an oven at 80 °C for 12 hours, followed by a post-curing step at 120 °C for 4 hours.

  • After curing, allow the polymer film to cool to room temperature before demolding.

  • The resulting GTUH polymer network can be cut into desired shapes for characterization.

Protocol 3: Characterization of GTUH Polymer Network

3.1 Mechanical Testing

  • Tensile Testing:

    • Cut the cured GTUH films into dumbbell-shaped specimens according to ASTM D638 standards.

    • Perform tensile tests using a universal testing machine equipped with a suitable load cell at a constant crosshead speed (e.g., 5 mm/min).

    • Record the stress-strain curves and determine the tensile strength, Young's modulus, and elongation at break.

3.2 Stress Relaxation

  • Use a dynamic mechanical analyzer (DMA) in tensile mode.

  • Equilibrate the sample at the desired temperature (e.g., 140-170 °C).

  • Apply a constant strain (e.g., 1%) and monitor the decrease in stress over time.

  • The relaxation time (τ) is typically defined as the time required for the stress to decrease to 1/e of its initial value.

3.3 Swelling and Gel Content

  • Measure the initial weight of a small piece of the GTUH network (W_initial).

  • Immerse the sample in a suitable solvent (e.g., DMF) at room temperature for 48 hours to reach swelling equilibrium.

  • Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it (W_swollen).

  • Dry the swollen sample in a vacuum oven at 80 °C until a constant weight is achieved (W_dried).

  • Calculate the swelling ratio and gel content using the following equations:

    • Swelling Ratio (%) = [(W_swollen - W_dried) / W_dried] * 100

    • Gel Content (%) = (W_dried / W_initial) * 100

3.4 Degradation and Chemical Recycling

  • Place a known weight of the GTUH network in a solution of 0.1 M GTU in DMF.[1]

  • Heat the mixture at 140 °C with stirring for 2 hours, or until the polymer is completely dissolved.[1]

  • To recycle the polymer, add a stoichiometric amount of HDI to the cooled degradation solution.

  • Stir the mixture and cure it using the same procedure as in Protocol 2.

  • Characterize the mechanical properties of the recycled polymer network as described in Protocol 3.1.

References

Guanylthiourea Derivatives in Antimalarial Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of guanylthiourea derivatives as potential antimalarial agents. The information compiled herein is intended to guide researchers in the synthesis, in vitro screening, and in vivo evaluation of this promising class of compounds that primarily target the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme, a crucial component in the parasite's folate biosynthesis pathway.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial drugs with unique mechanisms of action. This compound (GTU) derivatives have been identified as a promising class of antimalarial agents.[1][2] These compounds act as antifolates, inhibiting the PfDHFR enzyme, which is essential for the parasite's DNA synthesis and survival.[3][4] This document outlines the synthetic strategies, protocols for biological evaluation, and summarizes the structure-activity relationships (SAR) of this compound derivatives, providing a comprehensive resource for researchers in the field of antimalarial drug discovery.

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

This compound derivatives exert their antimalarial effect by inhibiting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum.[4][5] PfDHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][6] THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are vital for DNA replication and parasite proliferation.[3][7] By inhibiting PfDHFR, this compound derivatives disrupt the folate pathway, leading to a depletion of essential metabolites and ultimately causing parasite death.[1][6]

folate_pathway cluster_inhibition Inhibition GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTPCH Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate HMDHPPK & DHPS DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF PfDHFR Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Amino_Acid_Metabolism Amino Acid Metabolism THF->Amino_Acid_Metabolism This compound This compound Derivatives This compound->DHF Inhibits PfDHFR synthesis_workflow cluster_synthesis Synthesis of this compound Derivatives start Start dissolve Dissolve this compound in Solvent start->dissolve add_base Add Base (e.g., NaOH) dissolve->add_base add_alkyl_bromide Add Alkyl Bromide add_base->add_alkyl_bromide reflux Reflux (2-4 hours) add_alkyl_bromide->reflux monitor Monitor with TLC reflux->monitor monitor->reflux Incomplete workup Work-up & Purification monitor->workup Reaction Complete end Pure Product workup->end SAR cluster_R1 R1 Substituent cluster_Activity Antimalarial Activity cluster_SAR_points Key SAR Observations GTU_Core This compound Core R1-S-C(=NH)-NH-C(=S)-NH2 Alkyl Alkyl/Aryl Group High_Activity High Activity Alkyl->High_Activity e.g., Benzyl (B1604629) Low_Activity Low/No Activity Alkyl->Low_Activity e.g., 4-Chlorobenzyl SAR1 • Benzyl group at R1 enhances activity. SAR2 • Electron-withdrawing groups on the benzyl ring (e.g., -Cl) can decrease activity. SAR3 • Hybridization with 4-aminoquinoline (B48711) scaffold can significantly improve potency. SAR4 • Nature of the linker between this compound and 4-aminoquinoline is critical.

References

How to use Guanylthiourea as a pickling accelerator for steel

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of Guanylthiourea as a Pickling Accelerator for Steel

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Steel pickling is a critical surface treatment process designed to remove impurities, such as rust and inorganic scale, from the surface of steel.[1][2] This is typically achieved by immersing the steel in an acidic solution, known as a pickling liquor. The efficiency of this process is paramount in industrial applications to ensure a clean surface for subsequent processing, such as galvanizing or cold rolling, without damaging the underlying steel.[3][4][5] While the primary goal is the removal of oxide layers, the acidic environment can also lead to the dissolution of the base metal. To counteract this, inhibitors are often added to the pickling bath. Conversely, accelerators are substances that increase the rate of scale removal.[6][7]

This compound (also known as Amidinothiourea, CAS No. 2114-02-5) is a sulfur-containing organic compound that has been identified as a component in pickling accelerator formulations.[1][8] Its molecular structure, featuring both sulfur and multiple nitrogen atoms, suggests its potential to interact with metal oxides and influence the electrochemical processes at the steel-acid interface. These application notes provide a detailed protocol for evaluating the efficacy of this compound as a pickling accelerator for steel, including methods to quantify its effect on both scale removal rates and corrosion inhibition.

Proposed Mechanism of Action

While the precise mechanism of this compound as a pickling accelerator is not extensively documented, a plausible mechanism can be proposed based on the known chemistry of thiourea (B124793) derivatives and the steel pickling process. The pickling of carbon steel in acids like hydrochloric acid (HCl) primarily involves the dissolution of the wustite (FeO) layer of the scale.[4][9][10] This process can be accelerated by compounds that can effectively interact with the iron oxides.

This compound, with its sulfur and nitrogen atoms, can act as a chelating agent. It is proposed that this compound adsorbs onto the oxide scale surface. The sulfur and nitrogen atoms can donate lone pairs of electrons to form coordination complexes with the Fe(II) and Fe(III) ions within the oxide lattice. This complexation can weaken the Fe-O bonds, making the oxide more susceptible to acid attack and dissolution. Furthermore, by modifying the surface charge and potential of the scale, it may facilitate the electrochemical reactions that lead to its removal. While accelerating scale removal, it is also likely to exhibit inhibitive properties on the exposed base metal, a common dual-functionality among such compounds.[7]

G cluster_0 Steel Pickling Environment cluster_1 Proposed Mechanism Steel Steel Substrate (Fe) Scale Oxide Scale (FeO, Fe3O4) Adsorption 1. Adsorption of this compound onto Oxide Scale Scale->Adsorption Acid Acidic Solution (H+) Dissolution 4. Accelerated Dissolution of Scale by Acid Acid->Dissolution Attacks GTU This compound GTU->Adsorption Adsorbs on Complexation 2. Chelation of Fe ions by S and N atoms Adsorption->Complexation Weakening 3. Weakening of Fe-O bonds in the scale lattice Complexation->Weakening Weakening->Dissolution Dissolution->Steel Exposes

Caption: Proposed mechanism of this compound as a pickling accelerator.

Application Data

The following tables summarize the type of quantitative data that would be generated when evaluating this compound's performance. The data are illustrative and intended to show expected trends.

Table 1: Effect of this compound Concentration on Descaling Time

This compound Conc. (g/L) Pickling Temperature (°C) Descaling Time (seconds)
0 (Control) 70 120
0.5 70 95
1.0 70 75
2.0 70 60

| 5.0 | 70 | 62 |

Table 2: Effect of this compound on Corrosion Inhibition of Mild Steel

This compound Conc. (g/L) Immersion Time (hours) Weight Loss (mg/cm²) Corrosion Rate (g/m²/h) Inhibition Efficiency (%)
0 (Control) 4 25.0 6.25 0
0.5 4 8.0 2.00 68.0
1.0 4 5.5 1.38 78.0
2.0 4 3.0 0.75 88.0

| 5.0 | 4 | 2.5 | 0.63 | 90.0 |

Experimental Protocols

The following protocols detail the methodologies for evaluating this compound as a pickling accelerator.

Materials and Equipment
  • Steel Coupons: Hot-rolled mild steel sheets. Prepare two sets: one with the original oxide scale and one descaled (for corrosion tests).

  • This compound: Purity >98%.[1][11]

  • Pickling Acid: Hydrochloric acid (e.g., 15% w/v aqueous solution).

  • Equipment: Water bath/thermostat, beakers, analytical balance (±0.1 mg), stopwatch, desiccator, calipers, ultrasonic cleaner, personal protective equipment (PPE).

  • (Optional): Potentiostat/galvanostat for electrochemical measurements.

Preparation of Steel Coupons
  • Cut the steel sheet into coupons of a suitable size (e.g., 3 cm x 3 cm).

  • Measure the dimensions of each coupon to calculate the surface area.

  • For the "scaled" set, degrease the coupons by washing with acetone, then ethanol, and dry them.

  • For the "descaled" set (for corrosion tests), pickle the coupons in an uninhibited acid bath to remove all scale, rinse thoroughly with deionized water, neutralize with a dilute NaOH solution, rinse again, dry, and then polish to a uniform finish.

  • Degrease all coupons as described above, weigh them accurately using an analytical balance, and store them in a desiccator until use.

Protocol A: Evaluation of Pickling Acceleration (Weight Loss Method)

This protocol measures the time required to remove the oxide scale.

  • Prepare pickling solutions of 15% HCl containing various concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0, 5.0 g/L).

  • Heat the solutions to the desired temperature (e.g., 70°C) in a water bath.

  • Immerse a pre-weighed "scaled" coupon into each solution.

  • Visually inspect the coupon at regular intervals. The "descaling time" is the time required for the black oxide scale to be completely removed, revealing the bare metal surface.[10]

  • Once descaled, immediately remove the coupon, rinse with deionized water, neutralize, rinse again, dry thoroughly, and reweigh.

  • Calculate the weight loss due to scale removal.

Protocol B: Evaluation of Corrosion Inhibition (Weight Loss Method)

This protocol measures the protective effect of this compound on the base metal.

  • Use the same set of pickling solutions as in Protocol A.

  • Immerse a pre-weighed "descaled" coupon into each solution for a fixed period (e.g., 4 hours) at the test temperature.

  • After the immersion period, remove the coupons, rinse thoroughly, scrub gently with a soft brush to remove any loose deposits, rinse again, dry, and reweigh.

  • Calculate the weight loss (ΔW).

  • Calculate the Corrosion Rate (CR) in g/m²/h using the formula: CR = ΔW / (A * t) where ΔW is the weight loss in grams, A is the surface area in m², and t is the immersion time in hours.

  • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_uninh - CR_inh) / CR_uninh] * 100 where CR_uninh is the corrosion rate in the uninhibited solution (control) and CR_inh is the corrosion rate in the solution with this compound.

G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Coupon_Prep 1. Prepare Steel Coupons (Scaled & Descaled) Accel_Test 3a. Acceleration Test (Scaled Coupons) Coupon_Prep->Accel_Test Inhib_Test 3b. Inhibition Test (Descaled Coupons) Coupon_Prep->Inhib_Test Solution_Prep 2. Prepare Pickling Solutions (HCl + this compound) Solution_Prep->Accel_Test Solution_Prep->Inhib_Test Time_Measure 4a. Measure Descaling Time Accel_Test->Time_Measure Weight_Measure 4b. Measure Weight Loss Inhib_Test->Weight_Measure Calc_Accel 5a. Determine Acceleration Effect Time_Measure->Calc_Accel Calc_Inhib 5b. Calculate Inhibition Efficiency Weight_Measure->Calc_Inhib

References

Application of Guanylthiourea in Textile Dye Stabilization: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a notable absence of established applications for guanylthiourea as a primary agent for textile dye stabilization in academic and patent literature. While the compound shares some chemical features with substances used in textile processing, there is no direct evidence to support its use as a dye fixative.

This document, therefore, serves to inform researchers, scientists, and drug development professionals that this compound is not a recognized or documented compound for enhancing the colorfastness of textile dyes. In lieu of specific application notes for this compound, this report provides a general overview of the principles of textile dye stabilization and the classes of chemical agents commonly employed for this purpose.

General Principles of Textile Dye Stabilization

The primary goal of dye stabilization, or fixation, is to enhance the fastness properties of dyed textiles, particularly their resistance to washing, light, and rubbing. Dye fixing agents are chemical compounds that improve the retention of dye molecules on the fabric fibers. The mechanism of action for these agents typically involves:

  • Formation of Insoluble Complexes: The fixing agent reacts with the dye molecule to form a larger, insoluble complex that is physically trapped within the fiber structure.

  • Ionic Bonding: Cationic fixing agents are attracted to anionic dyes, forming strong ionic bonds that hold the dye to the fiber.

  • Covalent Bonding: Some reactive fixing agents can form covalent bonds with both the dye and the fiber, creating a highly stable and durable coloration.

Common Classes of Textile Dye Fixing Agents

A variety of chemical compounds are utilized as dye fixing agents in the textile industry. These are broadly categorized as follows:

  • Cationic Fixing Agents: These are the most common type of dye fixatives. They are typically polymeric compounds containing quaternary ammonium (B1175870) groups that can interact with anionic dyes (such as direct and reactive dyes) to improve wash fastness.

  • Resin-Based Fixing Agents: These agents are often based on formaldehyde (B43269) condensates (e.g., urea-formaldehyde or melamine-formaldehyde resins). They form a cross-linked film on the fiber surface, entrapping the dye molecules. Due to environmental and health concerns related to formaldehyde, formaldehyde-free alternatives are increasingly favored.

  • Cross-linking Agents: These chemicals can react with both the dye and the fiber, forming covalent bonds that lead to excellent fastness properties.

  • Tannic Acid and Metal Salts: Natural tannins and various metal salts (e.g., copper sulfate, potassium dichromate) have been traditionally used as mordants and fixing agents, particularly with natural dyes.

Experimental Evaluation of Dye Fixing Agents

The effectiveness of a dye fixing agent is typically evaluated through a series of standardized tests to quantify the improvement in colorfastness. A general experimental workflow for such an evaluation is outlined below.

General Experimental Workflow for Testing Dye Stabilizers

experimental_workflow cluster_prep Fabric Preparation & Dyeing cluster_treatment Fixation Treatment cluster_evaluation Fastness Evaluation cluster_analysis Data Analysis prep Fabric Scouring & Bleaching dyeing Dyeing with Target Dye prep->dyeing rinsing1 Rinsing dyeing->rinsing1 control Control (No Fixation) rinsing1->control treatment Application of Fixing Agent rinsing1->treatment rinsing2 Rinsing & Soaping control->rinsing2 treatment->rinsing2 drying Drying rinsing2->drying wash_fastness Wash Fastness Test (ISO 105-C06) drying->wash_fastness rub_fastness Rub Fastness Test (ISO 105-X12) drying->rub_fastness light_fastness Light Fastness Test (ISO 105-B02) drying->light_fastness color_measurement Colorimetric Measurement (CIELAB) wash_fastness->color_measurement rub_fastness->color_measurement light_fastness->color_measurement comparison Comparison of Fastness Ratings color_measurement->comparison

Caption: General experimental workflow for evaluating the efficacy of a textile dye fixing agent.

Concluding Remarks for Researchers

For professionals in research and development, the exploration of novel dye fixing agents remains a pertinent field of study. Key areas of interest include the development of environmentally friendly, non-toxic, and highly effective fixing agents. While this compound does not appear to be a current solution, the structural motifs present in known cationic and resin-based fixatives could serve as an inspiration for the design of new compounds. Any investigation into novel fixing agents should follow a rigorous experimental protocol, as outlined above, to ensure accurate and comparable results.

Application Note: Guanylthiourea for Residual Chlorine Removal in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the use of guanylthiourea as a dechlorinating agent in wastewater treatment. Chlorine is a widely utilized disinfectant in wastewater management; however, its residual presence in treated effluent can be toxic to aquatic ecosystems. Dechlorination is often a required final step before discharge. While traditional methods utilize agents like sulfur dioxide or sodium bisulfite, this application note details a methodology employing this compound, based on principles outlined in Japanese Patent JP 2007-144399. The protocol specifies reagent preparation, a treatment workflow, and analytical methods for the quantification of residual chlorine.

Introduction

Chlorination is a common and effective method for disinfecting municipal wastewater, eliminating a wide spectrum of pathogenic organisms. The process involves the application of chlorine gas or hypochlorite (B82951) solutions to treated wastewater, which oxidizes the cellular material of microorganisms. However, the resulting chlorine residual, a combination of free chlorine and chloramines, is harmful to aquatic life even at low concentrations, necessitating its removal before the effluent is discharged into receiving waters.

This compound (also known as amidinothiourea) is an organosulfur compound that can be used for the removal of residual chlorine in wastewater. Its application as a dechlorinating agent is noted in Japanese patent literature (JP 2007-144399). The reactivity of this compound towards chlorine is predicated on the nucleophilic nature of its sulfur atom, which is readily oxidized by strong oxidizing agents like hypochlorous acid. This reaction effectively neutralizes the chlorine residual, mitigating its environmental impact.

This document serves as a guide for researchers and water treatment professionals to investigate and apply this compound for wastewater dechlorination.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Name Amidinothiourea, 1-Amidino-2-thiourea
CAS Number 2114-02-5
Molecular Formula C₂H₆N₄S
Molecular Weight 118.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 159.5 °C or higher
Solubility Slightly soluble in water (approx. 3%), soluble in methanol

Proposed Reaction Mechanism

The dechlorination process using this compound involves the oxidation of the thiocarbonyl group (C=S). The sulfur atom in this compound acts as a reducing agent, reacting with hypochlorous acid (HOCl), the active form of chlorine in water. The reaction is anticipated to proceed through several steps, starting with the formation of an unstable sulfenyl chloride intermediate, which is then hydrolyzed and further oxidized. The ultimate oxidation products are urea, sulfate (B86663), and chloride ions, which are less harmful to the environment.

A proposed, simplified reaction pathway is as follows:

  • Initial Attack: The sulfur atom of this compound nucleophilically attacks the chlorine atom of hypochlorous acid.

  • Oxidation & Hydrolysis: The sulfur is progressively oxidized, and the C-S bond is cleaved through hydrolysis.

  • Final Products: The reaction yields the corresponding guanylurea, sulfate ions (SO₄²⁻), and chloride ions (Cl⁻), effectively neutralizing the chlorine residual.

Application Notes and Protocols for the Synthesis of N-Alkylguanylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of N-Alkylguanylthiourea derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. The methodologies outlined are based on established synthetic routes for thiourea (B124793) and guanidine-containing molecules.

Introduction

N-Alkylthis compound derivatives are compounds characterized by a central thiourea moiety linked to both a guanidine (B92328) and an alkyl group. The guanidinium (B1211019) group, known for its high basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous biologically active molecules. The incorporation of an alkyl chain allows for the modulation of lipophilicity and other physicochemical properties, which can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Thiourea derivatives themselves are recognized for a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1]. The combination of these two functional groups in N-Alkylthis compound derivatives makes them attractive targets for drug discovery programs.

General Synthetic Strategy

The synthesis of N-Alkylthis compound derivatives can be achieved through a multi-step process. A common and effective approach involves the initial formation of an N-alkylated biguanide (B1667054) intermediate, followed by a thiocarbonylation step. An alternative, more direct route, involves the reaction of an appropriate alkylamine with a guanyl isothiocyanate precursor. The protocol detailed below follows a plausible and adaptable synthetic pathway.

Experimental Protocols

This section details the experimental procedures for the synthesis of N-Alkylthis compound derivatives.

Method 1: Two-Step Synthesis via N-Alkylbiguanide

This method involves the initial synthesis of an N-alkylbiguanide from dicyandiamide (B1669379) and an alkylamine, followed by reaction with a thiocarbonylating agent.

Step 1: Synthesis of N-Alkylbiguanide Hydrochloride

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dicyandiamide (1.0 equivalent) and the desired alkylamine hydrochloride (1.1 equivalents) in a suitable solvent such as water or ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude N-alkylbiguanide hydrochloride from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Step 2: Synthesis of N-Alkylthis compound

  • Reactant Preparation: In a separate round-bottom flask, dissolve the N-alkylbiguanide hydrochloride (1.0 equivalent) in a suitable anhydrous solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF).

  • Thiocarbonylation: To this solution, add a thiocarbonylating agent such as thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) (1.05 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, quench the reaction by the slow addition of water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent to yield the pure N-Alkylthis compound derivative.

Method 2: One-Pot Synthesis from an Isothiocyanate Precursor

This streamlined approach involves the reaction of an N-guanylated isothiocyanate with an alkylamine.

  • Reactant Preparation: In a round-bottom flask, dissolve a suitable guanyl isothiocyanate precursor in an anhydrous aprotic solvent like dichloromethane (B109758) or THF under an inert atmosphere.

  • Amine Addition: To this solution, add the desired primary or secondary alkylamine (1.0 equivalent) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically rapid and can be monitored by TLC[2].

  • Work-up and Isolation: Once the reaction is complete, wash the mixture with water to remove any unreacted amine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography to yield the final N-Alkylthis compound derivative[1].

Data Presentation

The following table summarizes representative quantitative data for a series of synthesized thiourea derivatives, which can be used as a reference for expected outcomes in the synthesis of N-Alkylthis compound derivatives.

Compound IDAlkyl Group (R)Molecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference
1 EthylC₇H₁₁N₃S₂201.3180233[2]
2 ButylC₅H₁₂N₂S132.23-77-78[3]
3 sec-ButylC₁₁H₁₆N₂S208.32--[1]

Note: Data for compounds 2 and 3 are for N-alkylthiourea and N-alkyl-N'-phenyl-thiourea respectively, and are provided as representative examples. Specific yields and melting points for N-Alkylthis compound derivatives will vary depending on the specific alkyl substituent and the reaction conditions employed.

Mandatory Visualization

The following diagrams illustrate the logical workflow and the general signaling pathway for the synthesis of N-Alkylthis compound derivatives.

G cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: One-Pot Synthesis A Dicyandiamide + Alkylamine HCl B Reflux in Solvent A->B C N-Alkylbiguanide HCl B->C E Reaction in Anhydrous Solvent C->E D Thiocarbonylating Agent D->E F N-Alkylthis compound E->F G Purification F->G H Final Product G->H I Guanyl Isothiocyanate Precursor K Reaction in Anhydrous Solvent I->K J Alkylamine J->K L Crude N-Alkylthis compound K->L M Work-up and Purification L->M N Final Product M->N

Caption: Synthetic Workflows for N-Alkylthis compound Derivatives.

G Start Starting Materials (e.g., Dicyandiamide, Alkylamine) Intermediate Key Intermediate (e.g., N-Alkylbiguanide or Isothiocyanate) Start->Intermediate Step 1 Reaction Core Reaction (e.g., Thiocarbonylation or Nucleophilic Addition) Intermediate->Reaction Step 2 Product Crude Product Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure N-Alkylthis compound Derivative Purification->FinalProduct Characterization Characterization (NMR, IR, MS, MP) FinalProduct->Characterization

Caption: Logical Progression of Synthesis and Analysis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thiophosgene is highly toxic and corrosive and should be handled with extreme caution.

  • Isothiocyanates can be lachrymatory and irritants.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthetic protocols described in these application notes provide a robust framework for the preparation of N-Alkylthis compound derivatives. The versatility of the described methods allows for the generation of a diverse library of compounds for screening in various drug discovery and development programs. Careful execution of these protocols and thorough characterization of the resulting products will be essential for successful research outcomes.

References

Application of Guanylthiourea in Organic Fertilization Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylthiourea (GTU) is a nitrogen-based compound that serves as a valuable tool in optimizing nitrogen use efficiency in organic fertilization. Primarily functioning as a nitrification inhibitor, GTU, especially when used in conjunction with other inhibitors like dicyandiamide (B1669379) (DCD), delays the bacterial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). This action is critical in organic systems where the slow release of nutrients from organic matter is desirable. By maintaining nitrogen in the more stable ammonium form for a longer period, GTU helps to reduce nitrogen losses through nitrate leaching and denitrification, thereby enhancing nitrogen availability for plant uptake and improving crop yields.[1][2][3][4] This document provides detailed application notes and experimental protocols for the effective use of this compound in organic fertilization research.

Mechanism of Action

The primary mechanism of this compound as a nitrification inhibitor is through its degradation into dicyandiamide (DCD) in the soil.[1] DCD then acts as a specific inhibitor of the enzyme ammonia (B1221849) monooxygenase (AMO), which is produced by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).[5] AMO catalyzes the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine. By inhibiting this enzyme, DCD effectively halts the nitrification process. The combination of GTU and DCD has been shown to prolong this inhibitory effect, as GTU provides a slow release of DCD, maintaining its effective concentration in the soil for an extended period.[1][2]

Application Notes

General Recommendations

This compound is most effective when used in combination with organic fertilizers that release ammonium-N, such as manures, composts, and urea-based organic blends. Its application is particularly beneficial in soil types prone to nitrate leaching (e.g., sandy soils) and in regions with high rainfall.

Application Rates

Application rates of this compound can vary depending on the soil type, climate, and the specific organic fertilizer being used. Research has shown efficacy in the following ranges:

  • When combined with urea (B33335) and dicyandiamide (DCD), an application rate of 21 mg GTU per kg of soil alongside 15 mg DCD per kg of soil has been shown to be effective when urea is applied at 100 mg N per kg of soil.[6][7]

  • In combination with ammonium thiosulfate (B1220275) and applied with calcium ammonium nitrate (CAN) fertilizer, a rate of 20 kg of the inhibitor mixture per hectare has been used.[8][9]

It is recommended to conduct preliminary trials to determine the optimal application rate for specific conditions.

Timing of Application

The timing of GTU application is crucial for its efficacy and should be synchronized with crop nitrogen demand.

  • Pre-planting or at planting: Incorporating GTU-treated organic fertilizer into the soil before or at the time of planting ensures that the nitrogen is protected from early-season losses and becomes available as the crop's demand increases.

  • Sidedressing: For long-season crops, a sidedress application of GTU-treated organic fertilizer can provide a sustained release of nitrogen during critical growth stages. Application should ideally occur before the onset of rapid vegetative growth.

Incorporation into Organic Fertilizers
  • Solid Organic Fertilizers (e.g., compost, granular fertilizers): GTU can be coated onto granular organic fertilizers. This can be achieved by spraying a solution of GTU onto the granules in a rotary drum or pan coater.[3][10][11]

  • Liquid Organic Fertilizers (e.g., manure slurries): GTU can be mixed directly into liquid manures and slurries.[12][13][14][15] Thorough agitation is necessary to ensure uniform distribution of the inhibitor throughout the slurry before application.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the application of this compound and its effects on soil nitrogen dynamics and crop performance.

Table 1: Effect of this compound (GTU) and Dicyandiamide (DCD) on Soil Mineral Nitrogen

TreatmentIncubation Period (days)Soil NH₄⁺-N (mg/kg)Soil NO₃⁻-N (mg/kg)Reference
Urea only10011 - 32Not specified[1][2]
Urea + DCD10011 - 32Not specified[1][2]
Urea + DCD + GTU100~73Not specified[1][2]

Study conducted in a tenosol soil with urea applied at 100 mg N/kg, DCD at 15 mg/kg, and GTU at 21 mg/kg.

Table 2: Effect of Ammonium Thiosulfate and this compound on Crop Yield and Nitrogen Uptake

TreatmentCropYield Increase (%)Nitrogen Uptake Increase (%)Reference
CAN FertilizerCorn--[16][17]
CAN + Ammonium Thiosulfate & this compoundCorn23 - 4510 - 27[16][17]

CAN (Calcium Ammonium Nitrate) fertilizer was applied with the inhibitor mixture at a rate of 20 kg/ha .

Experimental Protocols

Determination of Soil Mineral Nitrogen (NH₄⁺-N and NO₃⁻-N)

This protocol is based on the 2M KCl extraction method followed by colorimetric analysis.[18][19]

Materials:

  • 2M Potassium Chloride (KCl) solution

  • Fresh soil samples

  • Shaker

  • Centrifuge and centrifuge tubes

  • Whatman No. 42 filter paper

  • Spectrophotometer

  • Reagents for colorimetric determination of NH₄⁺-N (e.g., indophenol (B113434) blue method) and NO₃⁻-N (e.g., cadmium reduction method).

Procedure:

  • Weigh 10 g of fresh, sieved soil into a 125 mL extraction bottle.

  • Add 100 mL of 2M KCl solution.

  • Shake the suspension for 1 hour on a mechanical shaker.

  • Allow the soil to settle, then filter the supernatant through Whatman No. 42 filter paper.

  • Analyze the filtrate for NH₄⁺-N and NO₃⁻-N concentrations using a colorimetric method with a spectrophotometer.

  • Calculate the concentration of NH₄⁺-N and NO₃⁻-N in mg/kg of dry soil, correcting for the moisture content of the soil sample.

Potential Nitrification Rate (PNR) Assay

This protocol is adapted from the shaken soil-slurry method.[1][4][17][20]

Materials:

  • Fresh soil samples

  • Ammonium sulfate (B86663) ((NH₄)₂SO₄) solution (e.g., 1.5 mM)

  • Sodium chlorate (B79027) (NaClO₃) solution (e.g., 1.5 M) to inhibit nitrite (B80452) oxidation

  • Phosphate (B84403) buffer (pH 7.2)

  • 2M KCl solution

  • Shaking incubator

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Reagents for nitrite (NO₂⁻) determination (e.g., Griess-Ilosvay reagent).

Procedure:

  • Place 15 g of fresh soil into a 250 mL flask.

  • Add 100 mL of a solution containing (NH₄)₂SO₄ and NaClO₃ in a phosphate buffer.

  • Incubate the slurry in a shaking incubator at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours).

  • At designated time points (e.g., 2, 4, 6, 24 hours), withdraw a subsample of the slurry (e.g., 10 mL).

  • Immediately add an equal volume of 2M KCl to stop the reaction and extract the nitrite.

  • Centrifuge the subsample and filter the supernatant.

  • Determine the NO₂⁻ concentration in the filtrate using a colorimetric method.

  • Calculate the PNR as the rate of NO₂⁻ production per unit of dry soil per unit of time (e.g., mg NO₂⁻-N/kg soil/hour).

Quantification of Ammonia-Oxidizing Bacteria (AOB) by qPCR

This protocol outlines the general steps for quantifying the amoA gene, a functional marker for AOB.[3][10][11][16][21]

Materials:

  • Soil DNA extraction kit

  • Primers specific for the bacterial amoA gene

  • qPCR master mix (e.g., containing SYBR Green)

  • Real-time PCR instrument

  • Standards for the calibration curve (plasmid DNA containing the amoA gene insert).

Procedure:

  • Extract total genomic DNA from soil samples using a commercial kit according to the manufacturer's instructions.

  • Quantify the extracted DNA and assess its purity.

  • Prepare a dilution series of the plasmid DNA standards with known copy numbers of the amoA gene.

  • Set up the qPCR reactions containing the qPCR master mix, forward and reverse primers, template DNA (from soil samples or standards), and nuclease-free water.

  • Run the qPCR program with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Generate a standard curve by plotting the cycle threshold (Ct) values of the standards against the logarithm of their copy numbers.

  • Calculate the copy number of the amoA gene in the soil samples by interpolating their Ct values on the standard curve.

  • Express the results as amoA gene copies per gram of dry soil.

Visualizations

GTU_Degradation_and_Nitrification_Inhibition cluster_soil Soil Environment cluster_nitrification Nitrification Pathway GTU This compound (GTU) DCD Dicyandiamide (DCD) GTU->DCD Degradation (3-10 days) AMO Ammonia Monooxygenase (AMO) Enzyme DCD->AMO Inhibits Ammonium Ammonium (NH₄⁺) Nitrite Nitrite (NO₂⁻) Ammonium->Nitrite Oxidation Nitrate Nitrate (NO₃⁻) AOB Ammonia-Oxidizing Bacteria (AOB) AOB->AMO Produces OrganicMatter Organic Matter (e.g., Manure, Compost) OrganicMatter->Ammonium Mineralization

Caption: Degradation of this compound (GTU) to Dicyandiamide (DCD) and subsequent inhibition of nitrification.

Experimental_Workflow_PNR cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis SoilSample Fresh Soil Sample (15g) Slurry Create Soil Slurry: + 100mL (NH₄)₂SO₄/NaClO₃ in Phosphate Buffer SoilSample->Slurry Incubate Incubate with Shaking (e.g., 25°C for 24h) Slurry->Incubate Subsample Take Subsamples at Time Intervals Incubate->Subsample t=0, 2, 4, 6, 24h Extract Stop Reaction & Extract: + 2M KCl Subsample->Extract Centrifuge Centrifuge & Filter Extract->Centrifuge Measure Measure [NO₂⁻] via Colorimetric Assay Centrifuge->Measure Calculate Calculate PNR (mg NO₂⁻-N/kg soil/hr) Measure->Calculate

Caption: Experimental workflow for Potential Nitrification Rate (PNR) assay.

References

Troubleshooting & Optimization

Improving Guanylthiourea synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of guanylthiourea.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for synthesizing this compound are:

  • Reaction of Dicyandiamide (B1669379) with Hydrogen Sulfide (B99878): This is a widely cited method where dicyandiamide (N-cyanoguanidine) reacts with hydrogen sulfide in an aqueous medium.[1]

  • Reaction in N-alkylpyrrolidone with Catalysts: An improved version of the first method, this process uses an N-alkylpyrrolidone solvent in the presence of catalysts like amines, ammonia, or elemental sulfur. This method is reported to produce higher yields and purity.[2][3]

Q2: What is the primary byproduct in this compound synthesis and how can it be minimized?

The main byproduct formed during the synthesis of this compound from dicyandiamide and hydrogen sulfide is 2,4-dithiobiuret.[1] Its formation is favored by prolonged reaction times. To minimize its formation, it is crucial to control the reaction duration. Shorter reaction times generally lead to lower yields of this byproduct. For instance, after 100 hours of passing hydrogen sulfide, the yield of dithiobiuret (B1223364) can be as high as 15-18%, while the this compound yield drops to 25-35%.[1] The use of catalysts, as described in the improved synthesis method, also helps in suppressing the formation of undesired byproducts.[2]

Q3: What are the recommended purification methods for this compound?

The most common method for purifying crude this compound is recrystallization. Methanol (B129727) is a frequently used solvent for this purpose.[1] The crude product is dissolved in hot methanol, filtered to remove any insoluble impurities, and then allowed to cool to induce crystallization. A recovery rate of 65% to 70% per crystallization can be expected.[1] For highly polar compounds like this compound, other polar solvents or solvent mixtures can also be effective.[4][5][6] Common solvent pairs for recrystallization include ethanol/water, acetone/water, and methanol/diethyl ether.[5]

Q4: What are the key safety precautions to consider during this compound synthesis?

The synthesis of this compound, particularly the method involving hydrogen sulfide, requires strict adherence to safety protocols. Hydrogen sulfide is a highly toxic and flammable gas. All reactions involving hydrogen sulfide must be conducted in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using an appropriate analytical technique like TLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.[7]
Suboptimal Reaction Conditions: The temperature or catalyst concentration may not be optimal.For the aqueous method, ensure the temperature is maintained in the recommended range of 65-75°C.[1] For the catalytic method, ensure the correct concentration of amine, ammonia, or sulfur catalyst is used.[2]
Loss during Workup: Significant product loss can occur during filtration and washing.Ensure the wash solvent is ice-cold to minimize dissolution of the product.[1]
Formation of Impurities Prolonged Reaction Time: As mentioned, longer reaction times favor the formation of 2,4-dithiobiuret.Adhere to the recommended reaction times in the protocol. Monitor the reaction to determine the optimal endpoint before significant byproduct formation occurs.[1]
Incorrect pH: The pH of the reaction mixture can influence side reactions.The addition of sodium hydroxide (B78521) at the end of the reaction in the aqueous method helps in the isolation of the crude product.[1] Maintaining the appropriate pH can be crucial for minimizing impurities.[8][9][10][11][12]
Reaction Stalls Insufficient Hydrogen Sulfide Flow: A low flow rate of hydrogen sulfide can slow down or stall the reaction.Maintain a steady and appropriate flow rate of hydrogen sulfide throughout the reaction, as specified in the protocol (e.g., 3-4 bubbles per second).[1]
Precipitation of Reactants: Dicyandiamide is less soluble in cold water and may precipitate, hindering the reaction.Ensure the reaction temperature is maintained to keep the reactants in solution.[1]
Product is an Oil, Not a Solid Presence of Impurities: Impurities can sometimes prevent the crystallization of the product, resulting in an oily residue.Try triturating the oil with a non-polar solvent like hexane (B92381) to induce crystallization and wash away some impurities. If that fails, column chromatography may be necessary for purification.
Residual Solvent: Trapped solvent can make the product appear oily.Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Method Reactants Solvent Catalyst Reaction Time Crude Yield Purified Yield Purity Melting Point (°C)
Aqueous Dicyandiamide, Hydrogen SulfideWaterNone37-42 hours50-55%65-70% (per recrystallization)-170-172 (dec.)
Catalytic Dicyandiamide, Hydrogen SulfideN-methylpyrrolidone/Toluene (B28343)Tributylamine (B1682462), Ammonia, or Sulfur3-10 hoursUp to 96.5%->98%155-164

Experimental Protocols

Method 1: Synthesis of this compound from Dicyandiamide and Hydrogen Sulfide (Aqueous Method)

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • N-cyanoguanidine (dicyandiamide)

  • Hydrogen sulfide gas

  • 40% aqueous sodium hydroxide

  • Methanol

  • Ice

Procedure:

  • In a 500-mL three-necked round-bottomed flask equipped with a thermometer, a gas delivery tube, and a condenser, dissolve 42 g (0.5 mole) of dicyandiamide in 200 mL of water.

  • Heat the solution to 75°C in a water bath and begin passing a slow stream of hydrogen sulfide through the solution.

  • Maintain the temperature at 75°C for 12 hours, then at 65-70°C for an additional 25-30 hours, continuing the hydrogen sulfide stream.

  • Cool the deep yellow solution to 45°C while still passing hydrogen sulfide.

  • Make the solution strongly alkaline by adding 15 mL of 40% aqueous sodium hydroxide.

  • Filter the hot solution under reduced pressure to remove any suspended impurities.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 24 hours to complete crystallization.

  • Collect the crystalline mass by filtration and wash it with three 20-mL portions of ice water.

  • Purification: Powder the crude this compound and dissolve it in a minimal amount of boiling methanol (approximately 8-9 mL per gram). Filter the hot solution if necessary, then allow it to cool slowly to room temperature and then to 0°C overnight. Collect the pure, colorless prismatic crystals by filtration and wash with a small amount of cold methanol.

Method 2: Improved Synthesis of this compound (Catalytic Method)

This protocol is based on a patented process.[2][3]

Materials:

  • Dicyandiamide

  • Hydrogen sulfide gas

  • N-methylpyrrolidone (NMP)

  • Toluene

  • Tributylamine (or ammonia/sulfur as catalyst)

Procedure:

  • In a stirred reaction vessel, combine 84 parts by weight of dicyandiamide, 130 parts by weight of toluene, and 99 parts by weight of N-methylpyrrolidone.

  • Add a catalytic amount of tributylamine (e.g., 0.1 parts by weight).

  • Heat the mixture to approximately 90°C and introduce a stream of hydrogen sulfide.

  • Maintain the reaction at this temperature for about 4.5 hours.

  • Cool the reaction mixture to allow the this compound-NMP adduct to crystallize.

  • Collect the adduct by filtration and wash with a small amount of NMP/toluene.

  • Decomposition of the Adduct: Treat the adduct with hot toluene (e.g., at 60°C then 85°C) to dissolve the NMP, leaving behind the this compound.

  • Collect the solid this compound by filtration. The product is obtained as a practically colorless crystalline solid with a purity of over 98%.

Mandatory Visualization

experimental_workflow_aqueous A Dissolve Dicyandiamide in Water B Heat to 65-75°C and Pass H2S Gas A->B C Reaction for 37-42 hours B->C D Cool and Add NaOH Solution C->D E Hot Filtration D->E F Crystallization at 0°C E->F G Filter and Wash Crude Product F->G H Recrystallize from Methanol G->H I Pure this compound H->I

Caption: Experimental workflow for the aqueous synthesis of this compound.

logical_relationship_yield_purity cluster_factors Controllable Factors cluster_outcomes Desired Outcomes cluster_byproduct Undesired Outcome ReactionTime Reaction Time Yield High Yield ReactionTime->Yield Shorter time can decrease yield Byproduct Byproduct Formation (2,4-dithiobiuret) ReactionTime->Byproduct Longer time increases byproduct Temperature Temperature Temperature->Yield Optimal range maximizes yield Catalyst Catalyst Presence Catalyst->Yield Increases yield Catalyst->Byproduct Suppresses formation Purification Purification Method Purification->Yield Decreases overall yield Purity High Purity Purification->Purity Increases purity Byproduct->Purity Decreases purity

Caption: Factors influencing the yield and purity of this compound.

References

Technical Support Center: Synthesis and Purification of Guanylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of guanylthiourea and the separation of its common byproduct, 2,4-dithiobiuret.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct formed during the synthesis of this compound from dicyandiamide (B1669379) and hydrogen sulfide (B99878)?

The primary byproduct formed during the synthesis of this compound from dicyandiamide (N-cyanoguanidine) and hydrogen sulfide is 2,4-dithiobiuret.[1][2] The formation of this byproduct is known to increase with longer reaction times.[1]

Q2: How can 2,4-dithiobiuret be separated from the desired this compound product?

The separation of 2,4-dithiobiuret from this compound is typically achieved through fractional crystallization, exploiting the differential solubility of the two compounds in various solvents.[1] A common method involves an initial separation based on the alkalinity of the reaction mixture, followed by selective precipitation and recrystallization.

Q3: What analytical methods are suitable for characterizing this compound and ensuring the absence of the 2,4-dithiobiuret impurity?

Several analytical techniques can be employed to characterize and assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating and quantifying thiourea (B124793) derivatives.[3] Additionally, melting point determination is a straightforward and effective way to assess purity, as pure this compound and 2,4-dithiobiuret have distinct melting points.[1] Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation.[4][5][6]

Troubleshooting Guide

Issue 1: Low yield of this compound.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure that the reaction time and temperature are optimal. In the synthesis from N-cyanoguanidine and hydrogen sulfide, a prolonged reaction time is necessary.[1] However, excessively long reaction times can favor the formation of the 2,4-dithiobiuret byproduct, leading to a decreased yield of the desired product.[1]

  • Possible Cause 2: Suboptimal solvent system.

    • Solution: The choice of solvent can significantly impact the reaction yield. While aqueous or alcoholic media can be used, processes utilizing N-alkyl-pyrrolidone as a solvent have been reported to produce higher yields.[2][7]

  • Possible Cause 3: Loss of product during workup and purification.

    • Solution: Carefully optimize the crystallization and filtration steps to minimize product loss. Ensure the correct solvent and temperature are used during recrystallization to maximize the recovery of pure this compound.[1]

Issue 2: High contamination with 2,4-dithiobiuret.

  • Possible Cause 1: Extended reaction time.

    • Solution: The yield of 2,4-dithiobiuret increases with longer reaction times.[1] Monitor the reaction progress and stop it once a satisfactory conversion to this compound is achieved, without allowing for excessive byproduct formation.

  • Possible Cause 2: Inefficient separation.

    • Solution: The separation protocol is critical for removing 2,4-dithiobiuret. A key step involves making the reaction mixture strongly alkaline to keep the acidic 2,4-dithiobiuret in solution while the this compound can be crystallized.[1] Subsequent acidification of the filtrate allows for the precipitation of 2,4-dithiobiuret.[1]

Issue 3: Difficulty in crystallizing pure this compound.

  • Possible Cause 1: Presence of impurities.

    • Solution: If the crude product is heavily contaminated, an initial purification step might be necessary before final recrystallization. Washing the crude product with a suitable solvent can help remove some impurities.

  • Possible Cause 2: Incorrect recrystallization solvent or conditions.

    • Solution: The choice of solvent for recrystallization is crucial. Methanol has been shown to be an effective solvent for recrystallizing this compound.[1] Ensure the proper solvent-to-solute ratio and cooling rate are used to obtain well-formed crystals.[8][9]

Data Presentation

Table 1: Reaction Parameters and Yields for this compound Synthesis

ParameterValueReference
Starting MaterialN-cyanoguanidine (Dicyandiamide)[1]
ReagentHydrogen Sulfide[1]
SolventWater[1]
Temperature65-75°C[1]
Reaction Time37-42 hours[1]
Crude this compound Yield50-55%[1]
Crude 2,4-dithiobiuret Yield8-10%[1]

Table 2: Physical Properties for Compound Identification

CompoundMelting Point (°C)AppearanceReference
This compound (pure)170-172 (dec.)Colorless prisms[1]
2,4-Dithiobiuret (pure)180-182 (dec.)Nearly white lustrous needles[1]

Experimental Protocols

Protocol 1: Synthesis of this compound and Separation of 2,4-dithiobiuret

This protocol is adapted from the procedure described in Organic Syntheses.[1]

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a condenser, thermometer, and gas delivery tube, dissolve 42 g (0.5 mole) of N-cyanoguanidine in 200 ml of water.

  • Reaction: Heat the solution to 75°C for 12 hours, then maintain at 65-70°C for an additional 25-30 hours while continuously passing a slow stream of hydrogen sulfide through the solution.

  • Initial Separation: Cool the resulting yellow liquid to 45°C and make it strongly alkaline with 15 ml of 40% aqueous sodium hydroxide. Filter the solution to remove any suspended impurities.

  • Crystallization of this compound: Allow the clear, yellow filtrate to cool slowly to room temperature, then store at 0°C for 24 hours to complete crystallization. Collect the crude this compound crystals by filtration and wash with ice-cold water.

  • Isolation of 2,4-dithiobiuret: Acidify the filtrate from step 4 with concentrated hydrochloric acid to precipitate crude 2,4-dithiobiuret. Collect the solid by filtration and wash with ice-water.

  • Purification of this compound: Recrystallize the crude this compound from boiling methanol.

  • Purification of 2,4-dithiobiuret: Recrystallize the crude 2,4-dithiobiuret from boiling water.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_separation Separation cluster_purification Purification start N-cyanoguanidine + H2S in Water reaction Heat (65-75°C) 37-42 hours start->reaction mixture Reaction Mixture (this compound, 2,4-dithiobiuret, Impurities) reaction->mixture alkalize Add NaOH (alkaline) mixture->alkalize filter1 Filter alkalize->filter1 filtrate1 Filtrate (contains 2,4-dithiobiuret) filter1->filtrate1 solid1 Crude this compound filter1->solid1 acidify Add HCl (acidic) filtrate1->acidify recryst_gtu Recrystallize from Methanol solid1->recryst_gtu filter2 Filter acidify->filter2 solid2 Crude 2,4-dithiobiuret filter2->solid2 filtrate2 Aqueous Waste filter2->filtrate2 recryst_dtb Recrystallize from Water solid2->recryst_dtb pure_gtu Pure this compound recryst_gtu->pure_gtu pure_dtb Pure 2,4-dithiobiuret recryst_dtb->pure_dtb

Caption: Experimental workflow for the synthesis of this compound and separation of 2,4-dithiobiuret.

troubleshooting_logic cluster_issue1 Issue: Low Yield of this compound cluster_issue2 Issue: High 2,4-dithiobiuret Contamination low_yield Low Yield cause1_1 Incomplete Reaction? low_yield->cause1_1 cause1_2 Suboptimal Solvent? low_yield->cause1_2 cause1_3 Product Loss? low_yield->cause1_3 solution1_1 Optimize reaction time and temperature. cause1_1->solution1_1 solution1_2 Consider using N-alkyl-pyrrolidone. cause1_2->solution1_2 solution1_3 Optimize crystallization and filtration. cause1_3->solution1_3 high_byproduct High Byproduct Contamination cause2_1 Extended Reaction Time? high_byproduct->cause2_1 cause2_2 Inefficient Separation? high_byproduct->cause2_2 solution2_1 Monitor reaction and avoid excessive time. cause2_1->solution2_1 solution2_2 Ensure proper alkaline/ acid workup. cause2_2->solution2_2

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Optimizing reaction conditions for Guanylthiourea production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of guanylthiourea.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is commonly synthesized via the reaction of dicyandiamide (B1669379) (N-cyanoguanidine) with hydrogen sulfide (B99878).[1] An established method involves an aqueous solution heated for an extended period.[1] Alternative methods aim to improve yield and reduce reaction times by using N-alkylpyrrolidone as a solvent in the presence of catalysts such as amines, ammonia (B1221849), or elemental sulfur.[2][3]

Q2: What is the expected yield for this compound synthesis?

A2: The expected yield of this compound can vary significantly depending on the synthetic method employed. The reaction of dicyandiamide with hydrogen sulfide in an aqueous solution typically yields around 50-55% of the crude product.[1] Processes utilizing N-alkylpyrrolidone and catalytic additives have been reported to achieve yields of up to 96.5%.[3]

Q3: What are the main side products in this compound synthesis?

A3: A common side product in the synthesis of this compound from dicyandiamide and hydrogen sulfide is 2,4-dithiobiuret.[1] The formation of this impurity is favored by longer reaction times.[1] In industrial processes using calcium cyanamide, dicyandiamide can be a significant byproduct.[4]

Q4: What are the key purification methods for this compound?

A4: Crude this compound can be purified by recrystallization. A common method involves dissolving the crude product in boiling methanol (B129727), followed by filtration and slow cooling to induce crystallization.[1] This process can yield almost pure this compound.[1] Washing the crystalline product with small portions of cold solvent, like methanol, helps remove soluble impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction between dicyandiamide and hydrogen sulfide can be slow.Increase Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration (e.g., 37-42 hours in the aqueous method).[1] However, be aware that excessively long reaction times can increase the formation of byproducts like dithiobiuret (B1223364).[1] Optimize Temperature: Maintain the recommended reaction temperature (e.g., 65-75°C for the aqueous method).[1] Alternative Solvent and Catalyst: Consider using a more efficient system, such as N-methylpyrrolidone with ammonia and elemental sulfur as catalysts, which can significantly shorten reaction times to 3-4.5 hours and improve yields.[3]
Suboptimal Reagent Concentration: The concentration of reactants can affect the reaction rate and product crystallization.Use Minimal Water: In the aqueous synthesis, using the smallest possible volume of water helps ensure direct crystallization of the product upon cooling.[1]
Loss During Workup: Product may be lost during filtration and washing steps.Proper Washing Technique: Wash the crystalline product with ice-cold water or a small amount of cold methanol to minimize dissolution of the desired product.[1] Recover from Mother Liquor: The mother liquor can be concentrated to recover additional crops of this compound.[1]
Product Impurity (Yellow Coloration) Presence of Sulfur: The reaction may produce finely divided sulfur as a byproduct, leading to a yellow-colored product.Hot Filtration: During purification, quickly filter the hot solution of crude this compound to remove insoluble impurities like sulfur.[1]
Formation of 2,4-Dithiobiuret: This is a common side product, especially with prolonged reaction times.Control Reaction Time: Avoid unnecessarily long reaction times. After 100 hours of hydrogen sulfide passage, the yield of dithiobiuret can increase to 15-18%.[1] Purification: Recrystallization from methanol is effective in separating this compound from dithiobiuret.[1]
Reaction Stops or Slows Down Blockage of Gas Delivery Tube: In the aqueous method, crystalline material can precipitate and block the hydrogen sulfide delivery tube.Sufficient Solvent: Ensure a sufficient volume of water is used initially to keep reactants dissolved, especially in the early stages of the reaction.[1]
Inefficient Gas Absorption: Hydrogen sulfide is only slowly absorbed into the reaction mixture.Maintain Slow Gas Stream: A slow but steady stream of hydrogen sulfide (e.g., 3-4 bubbles per second) is recommended to ensure efficient absorption.[1] Proper Agitation: Ensure adequate stirring to maximize the gas-liquid interface.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Method Reactants Solvent Catalyst Reaction Time Yield Reference
Aqueous SynthesisDicyandiamide, Hydrogen SulfideWaterNone37-42 hours50-55% (crude)[1]
Catalytic SynthesisDicyandiamide, Hydrogen SulfideN-Methylpyrrolidone/Toluene (B28343)Ammonia, Elemental Sulfur3-4.5 hours~96.5%[3]

Experimental Protocols

Method 1: Aqueous Synthesis of this compound[1]
  • Reaction Setup: In a 500-ml three-necked round-bottomed flask equipped with a vertical air-condenser, a thermometer, and a gas delivery tube, dissolve 42 g (0.5 mole) of N-cyanoguanidine (dicyandiamide) in 200 ml of water.

  • Reaction Conditions: Place the flask in a thermostatically controlled water bath. Maintain the temperature at 75°C for 12 hours, then at 65–70°C for an additional 25–30 hours.

  • Hydrogen Sulfide Introduction: Pass a slow stream of hydrogen sulfide (3-4 bubbles per second) through the solution for the duration of the heating.

  • Initial Workup: Cool the resulting deep yellow liquid to 45°C while continuing the passage of hydrogen sulfide. Make the solution strongly alkaline with 15 ml of 40% aqueous sodium hydroxide.

  • Filtration: Rapidly filter the alkaline solution under reduced pressure to remove suspended black particles.

  • Crystallization: Allow the clear, yellow filtrate to cool slowly to room temperature. Complete crystallization by storing the flask at 0°C for 24 hours.

  • Isolation: Collect the crystalline mass by filtration and wash with three 20-ml portions of ice water. The yield of crude this compound is typically 29.5–32.5 g (50–55%).

  • Purification: Powder the crude product and boil with successive portions of methanol (approximately 8–9 ml of methanol per gram of solid) until completely dissolved. Filter the combined hot solution, allow it to cool slowly to room temperature, and then store at 0°C overnight. Collect the pure this compound crystals by filtration and wash with a small amount of methanol. The melting point of the pure product is 170–172°C (with decomposition).

Method 2: Catalytic Synthesis in Organic Solvent (Optimized)[3]

Note: This is a generalized protocol based on patent literature and should be adapted and optimized for laboratory scale.

  • Reaction Setup: In a suitable reaction vessel, combine dicyandiamide, N-methylpyrrolidone, and toluene.

  • Catalyst Addition: Add catalytic amounts of ammonia (0.2-1.5% by weight relative to dicyandiamide) and elemental sulfur (0.5-3.0% by weight relative to dicyandiamide).

  • Reaction Conditions: Heat the mixture to approximately 90°C.

  • Hydrogen Sulfide Introduction: Introduce hydrogen sulfide into the reaction mixture. The reaction is typically complete within 3 to 4.5 hours.

  • Isolation of Intermediate: Upon cooling, an addition compound of this compound and N-methylpyrrolidone crystallizes.

  • Decomposition and Purification: The addition compound is treated with an organic solvent like toluene to decompose it, yielding this compound as a residue. The product can be further purified by washing or recrystallization to achieve a purity of over 98%.

Visualizations

Experimental_Workflow_Aqueous_Synthesis Experimental Workflow for Aqueous Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Dissolve Dicyandiamide Dissolve Dicyandiamide Heat and Introduce H2S Heat (65-75°C, 37-42h) Introduce H2S Dissolve Dicyandiamide->Heat and Introduce H2S Water Cool and Basify Cool to 45°C Add NaOH Heat and Introduce H2S->Cool and Basify Filter Impurities Filter suspended solids Cool and Basify->Filter Impurities Crystallize Product Cool to 0°C Filter Impurities->Crystallize Product Isolate Crude Product Filter and Wash (Ice Water) Crystallize Product->Isolate Crude Product Dissolve in Methanol Dissolve in boiling MeOH Isolate Crude Product->Dissolve in Methanol Hot Filtration Filter hot solution Dissolve in Methanol->Hot Filtration Recrystallize Cool to 0°C Hot Filtration->Recrystallize Isolate Pure Product Filter and Wash (MeOH) Recrystallize->Isolate Pure Product

Caption: Workflow for the aqueous synthesis of this compound.

Folate_Pathway_Inhibition Proposed Mechanism of Action for this compound Derivatives cluster_pathway Folate Synthesis Pathway in Plasmodium falciparum GTP GTP Dihydroneopterin triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin triphosphate pABA pABA Dihydroneopterin triphosphate->pABA + Dihydropteroate Dihydropteroate pABA->Dihydropteroate Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) + Glutamate Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) PfDHFR Purine/Pyrimidine Synthesis Purine/Pyrimidine Synthesis Tetrahydrofolate (THF)->Purine/Pyrimidine Synthesis Parasite Growth Parasite Growth Purine/Pyrimidine Synthesis->Parasite Growth This compound Derivative This compound Derivative This compound Derivative->Dihydrofolate (DHF) Inhibition

Caption: Inhibition of the folate pathway by this compound derivatives.

References

Navigating the Synthesis of Guanylthiourea: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting and optimizing the synthesis of guanylthiourea. Whether you are working on a lab-scale experiment or tackling the challenges of scaling up for drug development, this guide offers detailed protocols, frequently asked questions, and data-driven insights to streamline your workflow and enhance your success.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound synthesis in a direct question-and-answer format.

My this compound yield is lower than expected (50-55%). What are the potential causes and how can I improve it?

Low yields are a frequent challenge and can stem from several factors:

  • Incomplete Reaction: The reaction between dicyandiamide (B1669379) and hydrogen sulfide (B99878) is time and temperature-dependent. Insufficient reaction time or suboptimal temperature can lead to unreacted starting material.

  • Byproduct Formation: The primary byproduct is 2,4-dithiobiuret, and its formation is favored by longer reaction times.[1]

  • Suboptimal Reagent Concentration: The concentration of dicyandiamide in the aqueous solution is critical. While a higher concentration is desirable for better throughput, it can also lead to the crystallization of starting material, blocking the hydrogen sulfide delivery tube.[1]

  • Loss During Workup: this compound has some solubility in the reaction medium and wash solvents, leading to potential losses during filtration and washing.

Solutions:

  • Optimize Reaction Time and Temperature: For the traditional aqueous method, maintaining a temperature of 75°C for 12 hours, followed by 65-70°C for an additional 25-30 hours is recommended.[1] Shorter, intermittent heating periods can also be utilized.[1]

  • Control Hydrogen Sulfide Flow Rate: A steady, slow stream of hydrogen sulfide (approximately 3-4 bubbles per second) is optimal.[1]

  • Use Catalysts and Alternative Solvents: The use of N-alkylpyrrolidone as a solvent in the presence of catalysts like amines, ammonia, or elemental sulfur has been shown to significantly improve yields (up to 96.5%) and reduce reaction times to 3-4.5 hours.[2][3]

  • Recycle Mother Liquor: In catalytic systems using N-alkylpyrrolidone, recycling the mother liquor can have a strong catalytic effect, leading to nearly quantitative yields over several batches.[2]

  • Careful Washing: When washing the crude product, use ice-cold water in small portions to minimize dissolution.[1]

I'm observing a significant amount of 2,4-dithiobiuret in my product. How can I minimize its formation and remove it?

The formation of 2,4-dithiobiuret is a known side reaction that increases with prolonged reaction times.[1] After 100 hours of passing hydrogen sulfide, the yield of dithiobiuret (B1223364) can be as high as 15-18%.[1]

Minimization and Removal Strategy:

  • Strict Time Control: Adhere to the recommended reaction times to suppress the formation of this byproduct.

  • Purification:

    • Methanol (B129727) Recrystallization: The crude this compound can be purified by boiling with successive portions of methanol. This compound is soluble in hot methanol, while 2,4-dithiobiuret is less soluble and can be separated.[1]

    • Isolation from Filtrate: 2,4-Dithiobiuret can be isolated from the alkaline filtrate after the initial crystallization of this compound by acidifying the filtrate with concentrated hydrochloric acid.[1] The precipitated solid can then be collected and purified separately.[1]

My reaction mixture is turning a deep yellow, and I'm getting black particles. Is this normal?

Yes, the reaction of dicyandiamide with hydrogen sulfide typically results in a deep yellow liquid.[1] The formation of finely divided black particles is also common and these are considered impurities.[1] These impurities can be removed by rapid filtration of the alkaline solution under reduced pressure before cooling and crystallization.[1]

When scaling up the synthesis, what are the critical parameters I need to consider?

Scaling up introduces challenges related to heat and mass transfer, as well as material handling.

  • Heat Management: The reaction is conducted at elevated temperatures, and maintaining uniform heating in a large reactor is crucial. Localized "hot spots" can lead to increased byproduct formation.

  • Efficient Mixing: Inadequate agitation in a large vessel can result in poor mixing of the hydrogen sulfide gas with the aqueous solution, leading to an incomplete reaction.

  • Gas Dispersion: Ensuring efficient dispersion of hydrogen sulfide gas throughout the larger volume of the reaction mixture is critical for maintaining the reaction rate.

  • Solid Handling: Handling larger quantities of crystalline this compound during filtration and drying requires appropriate equipment to ensure efficiency and safety. The crude product can also occlude hydrogen sulfide, which is released upon grinding.[1]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterAqueous Method (Bamberger's)N-Alkylpyrrolidone/Catalyst Method
Starting Material DicyandiamideDicyandiamide
Reagent Hydrogen SulfideHydrogen Sulfide
Solvent Water[1]N-Alkylpyrrolidone (e.g., N-methylpyrrolidone)[2][3]
Catalyst NoneAmine, Ammonia, and/or Elemental Sulfur[2][3]
Temperature 65-75°C[1]70-120°C (90°C preferred)[3]
Reaction Time 37-42 hours[1]3-4.5 hours[2][3]
Yield 50-55%[1]Up to 96.5%[3]
Key Byproduct 2,4-Dithiobiuret[1]Formation of byproducts is substantially suppressed[2]
Purification Recrystallization from methanol[1]Decomposition of an intermediate addition product with a solvent like toluene[2][3]

Experimental Protocols

Key Experiment: Synthesis of this compound via the Aqueous Method (Adapted from Organic Syntheses)

Materials:

  • N-cyanoguanidine (dicyandiamide)

  • Water

  • Hydrogen Sulfide gas

  • 40% aqueous Sodium Hydroxide

  • Methanol

  • Concentrated Hydrochloric Acid (for byproduct isolation)

Equipment:

  • 500-ml three-necked round-bottomed flask

  • Water bath with thermostat

  • Vertical air-condenser

  • Thermometer

  • Gas delivery tube

  • Filtration apparatus (reduced pressure)

Procedure:

  • Reaction Setup: In the three-necked flask, dissolve 42 g (0.5 mole) of dicyandiamide in 200 ml of water.[1] Equip the flask with a condenser, thermometer, and a gas delivery tube that reaches near the bottom of the flask.[1]

  • Reaction: Place the flask in a water bath and maintain the temperature at 75°C for 12 hours while passing a slow stream of hydrogen sulfide through the solution.[1] Then, reduce the temperature to 65-70°C and continue the hydrogen sulfide stream for an additional 25-30 hours.[1]

  • Workup:

    • Cool the resulting deep yellow liquid to 45°C while continuing the hydrogen sulfide passage.[1]

    • Make the solution strongly alkaline with 15 ml of 40% aqueous sodium hydroxide.[1]

    • Rapidly filter the hot solution under reduced pressure to remove suspended black impurities.[1]

  • Crystallization:

    • Allow the clear, yellow filtrate to cool slowly to room temperature. Lustrous prismatic leaflets of this compound will separate.[1]

    • Complete the crystallization by storing the flask at 0°C for 24 hours.[1]

  • Isolation and Washing:

    • Break up the crystalline mass and collect it by filtration.[1]

    • Wash the crystals with three 20-ml portions of ice water.[1]

  • Purification (Recrystallization):

    • Powder the crude this compound.[1]

    • Boil the powdered solid with successive portions of methanol (approximately 8-9 ml of methanol per gram of crude solid) until it completely dissolves.[1]

    • Filter the combined hot methanolic solution if necessary.

    • Allow the solution to cool slowly to room temperature and then store at 0°C overnight to obtain purified this compound.[1]

Visualizations

experimental_workflow Experimental Workflow for Aqueous this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve Dicyandiamide in Water react Heat to 75°C for 12h with H2S stream start->react react2 Reduce to 65-70°C for 25-30h with H2S stream react->react2 cool Cool to 45°C react2->cool Reaction Complete alkalize Add NaOH cool->alkalize filter_impurities Filter Hot Solution alkalize->filter_impurities crystallize Cool to 0°C filter_impurities->crystallize filter_product Filter & Wash Crude Product crystallize->filter_product dissolve_methanol Dissolve in Hot Methanol filter_product->dissolve_methanol recrystallize Cool to 0°C dissolve_methanol->recrystallize final_product Collect Pure this compound recrystallize->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low this compound Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction byproduct Byproduct Formation start->byproduct workup_loss Loss During Workup start->workup_loss optimize_conditions Optimize Time & Temp incomplete_reaction->optimize_conditions control_h2s Control H2S Flow incomplete_reaction->control_h2s catalyst Use Catalyst/New Solvent incomplete_reaction->catalyst byproduct->optimize_conditions purification Refine Purification byproduct->purification wash_carefully Careful Washing workup_loss->wash_carefully end Improved Yield optimize_conditions->end control_h2s->end catalyst->end purification->end wash_carefully->end

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Guanylthiourea purification by recrystallization from water or methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of guanylthiourea by recrystallization from water or methanol (B129727).

Troubleshooting Recrystallization of this compound

This guide addresses common issues encountered during the recrystallization of this compound, helping researchers achieve high purity and yield.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Crystal Formation Upon Cooling - Too much solvent was used: The solution is not supersaturated. - Cooling period is too short: Crystals have not had sufficient time to nucleate and grow. - Solution is supersaturated but resistant to crystallization. - Boil off some of the solvent to increase the concentration of this compound and allow the solution to cool again.[1] - Extend the cooling time, first at room temperature, and then in an ice bath.[2][3] - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[1]
"Oiling Out" (Formation of a liquid layer instead of crystals) - High concentration of impurities: This can depress the melting point of the solid. - Solution is cooled too rapidly: The compound comes out of solution above its melting point. - Inappropriate solvent choice for the impurity profile. - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Perform a preliminary purification step, such as treatment with activated charcoal if colored impurities are present. - Consider an alternative solvent if the problem persists. For this compound, if oiling out occurs in water, a switch to methanol might be beneficial.
Low Recovery Yield - Using an excessive amount of solvent for dissolution. - Incomplete crystallization due to insufficient cooling time or temperature. - Transfer losses during filtration and washing steps. - Washing crystals with a solvent that is not ice-cold. - Use the minimum amount of boiling solvent required to just dissolve the crude this compound.[1][3] - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[2] - Carefully transfer the crystal slurry to the filtration apparatus. - Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhering impurities without dissolving the product.[1]
Crystals Appear Colored or Impure After Recrystallization - Presence of colored impurities not removed by a single recrystallization. - Insoluble impurities were not removed by hot filtration. - Crystals crashed out of solution too quickly, trapping impurities.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a hot gravity filtration of the dissolved crude product to remove any insoluble material before cooling.[3] - Ensure slow cooling to allow for the formation of pure crystals. If crystals form too rapidly, re-heat, add a small amount of extra solvent, and cool again.
Difficulty Filtering the Crystals - Very fine, powdery crystals have formed.- Allow the solution to cool more slowly to encourage the growth of larger crystals, which are easier to filter.

Frequently Asked Questions (FAQs)

Q1: Which solvent, water or methanol, is better for the recrystallization of this compound?

A1: Both water and methanol can be effective solvents for the recrystallization of this compound. The choice depends on the specific impurities present and the desired outcome. Methanol is a good solvent in which this compound is readily soluble when hot and less so when cold, often resulting in a high recovery of pure crystals.[2] Water is also a viable option, particularly for removing methanol-soluble impurities. However, this compound is only slightly soluble in water, which may necessitate larger solvent volumes.[4]

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is reported to be in the range of 159.5°C to 172°C, with decomposition.[2][4] A sharp melting point within this range is a good indicator of purity.

Q3: How can I remove the smell of hydrogen sulfide (B99878) from my crude this compound?

A3: Crude this compound can sometimes retain traces of hydrogen sulfide from its synthesis.[2] The recrystallization process itself, particularly when dissolving the compound in a boiling solvent, should help to drive off this volatile impurity. Ensuring the final crystals are thoroughly dried will also aid in removing any residual odors.

Q4: My this compound is off-white or yellowish. How can I decolorize it?

A4: The presence of a yellowish tint may indicate impurities, such as elemental sulfur, which can arise during synthesis.[2] To decolorize the solution before crystallization, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal adsorbs the colored impurities and can then be removed by hot gravity filtration before allowing the solution to cool.

Q5: What is a typical recovery yield for the recrystallization of this compound?

A5: For recrystallization from methanol, a recovery of 65% to 70% per crystallization can be expected.[2] The yield will depend on the initial purity of the crude material and the care taken during the procedure to minimize losses.

Experimental Protocols

Recrystallization of this compound from Methanol

This protocol is adapted from a procedure in Organic Syntheses.[2]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add approximately 8-9 mL of methanol for every gram of crude solid. Heat the mixture to boiling on a hot plate or steam bath, stirring continuously until the solid is completely dissolved.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Lustrous, prismatic crystals should form. To maximize the yield, place the flask in an ice bath for at least one hour.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum. The purified this compound should be colorless prisms with a melting point of 170-172°C (with decomposition).[2]

Recrystallization of this compound from Water

This protocol is based on general recrystallization principles and information from the synthesis of this compound.[2]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to a near-boil (95-100°C) with stirring. Continue to add small portions of hot water until the this compound is fully dissolved. Be aware that this compound has limited solubility in water, so a larger volume may be required compared to methanol.[4]

  • Hot Filtration (Optional): If there are insoluble impurities, such as sulfur, perform a hot gravity filtration using a pre-heated funnel and flask.[2]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to promote complete crystallization.

  • Collection: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals thoroughly.

Data Presentation

Table 1: Solubility and Melting Point of this compound

PropertyWaterMethanolReference(s)
Solubility Slightly soluble (approx. 3%)Soluble[4]
Melting Point (Purified) Not specified170-172 °C (with decomposition)[2]
General Melting Point 159.5 °C or higher159.5 °C or higher[4]

Visualizations

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying crude Crude this compound add_solvent Add Minimum Boiling Solvent (Water or Methanol) crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration dissolved->hot_filtration If insoluble impurities present cool_slowly Cool Slowly to Room Temp dissolved->cool_slowly If no hot filtration impurities_removed Clear, Hot Filtrate hot_filtration->impurities_removed impurities_removed->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_formed Crystal Slurry ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Tree start Recrystallization Issue? no_crystals No Crystals Form start->no_crystals Yes oiling_out Oiling Out start->oiling_out Yes low_yield Low Yield start->low_yield Yes sol_check1 Is solution clear? no_crystals->sol_check1 reheat_add Reheat, add more solvent, cool slowly oiling_out->reheat_add min_solvent Use minimum boiling solvent low_yield->min_solvent ice_wash Wash with ice-cold solvent low_yield->ice_wash boil_solvent Boil off excess solvent sol_check1->boil_solvent Yes scratch_seed Scratch flask or add seed crystal sol_check1->scratch_seed No (Cloudy)

References

How to avoid byproduct formation in Guanylthiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of guanylthiourea.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is primarily synthesized through the reaction of N-cyanoguanidine (dicyandiamide) with a sulfur source. The two most common methods are:

  • Hydrogen Sulfide (B99878) Method: This traditional method involves bubbling hydrogen sulfide gas through an aqueous solution of N-cyanoguanidine.[1][2]

  • Thiosulfate (B1220275) Method: A newer, less hazardous method that utilizes sodium thiosulfate in an acidic medium as the sulfur source.[2]

Another patented method describes the reaction of dicyandiamide (B1669379) with hydrogen sulfide in an N-alkylpyrrolidone solvent with catalysts to improve yield and purity.[3][4]

Q2: What are the primary byproducts I should be aware of during this compound synthesis?

A2: The most significant and commonly reported byproduct is 2,4-dithiobiuret .[1] The formation of this impurity is particularly prevalent in the hydrogen sulfide method, and its yield can increase with longer reaction times.[1] Other potential impurities can arise from unreacted starting materials or side reactions, though they are less frequently specified in the literature. A patented process also mentions the formation of undesired by-products that can be suppressed by the addition of ammonia (B1221849) and elemental sulfur as catalysts.[3]

Q3: How can I detect and quantify this compound and its byproducts?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for the analysis of this compound and its impurities. A reversed-phase HPLC method using a C18 column with a simple mobile phase of water and acetonitrile, and UV detection at 236 nm, has been shown to be effective for quantifying thiourea (B124793) and can be adapted for this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction Extend the reaction time. For the hydrogen sulfide method, ensure a continuous and steady flow of H₂S gas for the recommended duration (e.g., up to 42 hours).[1]
Suboptimal Reaction Temperature Maintain the recommended temperature range. For the traditional hydrogen sulfide method, a temperature of 65-75°C is suggested.[1]
Loss of Product During Workup This compound has some solubility in water. When washing the crude product, use ice-cold water to minimize losses.[1]
Formation of Byproducts Optimize reaction conditions to disfavor byproduct formation. For instance, in the hydrogen sulfide method, prolonged reaction times that might increase conversion can also increase the yield of 2,4-dithiobiuret.[1]
Issue 2: High Levels of 2,4-Dithiobiuret Impurity
Potential Cause Recommended Solution
Prolonged Reaction Time Reduce the overall reaction time. It has been noted that after 100 hours of hydrogen sulfide passage, the yield of dithiobiuret (B1223364) increases significantly.[1]
Inefficient Purification Implement a robust purification protocol. Recrystallization from methanol (B129727) has been shown to be effective in separating this compound from this byproduct.[1]
Reaction Conditions Favoring Byproduct Consider alternative synthesis routes. The thiosulfate method is reported to be a cleaner reaction, potentially reducing the formation of such byproducts.[2] A patented method using N-alkylpyrrolidone as a solvent with ammonia and sulfur as catalysts also claims to substantially suppress the formation of undesired by-products.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Hydrogen Sulfide Method

This protocol is based on the established method of reacting N-cyanoguanidine with hydrogen sulfide.[1]

Materials:

  • N-cyanoguanidine (dicyandiamide)

  • Hydrogen Sulfide (gas)

  • 40% Aqueous Sodium Hydroxide (B78521)

  • Hydrochloric Acid

  • Methanol

  • Deionized Water

Equipment:

  • Three-necked round-bottomed flask

  • Thermostat-controlled water bath

  • Gas delivery tube

  • Thermometer

  • Condenser

  • Büchner funnel and flask

Procedure:

  • Dissolve 42 g (0.5 mole) of N-cyanoguanidine in 200 ml of water in the three-necked flask.

  • Heat the solution to 75°C and maintain for 12 hours while passing a slow stream of hydrogen sulfide through the solution.

  • Reduce the temperature to 65-70°C and continue the hydrogen sulfide stream for an additional 25-30 hours.

  • Cool the deep yellow solution to 45°C, continuing the hydrogen sulfide passage.

  • Make the solution strongly alkaline with 15 ml of 40% aqueous sodium hydroxide.

  • Filter the solution rapidly under reduced pressure to remove suspended impurities.

  • Allow the clear, yellow filtrate to cool slowly to room temperature, then store at 0°C for 24 hours to complete crystallization.

  • Collect the crystalline this compound by filtration and wash with ice water.

Purification:

  • Powder the crude this compound.

  • Boil with successive portions of methanol until the solid is completely dissolved.

  • Filter the hot solution and allow it to cool slowly to room temperature, then store at 0°C overnight.

  • Collect the purified, colorless prisms of this compound by filtration and wash with a small amount of cold methanol.

Protocol 2: Synthesis of this compound via the Thiosulfate Method

This protocol offers a less hazardous alternative to the hydrogen sulfide method.[2]

Materials:

  • N-cyanoguanidine (dicyandiamide)

  • Sodium Thiosulfate

  • Hydrochloric Acid

  • Ammonium (B1175870) Hydroxide

Procedure:

  • React dicyandiamide with sodium thiosulfate in an acidic medium (details of stoichiometry and concentration should be optimized based on laboratory scale).

  • Following the initial reaction, neutralize the mixture with a base. Ammonium hydroxide is preferred over sodium hydroxide due to the better solubility of the resulting ammonium sulfate (B86663) salt.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold water.

Visualizations

Guanylthiourea_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Reactants N-Cyanoguanidine + Sulfur Source Start->Reactants Reaction Controlled Heating (65-75°C) Reactants->Reaction Crude_Product Crude this compound (with byproducts) Reaction->Crude_Product Isolation Filtration Crude_Product->Isolation Recrystallization Methanol or Water Isolation->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product End End Final_Product->End

Caption: Experimental workflow for this compound synthesis and purification.

Byproduct_Formation_Logic Start N-Cyanoguanidine + H2S Desired_Reaction Desired Reaction Path Start->Desired_Reaction Side_Reaction Side Reaction Path Start->Side_Reaction This compound This compound (Product) Desired_Reaction->this compound Dithiobiuret 2,4-Dithiobiuret (Byproduct) Side_Reaction->Dithiobiuret Conditions Reaction Conditions (Time, Temperature) Conditions->Desired_Reaction Conditions->Side_Reaction

Caption: Logical relationship between reaction paths and product/byproduct formation.

References

Technical Support Center: Troubleshooting Low Yield in the Reaction of N-Cyanoguanidine with H₂S

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the synthesis of thiourea (B124793) and related compounds from N-cyanoguanidine (dicyandiamide) and hydrogen sulfide (B99878) (H₂S).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is resulting in a low yield of the desired guanylthiourea. What are the most likely causes?

A1: Low yields in this reaction can stem from several factors. The primary culprits are often incomplete reaction, formation of byproducts, or suboptimal reaction conditions. A key byproduct to consider is 2,4-dithiobiuret, the formation of which is favored by longer reaction times.[1] Additionally, unreacted N-cyanoguanidine may also be present in your final product.

Q2: How does reaction time impact the yield and purity of my product?

A2: Reaction time is a critical parameter. While a longer reaction time can drive the consumption of the starting material, it can also promote the formation of byproducts. For instance, in the synthesis of this compound, extending the reaction time to 100 hours can increase the yield of the byproduct 2,4-dithiobiuret to 15-18%, while the yield of this compound may decrease to 25-35%.[1] It is crucial to monitor the reaction progress to find the optimal balance.

Q3: What is the recommended temperature for this reaction, and how does it affect the outcome?

A3: The reaction is typically conducted at elevated temperatures, for instance, in the range of 65-80°C.[1] Maintaining the correct temperature is vital. In related syntheses, such as the production of thiourea from calcium cyanamide, high heat of reaction can promote the formation of undesirable byproducts like dicyandiamide.[2][3] Therefore, careful temperature control is necessary to minimize side reactions.

Q4: I am observing the formation of a significant amount of black particulate matter in my reaction mixture. What is this and how can I remove it?

A4: The formation of finely divided black particles is a common observation in this reaction.[1] These are typically suspended impurities. They can be removed by rapid filtration of the reaction mixture under reduced pressure after making the solution strongly alkaline.[1]

Q5: My product is difficult to crystallize directly from the reaction mixture. What can I do?

A5: Successful crystallization depends on using the minimum necessary volume of the solvent (e.g., water) to ensure the product crystallizes upon cooling.[1] If the volume of water is too low, it can lead to the blockage of the H₂S delivery tube with crystalline material, especially in the initial stages when the concentration of the less soluble N-cyanoguanidine is high.[1]

Data Presentation

Table 1: Influence of Reaction Time on Product Yield in this compound Synthesis

Reaction Time (hours)This compound Yield (%)2,4-Dithiobiuret Yield (%)Reference
37-42Not specified, but implied as optimalNot specified, but implied as minimal[1]
10025-3515-18[1]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound from N-Cyanoguanidine and H₂S

This protocol is adapted from an established procedure and includes troubleshooting checkpoints.[1]

  • Reaction Setup: In a suitable reaction flask, dissolve 0.5 mole of N-cyanoguanidine in the minimum amount of water (approximately 200 ml) required for dissolution at the reaction temperature.

  • Gas Introduction: Pass a slow, steady stream of hydrogen sulfide (H₂S) gas through the solution. A rate of 3-4 bubbles per second is recommended.[1]

  • Temperature Control: Maintain the reaction temperature at 75°C for the first 12 hours, then reduce it to 65-70°C for an additional 25-30 hours.

  • Reaction Monitoring (Troubleshooting Checkpoint): Monitor the reaction progress periodically by taking small aliquots and analyzing them (e.g., by TLC or HPLC) to determine the optimal reaction time that maximizes the desired product and minimizes byproduct formation.

  • Work-up:

    • Cool the reaction mixture to 45°C while continuing the H₂S stream.

    • Make the solution strongly alkaline by adding 15 ml of 40% aqueous sodium hydroxide.

    • Rapidly filter the deep yellow liquid under reduced pressure to remove any suspended black impurities.

  • Crystallization: Allow the filtrate to cool to induce crystallization of the product. If crystallization is slow or incomplete, it may indicate that too much solvent was used initially.

  • Product Isolation and Purification: Collect the crystalline product by filtration. The filtrate may contain byproducts like 2,4-dithiobiuret. The crude product can be recrystallized from boiling water to improve purity.[1]

Mandatory Visualization

Troubleshooting_Workflow start Low Yield Observed check_byproducts Analyze for Byproducts (e.g., 2,4-dithiobiuret, unreacted starting material) start->check_byproducts check_conditions Review Reaction Conditions start->check_conditions optimize_time Optimize Reaction Time check_byproducts->optimize_time High byproduct concentration optimize_temp Adjust Temperature check_conditions->optimize_temp Suboptimal temperature optimize_solvent Adjust Solvent Volume check_conditions->optimize_solvent Crystallization issues monitor_reaction Implement In-Process Monitoring (e.g., TLC, HPLC) optimize_time->monitor_reaction optimize_temp->monitor_reaction optimize_solvent->monitor_reaction successful_yield Improved Yield monitor_reaction->successful_yield

Caption: Troubleshooting workflow for addressing low yield.

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction NCG N-Cyanoguanidine This compound This compound (Desired Product) NCG->this compound + H₂S H2S H₂S H2S->this compound Dithiobiuret 2,4-Dithiobiuret (Byproduct) This compound->Dithiobiuret Prolonged Reaction Time

Caption: Reaction scheme showing the desired product and a key byproduct.

References

Catalyst Selection for Efficient Guanylthiourea Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of guanylthiourea. The following information is designed to address specific challenges encountered during experimentation, with a focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems used for this compound synthesis?

The synthesis of this compound from dicyandiamide (B1669379) and hydrogen sulfide (B99878) can be performed with or without a catalyst. However, catalytic systems are often employed to improve reaction rates, yield, and purity. Common catalytically-acting additives include amines (primary, secondary, and tertiary), ammonia (B1221849), and elemental sulfur.[1] These are typically used in a solvent such as N-alkylpyrrolidone (e.g., N-methylpyrrolidone).[1][2]

Q2: What is the main byproduct in this compound synthesis and how can its formation be minimized?

A common byproduct that compromises the yield and purity of this compound is dithiobiuret.[1] The formation of this and other undesired by-products can be substantially suppressed by using a suitable catalytic system, such as ammonia and/or elemental sulfur in N-alkylpyrrolidone.[1]

Q3: Can the synthesis be performed without a catalyst?

Yes, this compound can be synthesized without a catalyst, for instance, by the prolonged interaction of saturated aqueous hydrogen sulfide with N-cyanoguanidine at elevated temperatures (60-80°C).[3] However, these methods can result in lower yields and the formation of byproducts. A catalyst-free, one-pot method has also been described for crosslinking this compound with hexamethylene diisocyanate (HDI).[4][5]

Q4: What are the advantages of using N-alkylpyrrolidone as a solvent?

N-alkylpyrrolidone, such as N-methylpyrrolidone, is an effective reaction medium for the reaction of dicyandiamide with hydrogen sulfide.[1] It facilitates the reaction and allows for the formation of an addition compound of this compound and N-alkylpyrrolidone, which can be isolated and then decomposed to yield pure this compound.[1] This process helps in separating the product from the reaction mixture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Expected Outcome
Low Yield Inefficient reaction between dicyandiamide and hydrogen sulfide.Introduce a catalytically-acting additive. Ammonia (0.2 to 1.5% by weight relative to dicyandiamide) and/or elemental sulfur (0.5 to 3.0% by weight) have proven effective.[1]Increased reaction rate and higher yield of this compound.
Formation of byproducts like dithiobiuret.Utilize a catalyst system of ammonia and/or elemental sulfur in N-alkylpyrrolidone to suppress side reactions.[1] Recycling the mother liquor can also have a strong catalytic influence and improve yield.[1]Improved purity and yield of the desired product.
Product Contamination with Dithiobiuret Side reactions occurring during the synthesis.The use of specific catalysts like ammonia and elemental sulfur significantly suppresses the formation of undesired by-products.[1]Higher purity of the final this compound product.
Slow Reaction Rate Lack of catalytic activation.The addition of primary, secondary, or tertiary amines (e.g., ethylamine, diethylamine, tributylamine), ammonia, or elemental sulfur can accelerate the reaction.[1]A significant reduction in reaction time, from over 10 hours to as short as 3 to 4.5 hours under optimal conditions.[1]
Difficulty in Product Isolation The product is sparingly soluble in the reaction medium, making direct isolation challenging.In N-alkylpyrrolidone, an addition compound with this compound is formed, which can be crystallized by cooling. This intermediate can then be treated with an organic solvent like toluene (B28343) to recover the pure this compound.[1]Simplified and more efficient product isolation with high purity.

Experimental Protocols

Catalytic Synthesis of this compound using Ammonia and Elemental Sulfur

This protocol is based on the process described in patent CA2052919A1.[1]

Materials:

  • Dicyandiamide

  • N-methylpyrrolidone (NMP)

  • Toluene

  • Ammonia

  • Elemental Sulfur

  • Hydrogen Sulfide (can be mixed with an inert gas or carbon dioxide)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, condenser, and gas inlet, combine dicyandiamide, N-methylpyrrolidone, and toluene.

  • Catalyst Addition: Add the specified amount of ammonia (e.g., 0.2-1.5% by weight of dicyandiamide) and/or elemental sulfur (e.g., 0.5-3.0% by weight of dicyandiamide) to the reaction mixture.

  • Reaction with Hydrogen Sulfide: Heat the mixture and pass a stream of hydrogen sulfide through it. The reaction temperature and time will depend on the specific catalyst system and desired conversion rate (optimal reaction times can be between 3 to 4.5 hours).

  • Isolation of the Intermediate: After the reaction is complete, cool the mixture to crystallize the addition product of this compound and N-methylpyrrolidone. The crystals can be filtered and washed with a small amount of the solvent mixture.

  • Decomposition of the Intermediate: The isolated addition product is then treated with an organic solvent, such as hot toluene, to decompose it.

  • Final Product Recovery: The this compound is recovered as a solid residue after the decomposition step. It can be further purified by washing or recrystallization if necessary. The final product can be obtained as a practically colorless product with a purity of more than 98%.[1]

Visualizations

Logical Workflow for Catalyst Selection and Troubleshooting

Catalyst_Selection_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Catalyst-based Solutions Start Start Synthesis: Dicyandiamide + H2S Reaction Reaction Conditions Start->Reaction Analysis Analyze Product: Yield & Purity Reaction->Analysis SlowReaction Problem: Slow Reaction Rate Reaction->SlowReaction Long Reaction Time LowYield Problem: Low Yield Analysis->LowYield Yield < Target ImpureProduct Problem: Impure Product (e.g., Dithiobiuret) Analysis->ImpureProduct Purity < Target End End Analysis->End Yield & Purity OK AddCatalyst Introduce Catalyst: - Amines - Ammonia - Elemental Sulfur LowYield->AddCatalyst RecycleMotherLiquor Recycle Mother Liquor LowYield->RecycleMotherLiquor ImpureProduct->AddCatalyst SlowReaction->AddCatalyst AddCatalyst->Reaction Optimize OptimizeSolvent Use N-Alkylpyrrolidone as Solvent OptimizeSolvent->Reaction Optimize RecycleMotherLiquor->Reaction Optimize

Caption: Troubleshooting workflow for this compound synthesis.

General Reaction Pathway for Catalytic this compound Synthesis

Reaction_Pathway Reactants Dicyandiamide + H2S Intermediate Intermediate Complex Reactants->Intermediate Reaction in N-Alkylpyrrolidone Product This compound Intermediate->Product Byproduct Dithiobiuret Intermediate->Byproduct Side Reaction Catalyst Catalyst (Amine, NH3, S) Catalyst->Intermediate Accelerates Formation Catalyst->Byproduct Suppresses Formation

Caption: Catalytic synthesis of this compound.

References

Thermal decomposition characteristics of Guanylthiourea during melting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the thermal decomposition characteristics of Guanylthiourea, particularly during its melting phase.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the thermal analysis of this compound.

Problem 1: Inconsistent Melting Point and Decomposition Onset

Symptoms:

  • Varying melting point values across different experiments.

  • Broad or poorly defined melting endotherm in the Differential Scanning Calorimetry (DSC) curve.

  • Inconsistent onset temperature of decomposition in Thermogravimetric Analysis (TGA).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Heating Rate Effects The decomposition of this compound is known to be influenced by the heating rate. A faster heating rate can lead to a higher apparent melting and decomposition temperature. It is recommended to use a slow heating rate (e.g., 5-10 °C/min) for better resolution of melting and decomposition events.
Sample Impurities Impurities can broaden the melting range and lower the decomposition temperature. Ensure the purity of the this compound sample. Recrystallization may be necessary to remove impurities.
Sample Packing Poor thermal contact due to inconsistent sample packing in the crucible can lead to variations in temperature measurements. Ensure the sample is finely ground and evenly packed in the bottom of the crucible.
Atmosphere Control The presence of oxygen can influence the decomposition pathway. Conduct experiments under a controlled inert atmosphere (e.g., nitrogen or argon) to ensure reproducibility.

Logical Flow for Troubleshooting Inconsistent Melting Point:

G start Inconsistent Melting/Decomposition Temperature check_heating_rate Verify Heating Rate (Recommended: 5-10 °C/min) start->check_heating_rate check_purity Assess Sample Purity (Consider Recrystallization) check_heating_rate->check_purity check_packing Examine Sample Packing in Crucible check_purity->check_packing check_atmosphere Confirm Inert Atmosphere Control check_packing->check_atmosphere resolve Consistent Results check_atmosphere->resolve

Caption: Troubleshooting workflow for inconsistent thermal analysis results.

Problem 2: Unidentified Peaks in TGA/DSC or Evolved Gas Analysis

Symptoms:

  • Unexpected mass loss steps in the TGA curve.

  • Additional thermal events (peaks or shoulders) in the DSC curve.

  • Detection of unexpected molecules by mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) coupled with TGA.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Sample Contamination Solvents or other contaminants can introduce additional thermal events. Ensure the sample is thoroughly dried and free from any residual solvents or contaminants.
Reaction with Crucible Material At elevated temperatures, this compound or its decomposition products may react with the crucible material (e.g., aluminum). Consider using an inert crucible material such as platinum or ceramic.
Secondary Decomposition Reactions Primary decomposition products may undergo further reactions at higher temperatures, leading to additional mass loss and thermal events. Analyze the evolved gases at different temperature ranges to identify the sequence of decomposition.
Instrument Artifacts Ghost peaks or baseline drift can be caused by instrument contamination or improper calibration. Run a blank experiment with an empty crucible to identify any instrumental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point and decomposition temperature of this compound?

A1: this compound typically melts in the range of 160-164 °C.[1][2] Decomposition is often observed to occur concurrently with or immediately following melting. The exact decomposition temperature can be influenced by factors such as the heating rate and the purity of the sample.

Q2: What are the primary gaseous products expected from the thermal decomposition of this compound?

A2: While specific studies on the evolved gases from this compound are limited, based on its chemical structure and studies of similar compounds like thiourea, the expected primary decomposition products include:

  • Ammonia (NH₃)

  • Hydrogen Sulfide (H₂S)

  • Cyanamide (CH₂N₂) or its derivatives

  • Carbon Disulfide (CS₂)

Under oxidative conditions, oxides of nitrogen (NOx) and sulfur (SOx) may also be formed.

Q3: How can I obtain high-resolution data for the overlapping melting and decomposition events?

A3: To better resolve overlapping thermal events, consider the following:

  • Use a low heating rate: A heating rate of 1-2 °C/min can help separate the melting endotherm from the initial decomposition.

  • Modulated Temperature DSC (MT-DSC): This technique can separate the reversible heat flow (melting) from the non-reversible heat flow (decomposition).

  • High-resolution TGA: Some TGA instruments offer a dynamic heating rate that slows down during mass loss events, providing better resolution of decomposition steps.

Q4: What are the key safety precautions when studying the thermal decomposition of this compound?

A4: The thermal decomposition of this compound can release toxic and irritating gases, including ammonia, hydrogen sulfide, and nitrogen/sulfur oxides.[1][2][3] Therefore, it is crucial to:

  • Conduct all experiments in a well-ventilated area, preferably within a fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ensure the exhaust from the thermal analysis instrument is properly vented.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for analyzing the thermal decomposition of this compound using TGA and DSC.

1. Instrument Preparation:

  • Ensure the TGA and DSC instruments are calibrated for temperature and heat flow.
  • Purge the system with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

2. Sample Preparation:

  • Accurately weigh 3-5 mg of finely ground this compound into a clean, tared TGA/DSC crucible (platinum or alumina (B75360) is recommended).
  • Ensure the sample forms a thin, even layer at the bottom of the crucible.

3. Experimental Conditions:

  • Temperature Program:
  • Equilibrate at 30 °C.
  • Ramp up to 300 °C at a heating rate of 10 °C/min.
  • Atmosphere: Nitrogen, 50 mL/min.

4. Data Analysis:

  • TGA Curve: Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss for each decomposition step.
  • DSC Curve: Identify the melting endotherm (onset and peak temperatures) and any endothermic or exothermic events associated with decomposition.

Experimental Workflow for TGA-DSC Analysis:

G cluster_prep Preparation cluster_analysis Analysis cluster_output Output instrument_prep Instrument Calibration & Purging sample_prep Sample Weighing & Loading instrument_prep->sample_prep run_experiment Execute TGA-DSC Temperature Program sample_prep->run_experiment data_analysis Analyze TGA (Mass Loss) & DSC (Heat Flow) Data run_experiment->data_analysis results Decomposition Profile & Thermal Events data_analysis->results

Caption: Workflow for TGA-DSC analysis of this compound.

Protocol 2: Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

This protocol describes the identification of gaseous decomposition products.

1. Instrument Setup:

  • Couple the TGA instrument to a Mass Spectrometer (MS) or FTIR spectrometer via a heated transfer line.
  • Ensure the transfer line is heated to a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250 °C).
  • Calibrate the MS and/or FTIR as per the manufacturer's instructions.

2. TGA Experimental Conditions:

  • Follow the TGA experimental conditions outlined in Protocol 1.

3. EGA Data Acquisition:

  • Set the MS to scan a relevant mass range (e.g., m/z 10-200) continuously throughout the TGA experiment.
  • For FTIR, continuously collect infrared spectra of the evolved gas stream.

4. Data Analysis:

  • Correlate the evolution of specific gases (identified by their mass spectra or IR spectra) with the mass loss events observed in the TGA data.
  • Plot the ion current for specific m/z values or the absorbance at specific wavenumbers as a function of temperature to create evolved gas profiles.

Quantitative Data Summary

The following tables summarize the expected thermal decomposition characteristics of this compound based on available data and analysis of related compounds.

Table 1: Thermal Decomposition Data for this compound (Illustrative)

ParameterValue
Melting Point (Tₘ)~160-164 °C
Onset of Decomposition (Tₒ)~165-175 °C
Peak Decomposition Temperature (Tₚ)~180-200 °C
Major Mass Loss Stage165-250 °C
Residual Mass at 300 °C< 10%

Note: The values in this table are illustrative and can vary depending on the experimental conditions.

Table 2: Potential Evolved Gas Species during Thermal Decomposition

Temperature Range (°C)Potential Evolved SpeciesIdentification Method
160 - 200NH₃, H₂S, CH₂N₂TGA-MS, TGA-FTIR
200 - 250CS₂, (CN)₂, further fragmentation productsTGA-MS, Py-GC-MS

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult primary literature and conduct their own risk assessments before performing any experiments.

References

Enhancing the exchange rates of dynamic bonds in Guanylthiourea polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Guanylthiourea (GTU) polymers. The focus is on enhancing and characterizing the exchange rates of the dynamic bonds within these polymers.

Frequently Asked Questions (FAQs)

Q1: What are this compound (GTU) polymers and what makes their bonds "dynamic"?

This compound-based polymers are thermosetting materials that possess dynamic covalent bonds. These bonds, primarily based on the this compound structure, can undergo reversible breaking and reformation in response to external stimuli like heat. This dynamic nature allows for properties such as self-healing, malleability, and reprocessability, which are not typical of traditional thermoset polymers. The unique structure of this compound, combining both thiourea (B124793) and guanidine (B92328) functionalities, contributes to the dynamic behavior of the polymer network.

Q2: What are the key factors that influence the exchange rate of dynamic bonds in GTU polymers?

The rate of dynamic bond exchange in GTU and similar polymers is primarily influenced by:

  • Temperature: Higher temperatures generally increase the rate of bond exchange by providing the necessary activation energy for the dissociation and association of the dynamic bonds.[1][2]

  • Catalysts: The presence of certain catalysts can significantly accelerate the exchange reactions. For instance, in related urea-based systems, zinc salts have been shown to mediate the dynamic nature of the urea (B33335) bond.[3] For thiol-thioester bond exchange, the nucleophilicity of the catalyst can tune the exchange timescale over several orders of magnitude.[4]

  • Solvent: The polarity of the solvent can affect the exchange rate.

  • Steric Hindrance: The molecular structure surrounding the dynamic bond can influence its accessibility and, therefore, the rate of exchange.

Q3: How can I measure the exchange rate of dynamic bonds in my GTU polymer network?

Two primary methods for characterizing the dynamic bond exchange are:

  • Stress Relaxation Analysis: This technique measures the decay of stress in a material under a constant strain. A faster stress relaxation rate indicates a more rapid dynamic bond exchange. This can be performed using a dynamic mechanical analyzer (DMA).[5][6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional exchange spectroscopy (2D EXSY) is a powerful, non-invasive technique to study the chemical exchange processes at the molecular level. By observing cross-peaks between exchanging sites, it's possible to quantify the rate of dynamic bond exchange.[10][11][12][13][14]

Q4: What are the potential applications of GTU polymers in drug development?

The dynamic nature of GTU polymers makes them promising candidates for various drug delivery applications. Their ability to respond to stimuli could be harnessed for controlled release of therapeutic agents. For instance, a temperature-sensitive GTU polymer matrix could be designed to release a drug at a specific physiological temperature. Furthermore, their self-healing properties could be beneficial for the longevity and stability of implantable drug delivery devices.

Troubleshooting Guides

Polymer Synthesis
Issue Possible Causes Troubleshooting Steps
Low Molecular Weight or Incomplete Polymerization 1. Impure monomers. 2. Incorrect stoichiometry of reactants (e.g., this compound to diisocyanate ratio). 3. Insufficient reaction time or temperature. 4. Presence of moisture or other inhibitors. 5. Inactive or poisoned catalyst.1. Purify monomers before use. 2. Carefully measure and ensure precise stoichiometry of all reactants.[15][16] 3. Optimize reaction time and temperature based on literature or preliminary experiments. 4. Ensure all glassware is dry and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).[15] 5. Use a fresh, active catalyst and ensure no impurities are present that could poison it.[15]
Gelation Occurs Too Quickly or is Uncontrolled 1. Reaction temperature is too high. 2. Catalyst concentration is too high. 3. High concentration of multifunctional monomers leading to rapid crosslinking.1. Lower the reaction temperature to slow down the polymerization rate. 2. Reduce the amount of catalyst used. 3. Adjust the monomer feed ratio or use a solvent to control the concentration.
Polymer is Brittle 1. High crosslink density. 2. Incomplete reaction leaving unreacted functional groups. 3. Use of rigid monomers.1. Reduce the amount of crosslinking agent or use monomers that lead to a lower crosslink density. 2. Ensure the reaction goes to completion by extending the reaction time or increasing the temperature towards the end of the reaction. 3. Incorporate more flexible monomer units into the polymer backbone.
Poor Solubility of the Final Polymer (when expecting a soluble prepolymer) 1. Unintended crosslinking. 2. Polymer has a very high molecular weight.1. Re-evaluate the functionality of the monomers and reaction conditions to avoid side reactions that could lead to crosslinking. 2. Control the molecular weight by adjusting the stoichiometry or using a chain stopper.[16]
Dynamic Bond Exchange Characterization
Issue Possible Causes Troubleshooting Steps
No Significant Stress Relaxation Observed 1. The experimental temperature is too low to activate the dynamic bond exchange. 2. The dynamic bonds are not present or are not accessible. 3. The timescale of the experiment is too short.1. Increase the temperature of the stress relaxation experiment.[17] 2. Verify the chemical structure of the polymer to confirm the presence of this compound linkages. 3. Extend the duration of the stress relaxation measurement.
Inconsistent or Noisy Stress Relaxation Data 1. Poor sample clamping in the DMA. 2. Sample slipping during the experiment. 3. Thermal instability during the measurement.1. Ensure the sample is securely clamped according to the instrument's guidelines. 2. Check for any signs of sample slippage and re-clamp if necessary. 3. Allow the instrument to thermally equilibrate at the set temperature before starting the measurement.
No Cross-Peaks in 2D EXSY NMR Spectrum 1. The exchange rate is too slow or too fast for the NMR timescale. 2. The mixing time (D8) in the pulse sequence is not optimized. 3. Low concentration of the polymer sample.1. Adjust the temperature of the NMR experiment to bring the exchange rate into the observable window. 2. Systematically vary the mixing time to find the optimal value for observing exchange cross-peaks.[10] 3. Increase the concentration of the polymer solution for better signal-to-noise.
Overlapping Peaks in NMR Spectrum 1. Poor spectral resolution. 2. Complex polymer structure with many similar chemical environments.1. Optimize the shimming of the NMR spectrometer. 2. Use higher field NMR instruments for better spectral dispersion. Consider using 2D correlation experiments (like COSY and HSQC) to aid in peak assignment.[13]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical trends observed in polymers with dynamic bonds, as specific data for this compound polymers is emerging. These tables are for illustrative purposes to guide experimental design.

Table 1: Effect of Temperature on Stress Relaxation Time

Temperature (°C)Characteristic Relaxation Time (τ) (s)
1001800
120600
140150
16030

Table 2: Effect of Catalyst Concentration on Bond Exchange Rate Constant

Catalyst Concentration (mol%)Exchange Rate Constant (k) (s⁻¹)
00.01
0.10.25
0.51.50
1.05.20

Experimental Protocols

Protocol 1: Synthesis of a this compound-Hexamethylene Diisocyanate (HDI) Polymer Network

Materials:

  • This compound (GTU)

  • Hexamethylene diisocyanate (HDI)[18][19]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Glass reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In the reaction vessel, dissolve a specific molar amount of this compound in anhydrous DMF under a nitrogen atmosphere.

  • Heat the solution to the desired reaction temperature (e.g., 80 °C) with constant stirring.

  • Slowly add an equimolar amount of Hexamethylene diisocyanate (HDI) dropwise to the stirred GTU solution.

  • Continue the reaction at the set temperature for a specified time (e.g., 4-6 hours) until a viscous solution is formed.

  • Pour the resulting polymer solution into a Teflon mold and cure it in an oven at a specific temperature (e.g., 100 °C) for an extended period (e.g., 12-24 hours) to ensure complete crosslinking.

  • After curing, cool the polymer to room temperature and carefully remove it from the mold.

Protocol 2: Stress Relaxation Measurement

Equipment:

  • Dynamic Mechanical Analyzer (DMA) with a tensile or compression clamp

Procedure:

  • Cut a rectangular or cylindrical sample of the GTU polymer with precise dimensions.

  • Mount the sample securely in the DMA clamp.

  • Equilibrate the sample at the desired testing temperature within the DMA chamber.

  • Apply a constant strain to the sample (e.g., 1-5% strain) as rapidly as possible.[5]

  • Hold the strain constant and record the stress as a function of time.

  • Continue the measurement until the stress reaches a plateau or for a predetermined duration.

  • The characteristic relaxation time (τ) is typically defined as the time it takes for the stress to decay to 1/e (approximately 37%) of its initial value.

Protocol 3: 2D EXSY NMR for Exchange Rate Determination

Equipment:

  • High-resolution NMR spectrometer

Procedure:

  • Dissolve the GTU polymer in a suitable deuterated solvent (e.g., DMSO-d6) to prepare a concentrated solution.

  • Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of the exchanging protons.

  • Set up a 2D EXSY experiment using the appropriate pulse sequence (e.g., noesyesgpph).[12]

  • Optimize the spectral width to include all signals of interest.

  • Set the mixing time (D8). This is a critical parameter and a series of experiments with varying mixing times (e.g., from 50 ms (B15284909) to 1 s) should be performed to find the optimal value for observing the exchange cross-peaks.[10]

  • Acquire the 2D EXSY spectrum. The presence of off-diagonal cross-peaks between two signals indicates that these protons are undergoing chemical exchange.

  • The intensity of the cross-peaks relative to the diagonal peaks can be used to quantify the exchange rate constant (k_ex).

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Monomers This compound + HDI Polymerization Step-Growth Polymerization Monomers->Polymerization Curing Thermal Curing Polymerization->Curing GTU_Polymer Crosslinked GTU Polymer Curing->GTU_Polymer Stress_Relaxation Stress Relaxation (DMA) GTU_Polymer->Stress_Relaxation NMR 2D EXSY NMR GTU_Polymer->NMR Relaxation_Time Calculate Relaxation Time (τ) Stress_Relaxation->Relaxation_Time Exchange_Rate Determine Exchange Rate (k_ex) NMR->Exchange_Rate Relaxation_Time->Exchange_Rate Correlation

Caption: Workflow for synthesis and characterization of dynamic GTU polymers.

Troubleshooting_Logic Start Experiment Issue Low_MW Low Molecular Weight? Start->Low_MW No_Relaxation No Stress Relaxation? Start->No_Relaxation Check_Stoichiometry Verify Stoichiometry Low_MW->Check_Stoichiometry Yes Purify_Monomers Purify Monomers Check_Stoichiometry->Purify_Monomers Optimize_Conditions Optimize Time/Temp Purify_Monomers->Optimize_Conditions Increase_Temp Increase Temperature No_Relaxation->Increase_Temp Yes Check_Structure Confirm Polymer Structure Increase_Temp->Check_Structure

Caption: Logic diagram for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Guanylthiourea: HPLC vs. Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and research compounds is paramount. This guide provides a detailed comparison of two common analytical methods for determining the purity of guanylthiourea: High-Performance Liquid Chromatography (HPLC) and neutralization titration. We present detailed experimental protocols and supporting experimental data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, a reverse-phase HPLC method is a suitable approach for purity determination and impurity profiling.

Experimental Protocol: HPLC Method

Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Value
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 5-95% B; 10-15 min, 95% B; 15.1-20 min, 5% B
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Reagent and Sample Preparation:

  • Diluent: Mobile Phase A

  • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard and dissolve in 50 mL of diluent to obtain a concentration of 0.5 mg/mL.

  • Sample Preparation: Accurately weigh about 25 mg of the this compound sample and dissolve in 50 mL of diluent to obtain a concentration of 0.5 mg/mL.

Analysis: Inject the diluent (as a blank), the standard preparation, and the sample preparation into the chromatograph. Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main analyte in the sample to that of the standard.

Performance Data (Representative)

The following table summarizes typical performance characteristics for a validated HPLC method for this compound.

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01%
Limit of Quantitation (LOQ) 0.03%

Note: This data is representative and may vary depending on the specific instrumentation and experimental conditions.

Neutralization Titration Analysis

Neutralization titration is a classic analytical technique used to determine the concentration of an acidic or basic substance. This compound, being a basic compound, can be assayed by titration with a standardized acid.

Experimental Protocol: Neutralization Titration

Objective: To determine the purity of this compound by non-aqueous acid-base titration.

Apparatus:

  • Burette (50 mL)

  • Analytical balance

  • Magnetic stirrer

  • pH meter with a suitable electrode

Reagents:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid

  • Solvent: Glacial acetic acid

  • Indicator: Crystal violet indicator (0.5% w/v in glacial acetic acid) or potentiometric endpoint detection.

Procedure:

  • Accurately weigh about 0.1 g of the this compound sample.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator. The solution will appear violet.

  • Titrate with 0.1 N perchloric acid until the color of the solution changes from violet to blue-green (visual endpoint) or to the inflection point determined potentiometrically.

  • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

Calculation:

Where:

  • V_sample = Volume of titrant consumed by the sample (mL)

  • V_blank = Volume of titrant consumed by the blank (mL)

  • N = Normality of the perchloric acid titrant

  • E = Equivalent weight of this compound (118.16 g/mol )

  • W = Weight of the sample (mg)

Performance Data (Representative)

The following table summarizes typical performance characteristics for a validated titration method for this compound.

ParameterResult
Accuracy (% Recovery) 99.0% - 101.0%
Precision (% RSD) < 1.0%

Note: This data is representative and may vary depending on the specific instrumentation and experimental conditions.

Method Comparison

FeatureHPLCNeutralization Titration
Specificity High (can separate and quantify impurities)Low (measures total basicity)
Sensitivity High (can detect trace impurities)Moderate
Information Provided Purity and impurity profileOverall purity (as a base)
Equipment Cost HighLow
Analysis Time per Sample Longer (due to run time)Shorter
Solvent Consumption HighModerate
Technical Skill Required HighModerate

Logical Workflow for Purity Analysis

The following diagram illustrates a logical workflow for selecting an appropriate method for this compound purity analysis.

This compound Purity Analysis Workflow This compound Purity Analysis Workflow start Define Analytical Need impurity_profiling Impurity Profiling Required? start->impurity_profiling hplc Use HPLC Method impurity_profiling->hplc Yes titration Use Titration Method impurity_profiling->titration No (Assay Only) end Report Purity hplc->end titration->end

Caption: Workflow for selecting an analytical method for this compound purity.

HPLC Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC Analysis Workflow HPLC Analysis Workflow sample_prep Sample and Standard Preparation injection Inject Samples and Standards sample_prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection data_analysis Data Acquisition and Peak Integration detection->data_analysis calculation Purity Calculation data_analysis->calculation report Generate Report calculation->report

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

Both HPLC and neutralization titration are valuable techniques for assessing the purity of this compound. The choice of method depends on the specific requirements of the analysis.

  • HPLC is the preferred method when detailed information about impurities is required, offering high specificity and sensitivity. It is the method of choice for quality control during drug development and for stability studies.

  • Neutralization titration is a simple, cost-effective, and rapid method for determining the overall purity of this compound as a basic compound. It is well-suited for routine quality control of the bulk substance where a detailed impurity profile is not necessary.

For comprehensive quality assessment, a combination of both techniques can be employed, with titration providing a rapid assay of the main component and HPLC providing a detailed impurity profile.

A Comparative Guide to Guanylthiourea and its Analogs as Corrosion Inhibitors: An Electrochemical Impedance Spectroscopy Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of guanylthiourea and other thiourea (B124793) derivatives as corrosion inhibitors, with a focus on data obtained from Electrochemical Impedance Spectroscopy (EIS). EIS is a powerful non-destructive technique that provides detailed information about the corrosion processes occurring at the metal/electrolyte interface and the effectiveness of inhibitor films.[1] This document summarizes key performance indicators, outlines detailed experimental protocols for EIS analysis, and visualizes the underlying mechanisms of corrosion inhibition.

Performance Comparison of Thiourea Derivatives

The efficacy of a corrosion inhibitor is primarily evaluated by its ability to increase the charge transfer resistance (Rct) and decrease the double-layer capacitance (Cdl) of the metal-electrolyte interface. A higher Rct value indicates a slower corrosion rate, while a lower Cdl value suggests the formation of a protective inhibitor film on the metal surface. The inhibition efficiency (IE%) is a key metric calculated from these parameters.

While direct comparative studies of this compound against a wide range of other inhibitors under identical conditions are limited in the readily available literature, this section presents a compilation of EIS data for various thiourea derivatives to provide a comparative context for the expected performance of this compound.

Table 1: EIS Parameters for Various Thiourea Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl

InhibitorConcentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)IE (%)Reference
Blank-771900-[2]
Phenylthiourea (PTU)5 x 10⁻³--98.96[3]
1,3-diisopropyl-2-thiourea (ITU)5 x 10⁻³--92.65[3]
N-phenylthiourea---94.95[4]
Thiourea + ZnCl20.0006--81.45[5]
Thiourea0.0006--61.68[5]

Note: The data presented in this table are compiled from different studies and may have been obtained under slightly varying experimental conditions. Direct comparison should be made with caution.

Table 2: Comparative Inhibition Efficiencies of Thiourea Derivatives

InhibitorMaximum Inhibition Efficiency (%)Corrosive MediumReference
1-phenyl-2-thiourea (PTU)98.961.0 M HCl[3]
Bis thiourea phthalato nickel (II) complex95.230.1 M HCl[6][7]
N-phenylthiourea94.951.0 M HCl[4]
1,3-diisopropyl-2-thiourea (ITU)92.651.0 M HCl[3]

Experimental Protocols

The following section details a generalized experimental protocol for evaluating the corrosion inhibition performance of compounds like this compound using Electrochemical Impedance Spectroscopy.

Materials and Electrode Preparation
  • Working Electrode (WE): Mild steel coupons with a defined exposed surface area. The surface should be prepared by grinding with successively finer grades of emery paper, followed by rinsing with distilled water and acetone, and finally drying.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode (CE): Platinum foil or graphite (B72142) rod with a surface area larger than the working electrode.

  • Corrosive Medium: Typically 1 M HCl or 0.5 M H₂SO₄ solution.

  • Inhibitor Solutions: Solutions of this compound and other inhibitors prepared in the corrosive medium at various concentrations.

Electrochemical Measurements

All electrochemical experiments are performed using a potentiostat/galvanostat with a frequency response analyzer.

  • Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is monitored for a period (e.g., 30-60 minutes) until a stable potential is reached.[7]

  • Electrochemical Impedance Spectroscopy (EIS):

    • EIS measurements are performed at the stable OCP.

    • A small amplitude AC voltage (e.g., 10 mV) is applied over a frequency range, typically from 100 kHz down to 10 mHz.[8]

    • The impedance data is recorded and presented as Nyquist and Bode plots.

    • The experimental data is then fitted to an appropriate equivalent electrical circuit to determine the electrochemical parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[2]

Data Analysis and Interpretation
  • The inhibition efficiency (IE%) is calculated from the charge transfer resistance values using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

  • The decrease in the Cdl value in the presence of the inhibitor is attributed to the adsorption of inhibitor molecules on the metal surface.[8]

Mechanism of Corrosion Inhibition

The corrosion inhibition of steel by thiourea derivatives, including this compound, is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface. This adsorption process forms a protective film that isolates the metal from the corrosive environment.

The adsorption can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor molecules.

  • Chemisorption: Covalent bonding between the lone pairs of electrons of sulfur and nitrogen atoms in the thiourea molecule and the vacant d-orbitals of iron atoms on the steel surface.[9]

The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition.

G cluster_prep Sample Preparation cluster_exp Electrochemical Experiment cluster_analysis Data Analysis P1 Mild Steel Coupon P2 Grinding & Polishing P1->P2 P3 Cleaning & Drying P2->P3 E1 Three-Electrode Cell Setup P3->E1 E2 OCP Stabilization E1->E2 E3 EIS Measurement E2->E3 A1 Nyquist & Bode Plots E3->A1 A2 Equivalent Circuit Fitting A1->A2 A3 Parameter Extraction (Rct, Cdl) A2->A3 A4 Inhibition Efficiency Calculation A3->A4

Fig. 1: Experimental workflow for EIS analysis.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_process Corrosion & Inhibition Process Metal Mild Steel Surface (Fe) Anodic Anodic Dissolution Fe → Fe²⁺ + 2e⁻ Metal->Anodic H H+ Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ H->Cathodic Cl Cl⁻ Inhibitor This compound Molecule Adsorption Inhibitor Adsorption Inhibitor->Adsorption Film Protective Film Formation Adsorption->Film Film->Metal Blocks Active Sites

Fig. 2: Corrosion inhibition mechanism.

References

Guanylthiourea: A Comparative Analysis of its Performance as an Organic Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of various organic compounds in preventing corrosion is paramount. This guide provides a comprehensive comparison of guanylthiourea's performance as a corrosion inhibitor against other established organic inhibitors, supported by experimental data from key scientific studies.

This compound, a derivative of thiourea (B124793), has garnered attention for its potential as an effective corrosion inhibitor for various metals and alloys, particularly in acidic environments. Its molecular structure, featuring multiple nitrogen and sulfur atoms, facilitates strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. This guide delves into the quantitative performance of this compound and compares it with other widely used organic corrosion inhibitors like thiourea and benzotriazole.

Performance Comparison: A Quantitative Overview

The effectiveness of a corrosion inhibitor is primarily evaluated by its inhibition efficiency (IE), which is determined through various experimental techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). The following tables summarize the performance of this compound in comparison to other organic inhibitors based on available literature.

Disclaimer: The data presented below is compiled from different studies. Direct comparison should be approached with caution as experimental conditions such as corrosive medium, temperature, and inhibitor concentration may vary between studies.

Table 1: Corrosion Inhibition Efficiency Data from Weight Loss Method
InhibitorConcentrationCorrosive MediumMetalInhibition Efficiency (%)Reference
Thiourea1000 mg/L5% HClCarbon SteelNot specified, but showed protective capacity[1]
N-cyclohexyl-N'-phenyl thiourea50 ppm0.1 N HClMild Steel>98[2]
Phenyl Thiourea2 mmol/L15% HCl20# Steel>83
Benzoyl Thiourea2 mmol/L15% HCl20# Steel>83 (better than Phenyl Thiourea)
1-phenyl-3-pyridin-4-ylmethyl-thiourea90 µM1 M HClMild Steel99[3][4]

Note: Specific weight loss data for this compound was not available in the reviewed literature. The table provides data for structurally related thiourea derivatives to offer a contextual comparison.

Table 2: Electrochemical Data from Potentiodynamic Polarization Studies
InhibitorConcentrationCorrosive MediumMetalInhibition Efficiency (%)Corrosion Current Density (Icorr) µA/cm²Reference
N-benzyl-N’-phenyl thiourea (BPTU)0.0004 mol/L0.1M HClMild Steel>97Data not specified
N-cyclohexyl-N’-phenyl thiourea (CPTU)0.0004 mol/L0.1M HClMild Steel>97Data not specified
Thiourea derivatives (MPTP & MPTMP)50 ppm15% HClMild Steel94.3 - 96.8Data not specified[5]
(8-methoxyquinolin-1-yl) methylbenzylammonium chloride20 mM1 M HClCopper96.238.11 x 10⁻⁷ A/cm²[6]

Note: Specific potentiodynamic polarization data for this compound was not available in the reviewed literature. The table includes data for other organic inhibitors to provide a comparative framework. Thiourea and its derivatives generally act as mixed-type inhibitors.[5][7]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
InhibitorConcentrationCorrosive MediumMetalInhibition Efficiency (%)Charge Transfer Resistance (Rct) Ω·cm²Reference
Thiourea + ZnCl20.0006 M0.5 M H2SO4Mild Steel81.45Data not specified[8]
N,N'-Dimethylthiourea-5% H₂SO₄1018 Mild SteelSuperior to ThioureaData not specified[9]
1-phenyl-3-pyridin-4-ylmethyl-thiourea90 µM1 M HClMild Steel~98 (from Tafel)Data not specified[3][4]

Note: Specific EIS data for this compound was not available in the reviewed literature. The data for related compounds suggests that the inhibition mechanism involves the formation of a protective film on the metal surface, leading to an increase in charge transfer resistance.

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of this compound and other thiourea derivatives is primarily attributed to their adsorption onto the metal surface. This adsorption process can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor molecule.

  • Chemisorption: Covalent bonding between the lone pair electrons of sulfur and nitrogen atoms in the inhibitor molecule and the vacant d-orbitals of the metal atoms.

The presence of multiple donor atoms (N and S) and the guanidinium (B1211019) group in this compound enhances its ability to adsorb strongly on the metal surface, forming a stable protective layer that impedes both anodic and cathodic reactions of the corrosion process.

G cluster_solution Corrosive Solution (e.g., HCl) H+ H+ Metal Fe H+->Metal Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ This compound This compound Molecule This compound->Metal Adsorption (Physisorption & Chemisorption) Fe2+ Fe²⁺ Metal->Fe2+ Anodic Dissolution

Caption: Corrosion inhibition mechanism of this compound on a metal surface.

Experimental Protocols

To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in this guide.

Weight Loss Method

The weight loss method is a straightforward gravimetric technique to determine the average corrosion rate over a period of exposure.[10]

  • Specimen Preparation: Metal coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.[10]

  • Immersion Test: The pre-weighed coupons are suspended in the corrosive solution with and without the inhibitor at a specified temperature for a set duration.[10]

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using appropriate solutions (e.g., inhibited acid). The coupons are then washed, dried, and re-weighed.[11]

  • Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

G start Start prep Prepare & Weigh Metal Coupon start->prep immerse Immerse in Corrosive Medium (with/without inhibitor) prep->immerse clean Remove, Clean & Dry Coupon immerse->clean reweigh Reweigh Coupon clean->reweigh calculate Calculate Weight Loss & Inhibition Efficiency reweigh->calculate end End calculate->end

Caption: Workflow for the weight loss corrosion inhibition test.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of anodic and cathodic reactions and helps determine the type of inhibitor (anodic, cathodic, or mixed).[12]

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[11]

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor), and the open-circuit potential (OCP) is allowed to stabilize.[7]

  • Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate (e.g., 0.167 mV/s).[12]

  • Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where Icorr₀ is the corrosion current density in the absence of the inhibitor, and Icorrᵢ is the corrosion current density in the presence of the inhibitor.

G start Start setup Three-Electrode Cell Setup start->setup stabilize Stabilize OCP setup->stabilize scan Potentiodynamic Scan stabilize->scan plot Generate Tafel Plot scan->plot calculate Determine Icorr & Calculate IE% plot->calculate end End calculate->end

Caption: Experimental workflow for potentiodynamic polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.[13][14]

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.[14]

  • Measurement: The system is allowed to stabilize at its OCP. A small amplitude AC potential (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[7][14]

  • Data Acquisition: The impedance response of the system is measured at each frequency and is typically represented as Nyquist and Bode plots.

  • Data Analysis: The impedance data is fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ is the charge transfer resistance in the presence of the inhibitor, and Rct₀ is the charge transfer resistance in the absence of the inhibitor.

Conclusion

While direct comparative data for this compound against other organic inhibitors under identical conditions is limited in the currently available literature, the information on structurally similar thiourea derivatives suggests that this compound holds significant promise as an effective corrosion inhibitor. Its molecular structure is conducive to forming a robust protective layer on metal surfaces. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies to further elucidate the performance of this compound relative to other established inhibitors. Future research focusing on direct, side-by-side comparisons will be invaluable in positioning this compound within the landscape of organic corrosion inhibitors.

References

Validating the Structure of Guanylthiourea: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide outlines the expected ¹H and ¹³C NMR spectral characteristics of guanylthiourea and presents a detailed experimental protocol for acquiring such data. By comparing the predicted spectra with the actual experimental data of thiourea (B124793) and N-acetylguanidine, researchers can effectively validate the chemical structure of synthesized this compound.

Structural and Spectral Comparison

This compound combines the structural features of both a guanidino and a thiourea group. This unique combination is expected to be reflected in its NMR spectra. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and compare them with the experimental data for thiourea and N-acetylguanidine.

Table 1: Comparative ¹H NMR Spectral Data (in DMSO-d₆)

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicity
This compound (Predicted) -NH₂ (thiourea)~7.0-8.0Broad Singlet
-NH- (thiourea)~8.0-9.0Broad Singlet
-NH₂ (guanidino)~6.0-7.0Broad Singlet
Thiourea (Experimental) -NH₂~7.2Broad Singlet
N-Acetylguanidine (Experimental) -NH₂6.84Broad Singlet
-NH-8.12Broad Singlet
-CH₃1.85Singlet

Table 2: Comparative ¹³C NMR Spectral Data (in DMSO-d₆)

CompoundCarbon AtomChemical Shift (δ) ppm
This compound (Predicted) C=S (thiocarbonyl)~180-185
C=N (guanidinyl)~155-160
Thiourea (Experimental) C=S (thiocarbonyl)181.95
N-Acetylguanidine (Experimental) C=O (carbonyl)175.4
C=N (guanidinyl)158.2
CH₃ (methyl)23.8

The predicted chemical shifts for this compound are based on the additive effects of the electron-withdrawing thiocarbonyl group and the electron-donating guanidino group. The protons attached to nitrogen atoms are expected to be broad singlets due to quadrupole broadening and chemical exchange. The thiocarbonyl carbon is expected to resonate at a significantly downfield chemical shift, a characteristic feature of this functional group.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data for structural validation.

Protocol for ¹H and ¹³C NMR Spectroscopy of Small Organic Molecules

1. Sample Preparation:

  • Weigh 5-10 mg of the purified, dry sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is a suitable solvent for all three compounds due to their polar nature.

  • Cap the NMR tube and gently vortex or sonicate the sample until it is fully dissolved. Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 0-16 ppm.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-220 ppm.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow and Logic for Structural Validation

The process of validating the structure of this compound using NMR spectroscopy follows a logical workflow, from sample preparation to final data analysis and comparison.

G Workflow for this compound Structure Validation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Comparative Analysis cluster_4 Conclusion A Synthesize and Purify this compound B Prepare NMR Sample (in DMSO-d6) A->B C Acquire 1H NMR Spectrum B->C Instrument Setup D Acquire 13C NMR Spectrum B->D Instrument Setup E Process Spectra (FT, Phasing, Calibration) C->E D->E F Assign Chemical Shifts and Multiplicities E->F G Compare Experimental Data with Predicted Values F->G H Compare with Spectra of Thiourea and N-Acetylguanidine F->H I Confirm this compound Structure G->I H->I

Caption: Workflow for the validation of this compound structure using NMR spectroscopy.

By following this comprehensive guide, researchers can systematically approach the structural validation of this compound. The combination of predictive analysis based on related compounds and rigorous experimental protocol provides a high degree of confidence in the final structural assignment, a critical step in drug development and chemical research.

A Comparative Study of Guanylthiourea and Its Derivatives in Polymer Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for advanced polymer networks with tunable properties, recyclability, and potential biomedical applications has led to the exploration of novel chemistries. Among these, guanylthiourea (GTU) and its derivatives are emerging as a promising class of building blocks. This guide provides a comparative analysis of polymer networks incorporating this compound, benchmarked against other thiourea- and guanidine-based systems. The information is supported by experimental data and detailed protocols to aid in research and development.

Performance Comparison of Polymer Networks

The unique structure of this compound, which combines both thiourea (B124793) and guanidine (B92328) moieties, imparts a distinct set of properties to polymer networks. These networks exhibit a balance of mechanical robustness and dynamic behavior, making them suitable for a range of applications, from recyclable thermosets to materials for biomedical use.

Mechanical Properties

The mechanical performance of a polymer network is a critical determinant of its application scope. The following table summarizes the key mechanical properties of a this compound-based network (GTUH) and compares it with other relevant polymer systems.

Polymer NetworkMonomers/CrosslinkersYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Citation(s)
This compound-based (GTUH-1.1) This compound (GTU), Hexamethylene diisocyanate (HDI)18224612.7[1]
Thiourea-based (Hindered) Thiocarbonyldiimidazole, Primary diamine, Secondary diamine, Triamine cross-linker0.51 - 1.25--[2]
Thiourea-based (Oxidized) Thiocarbonyldiimidazole, Primary diamine, Secondary diamine, Triamine cross-linker2.062.88-[2]
Poly(thioether thiourea) (PTU(C2SSC2)) Cystamine, 1,1′-thiocarbonyldiimidazole5700--[3]
Guanidine Urea-based (GUA-DCPs) -14000--[4]
Polyurethane (PU) / Epoxy IPN Polyurethane, Epoxy resin-Decreases with increasing PU content-[5]
Thermal Properties and Recyclability

A key advantage of polymer networks based on dynamic covalent chemistry is their potential for reprocessing and recycling. The GTUH network, for instance, leverages the dual dissociative exchange mechanism of its this compound urea (B33335) structure.

Polymer NetworkGlass Transition Temperature (Tg)Decomposition Temperature (5% weight loss)Recyclability / ReprocessabilityCitation(s)
This compound-based (GTUH) -> 180 °CClosed-loop chemical recycling possible. Reprocessable via hot pressing (140 °C, 10 MPa, 5 min) and continuous extrusion.[1]
Thiourea-based (Hindered) --Reprocessable with enhanced mechanical properties after oxidation.[2]
Guanidine Urea-based (GUA-DCPs) --Reprocessable by hot pressing (140 °C, 10 MPa, 5 min).[4]
Dynamic Covalent Polyurethane (PU) -4 to -10 °C (hard domains), -65 to 45 °C (soft domains)-Reprocessable with up to 100% recovery of cross-link density and tensile properties.[6]
Recyclable Nanofibrous Membranes (RFMs) --Recyclable for at least three cycles with maintained flux and high separation efficiency.[7]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate and reproducible characterization of polymer networks.

Synthesis of this compound-based Polymer Network (GTUH)

This protocol describes a catalyst-free, one-pot method for synthesizing a GTUH network.[1]

Materials:

  • This compound (GTU)

  • Hexamethylene diisocyanate (HDI)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF in a flask.

  • Add Hexamethylene diisocyanate to the solution. The molar ratio of GTU to HDI can be varied to control the crosslinking density.

  • Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Pour the solution into a mold.

  • Cure the mixture in an oven at a specified temperature and duration to form the crosslinked polymer network.

  • After curing, demold the polymer film for characterization.

Tensile Testing of Polymer Films

This protocol is based on the ASTM D882 standard for determining the tensile properties of thin plastic sheeting.[1][8][9]

Equipment:

  • Universal Testing Machine (UTM) with appropriate load cells.

  • Grips suitable for thin films.

  • Extensometer (optional, for precise strain measurement).

  • Micrometer for thickness measurement.

Sample Preparation:

  • Cut rectangular or dumbbell-shaped specimens from the polymer film. Typical dimensions for rectangular specimens are 25 mm in width and 150 mm in length.[1]

  • Measure the thickness of each specimen at several points within the gauge length and calculate the average.

Procedure:

  • Set the grip separation to the desired gauge length (e.g., 250 mm for modulus determination).[10]

  • Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.

  • Set the crosshead speed (rate of grip separation). A typical rate is 50 mm/min.[1]

  • Start the test and record the load and extension data until the specimen breaks.

  • Calculate tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.

Swelling Ratio Measurement

The swelling ratio provides information about the crosslink density of the polymer network.[11][12]

Materials and Equipment:

Procedure:

  • Cut a small, precisely weighed piece of the dry polymer network (W_d).

  • Immerse the polymer sample in a vial containing the chosen solvent.

  • Allow the sample to swell for a specified period (e.g., 48 hours) at a constant temperature (e.g., 50 °C) to reach equilibrium.[1]

  • Carefully remove the swollen sample from the solvent, blot the surface to remove excess solvent, and immediately weigh it (W_s).

  • Calculate the swelling ratio (Q) using the following formula: Q = (W_s - W_d) / W_d

Visualizing Workflows and Relationships

Graphical representations of synthetic pathways and experimental workflows can provide a clear and concise understanding of the processes involved.

Synthesis_of_GTUH_Network GTU This compound (GTU) Mixing Mixing & Stirring (Room Temperature) GTU->Mixing HDI Hexamethylene diisocyanate (HDI) HDI->Mixing DMF Anhydrous DMF (Solvent) DMF->Mixing Curing Curing (Oven) Mixing->Curing GTUH_Network GTUH Polymer Network Curing->GTUH_Network

Caption: Synthesis of the GTUH polymer network.

Polymer_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Polymer_Synthesis Polymer Network Synthesis Tensile_Test Tensile Testing (ASTM D882) Polymer_Synthesis->Tensile_Test Swelling_Test Swelling Ratio Measurement Polymer_Synthesis->Swelling_Test Thermal_Analysis Thermal Analysis (TGA, DSC) Polymer_Synthesis->Thermal_Analysis Recyclability_Test Recyclability/Reprocessing (Hot Pressing, Extrusion) Polymer_Synthesis->Recyclability_Test Mechanical_Properties Mechanical Properties (Modulus, Strength, Elongation) Tensile_Test->Mechanical_Properties Crosslink_Density Crosslink Density Swelling_Test->Crosslink_Density Thermal_Stability Thermal Stability Thermal_Analysis->Thermal_Stability Reprocessing_Efficiency Reprocessing Efficiency Recyclability_Test->Reprocessing_Efficiency

Caption: Experimental workflow for polymer characterization.

Concluding Remarks

This compound-based polymer networks demonstrate a compelling combination of high mechanical strength and dynamic covalent character, enabling their recyclability. The GTUH network, in particular, shows promise as a reprocessable thermoset. When compared to other thiourea and guanidine-based systems, the unique molecular structure of this compound offers a versatile platform for tuning material properties. The incorporation of both hydrogen-bonding motifs and dynamic covalent bonds allows for the development of materials that are both robust and adaptable. Further research into the structure-property relationships of various this compound derivatives will undoubtedly open new avenues for the design of advanced, sustainable, and functional polymer networks for a wide array of applications, including in the biomedical field where guanidinium (B1211019) compounds are known for their antimicrobial properties.

References

A Comparative Guide to the Antifolate Antimalarial Activity of Guanylthiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents. Guanylthiourea (GTU) derivatives have emerged as a promising class of compounds that target the folate biosynthesis pathway of the malaria parasite, a clinically validated target for antifolate drugs like pyrimethamine (B1678524) and proguanil. This guide provides an objective comparison of the antifolate antimalarial activity of GTU compounds with these established drugs, supported by available experimental data.

Mechanism of Action: Targeting Dihydrofolate Reductase

This compound derivatives exert their antimalarial effect by inhibiting the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme.[1][2][3] PfDHFR is a crucial enzyme in the parasite's folate biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and parasite survival. By blocking PfDHFR, GTU compounds disrupt this essential metabolic pathway, leading to parasite death. This mechanism is analogous to that of the established antifolate drugs, pyrimethamine and its active metabolite, cycloguanil (B1669406) (from proguanil).[4]

Visualizing the Folate Biosynthesis Pathway and Drug Action

The following diagram illustrates the P. falciparum folate biosynthesis pathway and the inhibitory action of antifolate drugs.

Folate_Pathway cluster_parasite Plasmodium falciparum cluster_inhibitors Inhibitors GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GCH1 Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate HPPK-DHPS DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF PfDHFR Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis GTU This compound Compounds GTU->DHF PYR Pyrimethamine PYR->DHF PRO Cycloguanil (from Proguanil) PRO->DHF

Caption: Inhibition of PfDHFR in the folate pathway.

Comparative In Vitro Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of selected this compound derivatives against P. falciparum in vitro, alongside comparative data for pyrimethamine. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited.

CompoundP. falciparum StrainIC50 (µM)Reference
This compound Derivatives
Compound 1Wild-type PfDHFR0.4[2]
Compound 2Wild-type PfDHFR100[2]
Standard Antifolates
PyrimethamineDrug-resistant strains>0.002[4]
Pyrimethamine3D7 (sensitive)Varies[5]

Comparative In Vivo Efficacy

The 4-day suppressive test in rodent malaria models is a standard method for evaluating the in vivo efficacy of antimalarial compounds. The following table presents available data for this compound derivatives.

CompoundRodent Malaria ModelDose (mg/kg)% SuppressionReference
This compound Derivatives
A series of 20 derivativesP. bergheiNot specified"Encouraging"[1][3]
One curative compoundP. bergheiNot specifiedCurative[1]
Standard Antifolates
Chloroquine (control)P. berghei ANKANot specifiedStandard[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.

Workflow:

In_Vitro_Workflow Start Start: Synchronized P. falciparum ring-stage culture Plate_Prep Prepare 96-well plates with serial dilutions of This compound compounds Start->Plate_Prep Incubation Add parasite culture to plates and incubate for 72 hours Plate_Prep->Incubation Lysis_Staining Lyse red blood cells and add SYBR Green I lysis buffer Incubation->Lysis_Staining Fluorescence_Reading Measure fluorescence (Ex: ~485 nm, Em: ~530 nm) Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate IC50 values from dose-response curves Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: SYBR Green I in vitro assay workflow.

Detailed Steps:

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in a complete medium. Cultures are synchronized to the ring stage.

  • Drug Dilution: Test compounds are serially diluted in 96-well microtiter plates.

  • Incubation: A suspension of parasitized red blood cells is added to each well, and the plates are incubated for 72 hours under a specific gas mixture (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the cells. A lysis buffer containing SYBR Green I is then added to each well.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The IC50 values are determined by plotting the fluorescence intensity against the drug concentration.

In Vivo 4-Day Suppressive Test

This model assesses the ability of a compound to inhibit parasite growth in a murine model.[6]

Workflow:

In_Vivo_Workflow Start Start: Infect mice with P. berghei Treatment Administer this compound compounds or control drugs daily for 4 days Start->Treatment Parasitemia_Monitoring Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears Treatment->Parasitemia_Monitoring Data_Analysis Calculate percent suppression of parasitemia compared to untreated controls Parasitemia_Monitoring->Data_Analysis End End Data_Analysis->End

References

Comparative Guide to Corrosion Inhibitors: Guanylthiourea vs. N,N'-Dimethylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Scientists in Drug Development and Materials Science

In the persistent challenge of preventing metal corrosion, a variety of chemical compounds have been investigated for their efficacy as inhibitors. Among these, thiourea (B124793) and its derivatives have garnered significant attention due to their ability to form protective layers on metal surfaces, particularly in acidic environments. This guide aims to provide a comparative analysis of two such derivatives: Guanylthiourea and N,N'-Dimethylthiourea.

It is important to note at the outset that while extensive research is available on the corrosion inhibition properties of N,N'-Dimethylthiourea and the parent compound, thiourea, there is a notable scarcity of direct, quantitative experimental data specifically evaluating this compound for this application in readily accessible scientific literature. Therefore, this guide will focus on a detailed comparison of N,N'-Dimethylthiourea with the well-documented performance of thiourea, providing a robust framework for understanding the role of structural modifications on inhibition efficiency.

Performance Comparison: Quantitative Data

The effectiveness of a corrosion inhibitor is primarily assessed by its ability to reduce the rate of corrosion, a metric often quantified as inhibition efficiency (IE). The following table summarizes available experimental data for N,N'-Dimethylthiourea and its parent compound, thiourea, on mild steel in acidic media. This data, gathered from electrochemical and weight loss studies, offers a clear comparison of their performance.

InhibitorConcentrationCorrosive MediumMetalTechniqueInhibition Efficiency (%)Corrosion Rate (mm/year)Reference
N,N'-Dimethylthiourea 0.01 M1 M HClMild SteelWeight LossNot Specified0.28Benchchem[1]
Thiourea 0.01 M1 M HClMild SteelWeight Loss77.6Not SpecifiedBenchchem[1]
N,N'-Dimethylthiourea Not Specified5% H₂SO₄1018 Mild SteelWeight LossNot Specified0.030 (observed)Benchchem[2]
Thiourea Not Specified5% H₂SO₄1018 Mild SteelWeight LossNot Specified0.045 (observed)Benchchem[2]
N-Methylthiourea Various0.5 M H₃PO₄Mild SteelElectrochemicalMore effective than TUNot SpecifiedBenchchem[2]
Thiourea (TU) Various0.5 M H₃PO₄Mild SteelElectrochemicalLess effective than MTUNot SpecifiedBenchchem[2]

Note: The data from Eldis & Nathan (1980), as cited by Benchchem, provides a direct comparison of observed corrosion rates, suggesting superior performance of N,N'-Dimethylthiourea.[2] The study by Saad et al. offers a qualitative comparison, indicating that N-methylthiourea (a closely related compound) is more effective than thiourea.[2]

Mechanism of Corrosion Inhibition

Thiourea and its derivatives inhibit corrosion by adsorbing onto the metal surface, thereby creating a barrier that isolates the metal from the corrosive environment.[3] The presence of sulfur and nitrogen atoms with lone pairs of electrons in their molecular structures is crucial for this adsorption process.[3]

The enhanced performance of N,N'-Dimethylthiourea compared to thiourea can be attributed to the presence of two methyl groups. These electron-donating groups increase the electron density on the sulfur and nitrogen atoms, leading to a stronger and more stable adsorption on the metal surface. This results in a more effective protective film and, consequently, higher inhibition efficiency.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) cluster_reactions Corrosion Reactions Inhibitor Inhibitor Molecule (this compound or N,N'-Dimethylthiourea) Adsorbed_Inhibitor Adsorbed Inhibitor Layer Inhibitor->Adsorbed_Inhibitor Adsorption H_plus H⁺ Cathodic Cathodic Hydrogen Evolution 2H⁺ + 2e⁻ → H₂ H_plus->Cathodic Cl_minus Cl⁻ Metal Fe Anodic Anodic Dissolution Fe → Fe²⁺ + 2e⁻ Metal->Anodic Adsorbed_Inhibitor->Anodic Blocks Sites Adsorbed_Inhibitor->Cathodic Blocks Sites

Mechanism of action for thiourea-based corrosion inhibitors.

Experimental Protocols

The data presented in this guide is derived from standard corrosion testing methodologies. Below are detailed protocols for the key experiments cited.

1. Weight Loss Method

This gravimetric technique provides a direct measure of the average corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.025 cm) are mechanically polished with successively finer grades of emery paper.[1] The coupons are then degreased with a solvent like acetone, rinsed with distilled water, and thoroughly dried.

  • Immersion Test: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a set duration.

  • Post-Test Analysis: After the immersion period, the coupons are removed, and corrosion products are cleaned off using a specific solution (e.g., 20% NaOH with 200 g/L of zinc dust).[1] The coupons are then rinsed, dried, and re-weighed.

  • Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE%):

    • CR (mm/year) = (87.6 × ΔW) / (D × A × t), where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the surface area in cm², and t is the immersion time in hours.[1]

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

2. Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Procedure: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize. A potential scan is then applied over a range around the OCP, and the resulting current is measured.

  • Data Analysis: The data is plotted as potential (E) versus the logarithm of the current density (log i) to generate Tafel plots. The corrosion current density (i_corr) is determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves to their intersection point.

  • Calculation of Inhibition Efficiency (IE%):

    • IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100, where i_corr,blank and i_corr,inhibitor are the corrosion current densities without and with the inhibitor, respectively.[1]

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the protective film formed by the inhibitor.

  • Procedure: Using the same three-electrode cell as in PDP, a small amplitude alternating voltage (e.g., 10 mV) is applied to the system over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.[2]

  • Data Analysis: The impedance data is typically presented as Nyquist or Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.[1]

  • Calculation of Inhibition Efficiency (IE%):

    • IE% = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100, where R_ct,inhibitor and R_ct,blank are the charge transfer resistances with and without the inhibitor, respectively.[1]

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_Specimen Prepare & Weigh Metal Specimen Immerse Immerse Specimen Prep_Specimen->Immerse Prep_Solution Prepare Corrosive Solution (with & without inhibitor) Prep_Solution->Immerse Stabilize Stabilize OCP (for Electrochemical Tests) Immerse->Stabilize Perform_Test Perform Corrosion Test (Weight Loss, PDP, or EIS) Stabilize->Perform_Test Collect_Data Collect Data (Weight Loss or Electrochemical Data) Perform_Test->Collect_Data Analyze Analyze Data & Calculate Inhibition Efficiency Collect_Data->Analyze

General workflow for evaluating a corrosion inhibitor.

Conclusion

Based on the available experimental data, N,N'-Dimethylthiourea demonstrates superior corrosion inhibition performance for mild steel in acidic media compared to its parent compound, thiourea. This enhanced efficacy is attributed to the electron-donating effect of the methyl groups, which strengthens the adsorption of the inhibitor molecule onto the metal surface.

While a direct comparison with this compound is not possible at this time due to a lack of published data, the principles of molecular structure influencing inhibitor performance suggest that the guanyl group would also significantly alter the electronic properties and, consequently, the inhibition efficiency. Further experimental investigation into the corrosion inhibition potential of this compound is warranted to provide a comprehensive understanding and enable a direct comparison. For researchers and scientists in materials science and drug development, the choice of a corrosion inhibitor will depend on various factors, including the specific metal, the nature of the corrosive environment, and the desired level of protection.

References

Guanylthiourea's Protective Film on Metal Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential of guanylthiourea as a corrosion inhibitor for metal surfaces. Due to a notable scarcity of direct experimental data on this compound in publicly accessible research, this guide leverages extensive data from its parent compound, thiourea (B124793), and its various derivatives to provide a comparative framework. The structural similarity allows for a well-founded estimation of this compound's performance and mechanism of action.

Performance Comparison with Alternatives

Organic compounds containing nitrogen and sulfur atoms are well-established as effective corrosion inhibitors, primarily due to the ability of these heteroatoms to form coordinate bonds with metal surfaces, leading to the formation of a protective adsorbed film. Thiourea and its derivatives are exemplary of this class of inhibitors. The introduction of a guanyl group to the thiourea structure is anticipated to enhance its inhibition efficiency due to the presence of additional nitrogen atoms, which can serve as further active centers for adsorption.

The following tables summarize the performance of thiourea and several of its derivatives as corrosion inhibitors for mild steel in acidic environments. This data provides a benchmark against which the expected performance of this compound can be compared.

Table 1: Comparison of Inhibition Efficiency of Thiourea and its Derivatives using Weight Loss Method

InhibitorConcentrationCorrosive MediumMetalInhibition Efficiency (%)Reference
Thiourea1000 mg/L10% HClMild SteelNot specified, but protective capacity reduces with increased acid concentration and contaminants[1]
1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU)90 µM1 M HClMild Steel99[2][3]
N,N'-Dimethylthiourea-5% H₂SO₄1018 Mild SteelHigher than Thiourea (based on lower corrosion rate)[4]
Thiourea-5% H₂SO₄1018 Mild Steel-[4]

Table 2: Comparison of Inhibition Efficiency of Thiourea and its Derivatives using Electrochemical Methods

InhibitorConcentrationCorrosive MediumMetalTechniqueInhibition Efficiency (%)Reference
Thiourea1000 mg/L10% HClMild SteelPotentiodynamic PolarizationNot specified, but protective capacity reduces with increased acid concentration and contaminants[1]
1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU)90 µM1 M HClMild SteelTafel Polarization98[2][3]
N-Methylthiourea (MTU)Various0.5 M H₃PO₄Mild SteelElectrochemicalMore effective than Thiourea[4]
Thiourea (TU)Various0.5 M H₃PO₄Mild SteelElectrochemicalLess effective than N-Methylthiourea[4]

Mechanism of Protective Film Formation

The protective action of this compound and its analogues is primarily attributed to their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This adsorption can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acidic solution.

  • Chemisorption: This involves the sharing of electrons between the lone pairs of the sulfur and nitrogen atoms in the this compound molecule and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. The presence of multiple nitrogen atoms in the guanyl group, in addition to the sulfur and nitrogen atoms of the thiourea moiety, likely enhances the propensity for chemisorption, leading to a more stable and robust protective film.

The following diagram illustrates the proposed adsorption mechanism of a thiourea-based inhibitor on a metal surface.

Adsorption Mechanism of Thiourea-based Inhibitors Metal Surface Metal Surface Protective Film Protective Film Metal Surface->Protective Film Formation Corrosive Medium (e.g., HCl) Corrosive Medium (e.g., HCl) Corrosive Medium (e.g., HCl)->Metal Surface Corrosion Attack This compound Molecule This compound Molecule This compound Molecule->Metal Surface Adsorption (Physisorption & Chemisorption) Corrosion Inhibition Corrosion Inhibition Protective Film->Corrosion Inhibition Leads to

Caption: Proposed adsorption mechanism of this compound.

Experimental Protocols

The evaluation of a corrosion inhibitor's performance involves a combination of gravimetric and electrochemical techniques. Below are detailed methodologies for key experiments.

Weight Loss Measurements

Objective: To determine the corrosion rate of a metal in the presence and absence of an inhibitor.

Protocol:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, rinsed with distilled water, degreased with a solvent like acetone, and dried. The initial weight of each coupon is accurately recorded.[5]

  • Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.[6]

  • Cleaning and Re-weighing: After the immersion period, the coupons are retrieved, and corrosion products are removed by washing with a brush in running water, followed by rinsing with distilled water and acetone, and then drying. The final weight is recorded.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (W₀ - Wᵢ) / (A * t)

    • IE% = [(CR₀ - CRᵢ) / CR₀] * 100 Where W₀ and Wᵢ are the weight loss in the absence and presence of the inhibitor, respectively, A is the surface area of the coupon, t is the immersion time, and CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.[7]

Potentiodynamic Polarization

Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine the corrosion current density.

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[5]

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor), and the open-circuit potential (OCP) is allowed to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[5]

  • Data Analysis: The resulting Tafel plots (log of current density vs. potential) are extrapolated to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency is calculated as:

    • IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100 Where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[5]

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the formation of the protective film and the mechanism of corrosion inhibition.[8][9][10][11][12]

Protocol:

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: After the OCP has stabilized, a small amplitude AC signal is applied over a wide range of frequencies.

  • Data Analysis: The impedance data is presented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor indicates the formation of a protective film. The inhibition efficiency can be calculated as:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the evaluation of a corrosion inhibitor.

Experimental Workflow for Corrosion Inhibitor Evaluation cluster_0 Material Preparation cluster_1 Experimental Analysis cluster_2 Surface Analysis cluster_3 Data Analysis & Conclusion Metal Specimen Preparation Metal Specimen Preparation Weight Loss Measurement Weight Loss Measurement Metal Specimen Preparation->Weight Loss Measurement Potentiodynamic Polarization Potentiodynamic Polarization Metal Specimen Preparation->Potentiodynamic Polarization Electrochemical Impedance Spectroscopy Electrochemical Impedance Spectroscopy Metal Specimen Preparation->Electrochemical Impedance Spectroscopy Inhibitor Solution Preparation Inhibitor Solution Preparation Inhibitor Solution Preparation->Weight Loss Measurement Inhibitor Solution Preparation->Potentiodynamic Polarization Inhibitor Solution Preparation->Electrochemical Impedance Spectroscopy Calculation of Inhibition Efficiency Calculation of Inhibition Efficiency Weight Loss Measurement->Calculation of Inhibition Efficiency Scanning Electron Microscopy (SEM) Scanning Electron Microscopy (SEM) Potentiodynamic Polarization->Scanning Electron Microscopy (SEM) Potentiodynamic Polarization->Calculation of Inhibition Efficiency Electrochemical Impedance Spectroscopy->Calculation of Inhibition Efficiency Determination of Adsorption Isotherm Determination of Adsorption Isotherm Electrochemical Impedance Spectroscopy->Determination of Adsorption Isotherm Mechanism Elucidation Mechanism Elucidation Scanning Electron Microscopy (SEM)->Mechanism Elucidation X-ray Photoelectron Spectroscopy (XPS) X-ray Photoelectron Spectroscopy (XPS) X-ray Photoelectron Spectroscopy (XPS)->Mechanism Elucidation Calculation of Inhibition Efficiency->Mechanism Elucidation Determination of Adsorption Isotherm->Mechanism Elucidation

Caption: A typical experimental workflow.

Conclusion

While direct experimental data for this compound as a corrosion inhibitor is limited, the extensive research on thiourea and its derivatives provides a strong basis for understanding its potential. The presence of the guanyl group, with its additional nitrogen atoms, is expected to enhance the adsorption of the molecule on metal surfaces, leading to the formation of a more effective protective film and consequently, a higher inhibition efficiency compared to thiourea. Further experimental investigations are warranted to quantify the performance of this compound and to fully elucidate its mechanism of action. The protocols and comparative data presented in this guide offer a robust framework for conducting such research.

References

Unveiling the Protective Veil: A Comparative Guide to Anodic vs. Cathodic Inhibition by Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of corrosion science, understanding the precise mechanisms of inhibition is paramount. Thiourea (B124793) derivatives have emerged as a promising class of corrosion inhibitors, yet their efficacy is intricately linked to their specific interactions at the metal-solution interface. This guide provides an in-depth comparison of the anodic and cathodic inhibition mechanisms of various thiourea derivatives, supported by experimental data and detailed protocols to aid in the rational design and selection of these protective agents.

Thiourea and its derivatives are recognized as effective corrosion inhibitors for a range of metals and alloys, particularly in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, thereby blocking the active sites for corrosion. This adsorption is facilitated by the presence of sulfur and nitrogen atoms, which possess lone pairs of electrons available for coordination with the metal. The mode of inhibition, whether primarily anodic, cathodic, or mixed, is a critical determinant of their performance and is influenced by factors such as the molecular structure of the derivative, its concentration, and the nature of the corrosive medium.

The Duality of Inhibition: Anodic vs. Cathodic Mechanisms

Corrosion is an electrochemical process involving two simultaneous reactions: an anodic reaction (metal dissolution) and a cathodic reaction (e.g., hydrogen evolution in acidic media). Corrosion inhibitors can interfere with one or both of these processes.

  • Anodic Inhibition: Anodic inhibitors primarily slow down the dissolution of the metal. They typically form a protective film on the anodic sites of the metal surface, increasing the activation energy for the metal oxidation process. This is often observed as a shift in the corrosion potential (Ecorr) to more positive (noble) values.

  • Cathodic Inhibition: Cathodic inhibitors, on the other hand, hinder the cathodic reaction. In acidic solutions, this usually involves stifling the evolution of hydrogen gas. This is characterized by a shift in the corrosion potential to more negative (active) values.

Thiourea derivatives often exhibit a mixed-inhibition behavior, meaning they affect both the anodic and cathodic reactions. However, the predominance of one mechanism over the other is common and is a key aspect of their comparative performance. This mixed behavior is evident in potentiodynamic polarization studies where both the anodic and cathodic Tafel slopes are altered in the presence of the inhibitor.[1]

Quantitative Comparison of Inhibition Performance

The effectiveness of a corrosion inhibitor is quantified through various electrochemical parameters. The following tables summarize key data from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies on different thiourea derivatives, providing a comparative overview of their anodic and cathodic inhibition characteristics.

Potentiodynamic Polarization Data

Potentiodynamic polarization is a powerful technique to determine the corrosion current density (Icorr), corrosion potential (Ecorr), and the anodic (βa) and cathodic (βc) Tafel slopes. A significant change in Ecorr (typically > 85 mV) towards positive or negative values indicates anodic or cathodic control, respectively. A smaller shift suggests mixed-type inhibition.

Thiourea DerivativeCorrosive MediumConcentrationEcorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)Predominant MechanismReference
Thiourea1 M HCl5 mM-47515875-11884.2Mixed[2]
Phenylthiourea (PTU)1 M HCl5 mM-4904568-12595.5Mixed (Slightly Cathodic)[2]
N,N'-Diethylthiourea1 N H₂SO₄10⁻³ M-510--->90Mixed[1]
1,3-diisopropyl-2-thiourea (ITU)1.0 M HCl5 x 10⁻³ M-5307885-13592.65Mixed (Slightly Cathodic)[2]
1-phenyl-2-thiourea (PTU)1.0 M HCl5 x 10⁻³ M-5151172-12898.96Mixed[2]
Electrochemical Impedance Spectroscopy (EIS) Data

EIS provides insights into the resistive and capacitive behavior of the metal-inhibitor-electrolyte interface. A higher charge transfer resistance (Rct) indicates a more effective inhibitor, while a decrease in the double-layer capacitance (Cdl) suggests the adsorption of inhibitor molecules on the metal surface.

| Thiourea Derivative | Corrosive Medium | Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Thiourea | 1 M HCl | 5 mM | 280 | 85 | 83.9 |[2] | | Phenylthiourea (PTU) | 1 M HCl | 5 mM | 950 | 42 | 95.8 |[2] | | 1,3-diisopropyl-2-thiourea (ITU) | 1.0 M HCl | 5 x 10⁻³ M | 450 | 55 | 93.33 |[2] | | 1-phenyl-2-thiourea (PTU) | 1.0 M HCl | 5 x 10⁻³ M | 1500 | 30 | 98.2 |[2] |

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathways of inhibition, a typical experimental workflow for inhibitor evaluation, and the logical relationship between inhibitor structure and its dominant mechanism.

inhibition_mechanisms cluster_anodic Anodic Inhibition cluster_cathodic Cathodic Inhibition Metal Metal (Anode) Metal_ion Metal Ions (Mⁿ⁺) Metal->Metal_ion Oxidation Protective_Film Protective Film Metal->Protective_Film Anodic_Inhibitor Thiourea Derivative (Anionic form or complex) Anodic_Inhibitor->Metal Adsorption Protective_Film->Metal_ion Blocks Dissolution Cathode Metal (Cathode) H2_gas H₂ Gas Cathode->H2_gas Cathode->H2_gas Blocks H₂ Evolution H_plus H⁺ Ions H_plus->Cathode Reduction Cathodic_Inhibitor Thiourea Derivative (Protonated form) Cathodic_Inhibitor->Cathode Adsorption

Figure 1: Anodic vs. Cathodic Inhibition Mechanisms.

experimental_workflow start Start prep Material Preparation (e.g., Mild Steel Coupon) start->prep solution Solution Preparation (Corrosive Medium +/- Inhibitor) start->solution electrochemical_cell Assemble 3-Electrode Electrochemical Cell prep->electrochemical_cell solution->electrochemical_cell ocp Open Circuit Potential (OCP) Measurement electrochemical_cell->ocp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp Potentiodynamic Polarization eis->pdp analysis Data Analysis (Icorr, Ecorr, Rct, Cdl, η%) pdp->analysis end End analysis->end

Figure 2: Experimental Workflow for Inhibitor Evaluation.

structure_mechanism_relationship Inhibitor_Structure Thiourea Derivative Structure Electron_Donating_Groups Electron-Donating Groups (e.g., -CH₃, -OCH₃) Inhibitor_Structure->Electron_Donating_Groups Electron_Withdrawing_Groups Electron-Withdrawing Groups (e.g., -NO₂, -Cl) Inhibitor_Structure->Electron_Withdrawing_Groups Steric_Hindrance Steric Hindrance (Bulky Substituents) Inhibitor_Structure->Steric_Hindrance Adsorption_Strength Adsorption Strength Electron_Donating_Groups->Adsorption_Strength Increases Electron_Withdrawing_Groups->Adsorption_Strength Decreases Steric_Hindrance->Adsorption_Strength Decreases Surface_Coverage Surface Coverage Adsorption_Strength->Surface_Coverage Increases Anodic_Dominance Predominantly Anodic Inhibition Surface_Coverage->Anodic_Dominance Cathodic_Dominance Predominantly Cathodic Inhibition Surface_Coverage->Cathodic_Dominance Mixed_Inhibition Mixed Inhibition Surface_Coverage->Mixed_Inhibition

Figure 3: Structure-Mechanism Relationship.

Experimental Protocols

Reproducibility and comparability of results are contingent on detailed and standardized experimental procedures. The following are generalized protocols for the key electrochemical techniques used in the evaluation of thiourea derivatives as corrosion inhibitors.

Potentiodynamic Polarization Measurements
  • Electrode Preparation: A mild steel working electrode is typically embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed. The exposed surface is mechanically polished with successively finer grades of emery paper (e.g., up to 1200 grit), rinsed with deionized water and acetone, and then dried.

  • Electrochemical Cell: A standard three-electrode cell is used, comprising the mild steel working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Test Solution: The corrosive medium (e.g., 1 M HCl) is prepared with and without various concentrations of the thiourea derivative inhibitor.

  • Procedure:

    • The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize, typically for 30-60 minutes.

    • The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

    • The resulting current is recorded as a function of the applied potential.

  • Data Analysis: The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by the intersection of the extrapolated anodic and cathodic Tafel slopes. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100

Electrochemical Impedance Spectroscopy (EIS)
  • Electrode and Cell Setup: The same electrode and cell configuration as for potentiodynamic polarization is used.

  • Procedure:

    • After the OCP has stabilized, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • The impedance response of the system is measured.

  • Data Analysis:

    • The data is typically presented as Nyquist and Bode plots.

    • An equivalent electrical circuit is used to model the electrochemical interface. A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

    • The inhibition efficiency (IE%) is calculated from the Rct values using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

Conclusion

The inhibitory action of thiourea derivatives is a multifaceted process, with the balance between anodic and cathodic mechanisms being a key determinant of their effectiveness. As the presented data indicates, subtle changes in the molecular structure can significantly influence the predominant inhibition pathway. Phenyl-substituted thioureas, for instance, often exhibit excellent mixed-inhibition properties with high efficiencies. This guide provides a foundational framework for the comparative analysis of these important corrosion inhibitors. By leveraging the provided data, visualizations, and experimental protocols, researchers can make more informed decisions in the selection and development of thiourea derivatives for a wide range of applications, from industrial processes to the protection of biomedical devices.

References

Safety Operating Guide

Guanylthiourea: A Comprehensive Guide to Proper Laboratory Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Navigating the complexities of chemical waste management is a critical aspect of ensuring a safe and compliant laboratory environment. For researchers, scientists, and drug development professionals handling guanylthiourea, a compound recognized for its potential hazards, adherence to strict disposal protocols is paramount. This document provides a comprehensive, step-by-step guide to the safe handling and proper disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on safety data for this compound and related compounds, the following precautions are mandatory:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.

  • Skin and Body Protection: A lab coat is required. Ensure all skin is covered.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

Hazard Profile of this compound

This compound is classified as a hazardous substance. The primary hazards associated with this compound are:

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[2]
Acute Dermal Toxicity May be harmful in contact with skin.[2]
Acute Inhalation Toxicity May be harmful if inhaled.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]

Due to these hazards, this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in general laboratory trash.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the nature of the waste stream.

Procedure for Solid this compound Waste and Contaminated Materials

This protocol applies to pure this compound, as well as contaminated items such as weighing papers, personal protective equipment (gloves, etc.), and spill cleanup materials.

  • Collection: Carefully place all solid this compound waste and contaminated materials into a designated, chemically compatible, and sealable hazardous waste container.[3] To minimize dust generation, avoid vigorous handling.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and any other information required by your institution's Environmental Health and Safety (EHS) department.[1][4]

  • Storage: Store the sealed container in a designated satellite accumulation area.[3][5] This area should be away from incompatible materials, particularly strong oxidizing agents.[2]

  • Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

Procedure for Liquid this compound Waste (Aqueous Solutions)

For aqueous solutions containing this compound, chemical treatment to degrade the hazardous compound into less harmful substances is a recommended approach before final disposal. The following methods are based on established procedures for the degradation of structurally similar compounds like thiourea. It is crucial to perform these procedures in a chemical fume hood with appropriate PPE.

Method 1: Alkaline Peroxide Oxidation

This method utilizes alkaline hydrogen peroxide to oxidize this compound, likely to the less hazardous guanylurea.

Experimental Protocol:

  • Dilution: In a suitably large beaker, dilute the aqueous this compound waste with water to a concentration of approximately 1-5%.

  • Alkalinization: While stirring, slowly add a 1 M sodium hydroxide (B78521) (NaOH) solution until the pH of the waste solution is greater than 12.

  • Oxidation: Slowly add a 30% hydrogen peroxide (H₂O₂) solution to the alkaline waste. A molar ratio of at least 4 moles of H₂O₂ to 1 mole of this compound is recommended. The reaction can be exothermic, so the addition should be done in small portions with cooling if necessary.

  • Reaction Time: Continue stirring the solution at room temperature for a minimum of 4 hours to ensure complete degradation.

  • Neutralization and Disposal: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid). This neutralized solution can then be collected in a hazardous waste container for disposal through your institution's EHS department.

Method 2: Two-Step Oxidation with Hypochlorite (B82951)

This method involves an initial oxidation to urea (B33335) followed by decomposition to nitrogen gas.

Experimental Protocol:

  • Oxidation to Urea:

    • In a chemical fume hood, to the aqueous this compound waste, slowly add an oxidizing agent such as sodium hypochlorite (bleach). The amount of oxidizing agent should be sufficient to convert the this compound to guanylurea.

    • Monitor the reaction, as it may be exothermic.

  • Decomposition of Urea:

    • Once the initial oxidation is complete, add an excess of sodium hypochlorite or calcium hypochlorite to the solution.

    • Adjust the pH to between 10 and 11 to facilitate the decomposition of the urea intermediate into nitrogen gas, carbon dioxide, and water.

  • Final Disposal: The resulting solution should be collected as hazardous waste for disposal through your institution's EHS department.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Notify: For large spills, evacuate the immediate area and inform your laboratory supervisor and EHS department.[6]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Contain: Prevent the spill from spreading. For solid spills, take care to avoid creating dust.[1]

  • Clean-up:

    • Wearing the appropriate PPE, carefully sweep or scoop up the spilled solid material.

    • Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.[1]

  • Report: Fully document and report the spill to your laboratory supervisor and EHS department as per your institution's policy.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Guanylthiourea_Disposal_Workflow cluster_0 Waste Generation & Assessment cluster_1 Solid Waste Management cluster_2 Liquid Waste Management start This compound Waste Generated assess_state Determine Physical State (Solid or Liquid) start->assess_state collect_solid Collect in Labeled Hazardous Waste Container assess_state->collect_solid Solid choose_treatment Select Chemical Treatment Method assess_state->choose_treatment Liquid store_solid Store in Satellite Accumulation Area collect_solid->store_solid dispose_solid Arrange for EHS Pickup store_solid->dispose_solid alkaline_peroxide Alkaline Peroxide Oxidation choose_treatment->alkaline_peroxide Method 1 hypochlorite_oxidation Hypochlorite Oxidation/Decomposition choose_treatment->hypochlorite_oxidation Method 2 neutralize Neutralize Treated Waste (pH 6-8) alkaline_peroxide->neutralize collect_liquid Collect in Labeled Hazardous Waste Container hypochlorite_oxidation->collect_liquid neutralize->collect_liquid dispose_liquid Arrange for EHS Pickup collect_liquid->dispose_liquid

This compound Disposal Workflow

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research and development activities. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for this compound for any additional requirements.

References

Personal protective equipment for handling Guanylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Guanylthiourea, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is classified as a hazardous substance and is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is known to cause serious eye and skin irritation.[3] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.

Personal Protective Equipment (PPE) Requirements

Consistent and correct use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]Protects against splashes and airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, PVC).[1]Prevents direct skin contact and potential absorption of the chemical.
Body Protection Laboratory coat or chemical-resistant apron.[1][2]Protects personal clothing from contamination and minimizes skin contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. A dust respirator is recommended.[3]Prevents the inhalation of harmful dust particles.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step protocol must be followed.

1. Pre-Handling Preparations:

  • Ventilation: Ensure handling is performed in a well-ventilated area. A chemical fume hood or a closed system with local exhaust is highly recommended.[2]

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible.[2]

  • PPE Inspection: Before use, inspect all PPE for any signs of damage or wear and replace if necessary.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before starting any new procedure.[1][2][3]

2. Handling Procedure:

  • Avoid Contact: Meticulously avoid contact with eyes, skin, and clothing.[1][2]

  • Avoid Inhalation: Do not breathe in the dust.[3]

  • Weighing: When weighing the substance, do so in a designated area with proper ventilation to control dust.

  • Transferring: Use appropriate tools (e.g., spatulas) to transfer the chemical and prevent spillage.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clothing: Remove any contaminated clothing and wash it before reuse.[1]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Emergency and First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids. Seek immediate medical attention.[1][2][3]
Skin Contact Immediately wash the affected skin with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention.[1][2][3]
Inhalation Move the individual to fresh air. If the person is not breathing, administer artificial respiration. If breathing is difficult, oxygen may be provided by trained personnel. Seek immediate medical attention.[1][2][3][4]
Ingestion If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill and Disposal Plan

Proper management of spills and waste is essential for environmental and personal safety.

Spill Response:

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Carefully sweep up the spilled solid material, avoiding the generation of dust.[2]

  • Collection: Place the swept-up material into a suitable, labeled container for disposal.[2]

  • Cleaning: Clean the spill area with soap and water.[2]

Disposal Protocol:

  • Waste Classification: this compound waste must be treated as hazardous waste.

  • Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1] One approved method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

  • Containers: Ensure waste containers are properly labeled and stored in a secure area pending disposal.

Guanylthiourea_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_emergency Emergency Procedures cluster_response Response Actions cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_env Check Ventilation & Emergency Equipment prep_ppe->prep_env handle_weigh Weighing prep_env->handle_weigh handle_transfer Transferring handle_weigh->handle_transfer post_decon Decontaminate handle_transfer->post_decon spill Spill Occurs handle_transfer->spill exposure Exposure Occurs handle_transfer->exposure post_store Store Chemical post_decon->post_store dispose_waste Dispose of Hazardous Waste post_store->dispose_waste spill_response Spill Response Protocol spill->spill_response first_aid First Aid Measures exposure->first_aid spill_response->dispose_waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanylthiourea
Reactant of Route 2
Reactant of Route 2
Guanylthiourea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。